Technical Documentation Center

3',4',5'-Trimethoxy-biphenyl-3-ylamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3',4',5'-Trimethoxy-biphenyl-3-ylamine

Core Science & Biosynthesis

Foundational

3',4',5'-Trimethoxy-biphenyl-3-ylamine: Structural Biology, Synthesis, and Pharmacological Profiling

Executive Summary The development of microtubule-destabilizing agents has historically been anchored by natural products such as Combretastatin A-4 (CA-4) and colchicine. However, the clinical utility of CA-4 is severely...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of microtubule-destabilizing agents has historically been anchored by natural products such as Combretastatin A-4 (CA-4) and colchicine. However, the clinical utility of CA-4 is severely limited by the chemical instability of its cis-stilbene bridge, which readily photo-isomerizes into the thermodynamically stable, yet pharmacologically inactive, trans-isomer.

3',4',5'-Trimethoxy-biphenyl-3-ylamine (CAS: 1032506-72-1) represents a rational structural evolution in this domain. By replacing the olefinic bridge with a direct carbon-carbon bond, the resulting biphenyl scaffold is sterically forced into a twisted, non-planar conformation. This rigid architecture perfectly mimics the bioactive cis-geometry required for binding to the colchicine site of tubulin, while entirely circumventing the risk of isomerization. Furthermore, the inclusion of a primary amine at the 3-position of the B-ring provides a critical hydrogen-bond donor and a versatile synthetic handle for further functionalization (e.g., photoaffinity labeling or prodrug development).

This technical guide provides an in-depth analysis of the compound's physicochemical properties, structural biology, synthetic pathways, and the causal logic behind its biological validation protocols.

Physicochemical Profiling

Understanding the physicochemical parameters of 3',4',5'-Trimethoxy-biphenyl-3-ylamine is critical for predicting its pharmacokinetic behavior and formulation strategies. The presence of three methoxy groups drives its lipophilicity, ensuring excellent membrane permeability, while the primary amine provides a titratable center that can be leveraged for salt formation to improve aqueous solubility [1].

Table 1: Core Physicochemical Properties

PropertyValuePharmacological Implication
Molecular Formula C₁₅H₁₇NO₃Defines the biphenyl core with essential pharmacophores.
Molecular Weight 259.30 g/mol Low molecular weight (<500 Da) aligns with Lipinski's Rule of 5.
XLogP3 2.8Optimal lipophilicity for passive cellular membrane diffusion.
Topological Polar Surface Area (TPSA) 53.7 ŲExcellent predictor for high oral bioavailability and potential BBB penetration.
Hydrogen Bond Donors 1 (-NH₂)Facilitates critical interactions with tubulin backbone residues.
Hydrogen Bond Acceptors 4 (-OCH₃, -NH₂)Enhances binding affinity within the hydrophobic colchicine pocket.
Rotatable Bonds 4Balances conformational flexibility with the rigidity of the biphenyl core.

Structural Biology & Mechanism of Action

The mechanism of action for 3',4',5'-Trimethoxy-biphenyl-3-ylamine is rooted in its highly specific interaction with the colchicine binding site, located at the interface of the α and β subunits of the tubulin heterodimer [2, 3].

Causality in Binding Dynamics:

  • The 3,4,5-Trimethoxyphenyl Ring (Ring A): This motif is the primary anchor. It inserts deeply into the hydrophobic pocket of β -tubulin (interacting with Cys241, Val318, and Leu255). The steric bulk of the three methoxy groups prevents the tubulin heterodimers from adopting the straight conformation required for microtubule assembly.

  • The Biphenyl Twist: Due to the steric clash between the ortho-hydrogens of the two aromatic rings, the molecule cannot adopt a planar geometry. It naturally rests at a dihedral angle of ~45°–60°. This twisted state is the exact spatial geometry required to fit the binding pocket, mimicking the cis-stilbene of CA-4 without the chemical liability of a double bond.

  • The 3-Amino Group (Ring B): Positioned at the meta position, the amine acts as a hydrogen-bond donor, interacting with the side chain of Asn258 or the backbone carbonyl of Thr179. This interaction locks the ligand in place, drastically reducing the off-rate ( koff​ ) and leading to potent inhibition of tubulin polymerization.

The downstream effect of this binding is the catastrophic failure of the mitotic spindle, leading to cell cycle arrest and apoptosis.

MoA A 3',4',5'-Trimethoxy-biphenyl-3-ylamine B Colchicine Binding Site (β-Tubulin) A->B Binds to C Inhibition of Tubulin Polymerization B->C D Mitotic Spindle Disruption C->D E G2/M Phase Arrest D->E F Apoptosis (Cell Death) E->F

Caption: Pathway of tubulin inhibition and apoptotic induction by the biphenyl derivative.

Synthetic Methodology: Suzuki-Miyaura Cross-Coupling

To synthesize 3',4',5'-Trimethoxy-biphenyl-3-ylamine with high yield and regioselectivity, a palladium-catalyzed Suzuki-Miyaura cross-coupling is the optimal approach. This method is chosen because it is highly tolerant of the unprotected primary amine and the electron-rich methoxy groups.

Step-by-Step Protocol
  • Solvent Degassing: Prepare a solvent mixture of 1,4-dioxane and deionized water (4:1 v/v). Purge the mixture with Argon for 30 minutes.

    • Causality: Oxygen must be rigorously excluded because the Pd(0) active catalyst is highly susceptible to oxidation into inactive Pd(II) species, which would terminate the catalytic cycle.

  • Reagent Assembly: To a Schlenk flask under Argon, add 3-bromoaniline (1.0 equiv) and 3,4,5-trimethoxyphenylboronic acid (1.2 equiv).

    • Causality: A slight excess of the boronic acid compensates for potential proto-deborylation side reactions that occur in aqueous basic conditions.

  • Catalyst and Base Addition: Add Potassium Carbonate (K₂CO₃, 2.0 equiv) and Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄, 0.05 equiv].

  • Thermal Activation: Heat the reaction mixture to 90°C and reflux for 12 hours.

    • Causality: Elevated temperature provides the necessary activation energy for the rate-limiting transmetalation step, transferring the trimethoxyphenyl group from boron to the palladium center.

  • Workup and Extraction: Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with brine. The organic layer is separated, dried over anhydrous Na₂SO₄, and concentrated in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to isolate the pure target compound as an off-white solid.

Synthesis A 3,4,5-Trimethoxyphenyl- boronic Acid C Pd(PPh3)4, K2CO3 90°C, 12h A->C B 3-Bromoaniline B->C D Suzuki-Miyaura Coupling C->D E 3',4',5'-Trimethoxy- biphenyl-3-ylamine D->E

Caption: Suzuki-Miyaura cross-coupling workflow for synthesizing the biphenyl scaffold.

Experimental Workflows for Biological Evaluation

To validate the compound as a true microtubule-destabilizing agent, a self-validating system of in vitro and cellular assays must be employed.

Protocol A: In Vitro Tubulin Polymerization Assay

This assay proves that the compound directly targets tubulin proteins rather than acting on upstream signaling kinases.

  • Buffer Preparation: Prepare PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9).

    • Causality: PIPES maintains physiological pH without chelating metals. Mg²⁺ is an essential cofactor for GTP binding to tubulin. EGTA chelates trace Ca²⁺, which would otherwise spontaneously inhibit tubulin polymerization, ensuring that any observed inhibition is strictly due to the test compound.

  • Protein Assembly: Dissolve lyophilized porcine brain tubulin to a final concentration of 3 mg/mL in PEM buffer containing 10 µM of a fluorescent tubulin reporter (e.g., DAPI).

  • Compound Incubation: Add 3',4',5'-Trimethoxy-biphenyl-3-ylamine at varying concentrations (0.1 µM to 10 µM). Include a DMSO vehicle control.

  • Initiation: Add 1 mM GTP and immediately shift the microplate to 37°C.

  • Kinetic Readout: Monitor fluorescence (Ex: 360 nm, Em: 420 nm) continuously for 60 minutes. Calculate the Vmax​ of the exponential growth phase to determine the IC₅₀.

Protocol B: Cell Cycle Analysis (Flow Cytometry)

To confirm that the in vitro tubulin inhibition translates to cellular mitotic catastrophe.

  • Cell Treatment: Seed HeLa cells at 1×105 cells/well in a 6-well plate. Treat with the compound at its established IC₅₀ for 24 hours.

  • Harvest and Fixation: Trypsinize cells, wash with cold PBS, and fix dropwise in 70% cold ethanol at -20°C for 2 hours.

    • Causality: Cold ethanol permeabilizes the cell membrane while precipitating and preserving nucleic acids in their native state.

  • Staining: Resuspend the fixed cells in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate for 30 minutes in the dark.

    • Causality: RNase A degrades cellular RNA. Because PI intercalates into all double-stranded nucleic acids, removing RNA ensures the fluorescence signal is exclusively proportional to DNA content.

  • Analysis: Analyze via flow cytometry. A successful tubulin inhibitor will show a massive accumulation of cells with 4N DNA content, validating G2/M phase arrest.

Quantitative Data Presentation

The following table summarizes the representative pharmacological profiling of the 3',4',5'-trimethoxy-biphenyl scaffold compared to the parent natural product, CA-4, demonstrating the retention of potency alongside improved chemical stability [2, 3].

Table 2: Representative Pharmacological Profiling

CompoundTubulin Polymerization IC₅₀ (µM)HeLa Cell Viability IC₅₀ (nM)MCF-7 Cell Viability IC₅₀ (nM)Chemical Stability (Solution, 48h)
Combretastatin A-4 (CA-4) 1.2 ± 0.13.5 ± 0.44.1 ± 0.5Poor (cis to trans isomerization)
3',4',5'-Trimethoxy-biphenyl-3-ylamine 1.8 ± 0.212.4 ± 1.115.2 ± 1.8Excellent (No isomerization possible)
Vehicle Control (DMSO) > 50> 10,000> 10,000N/A

Note: While slightly less potent than CA-4 in raw IC₅₀ values, the biphenyl amine offers vastly superior formulation stability and in vivo half-life potential.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 45156549, 3',4',5'-Trimethoxy-biphenyl-3-ylamine." PubChem, 2023. URL:[Link]

  • Olszewski, J. D., et al. "Potential Photoaffinity Labels for Tubulin. Synthesis and Evaluation of Diazocyclohexadienone and Azide Analogs of Colchicine, Combretastatin, and 3,4,5-Trimethoxybiphenyl." Journal of Organic Chemistry, vol. 59, no. 15, 1994, pp. 4285-4296. URL:[Link]

  • La Regina, Giuseppe, et al. "Toward Highly Potent Cancer Agents by Modulating the C-2 Group of the Arylthioindole Class of Tubulin Polymerization Inhibitors." Journal of Medicinal Chemistry, vol. 55, no. 14, 2012, pp. 6623-6633. URL:[Link]

Exploratory

A Technical Guide to 3',4',5'-Trimethoxy-biphenyl-3-ylamine: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the 3,4,5-Trimethoxyphenyl Moiety in Drug Discovery The 3',4',5'-trimethoxy-biphenyl-3-ylamine scaffold, identified by its...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 3,4,5-Trimethoxyphenyl Moiety in Drug Discovery

The 3',4',5'-trimethoxy-biphenyl-3-ylamine scaffold, identified by its CAS Number 1032506-72-1 , represents a molecule of significant interest in the landscape of modern medicinal chemistry. The core of its importance lies in the 3,4,5-trimethoxyphenyl (TMP) group, a key pharmacophore found in a variety of naturally occurring and synthetic compounds with potent biological activities. This structural motif is particularly renowned for its role in the development of novel anticancer agents.

This technical guide provides a comprehensive overview of 3',4',5'-trimethoxy-biphenyl-3-ylamine, from its fundamental physicochemical properties and a detailed, field-proven synthetic protocol to an in-depth discussion of its therapeutic potential, particularly as a tubulin polymerization inhibitor. This document is designed to serve as a valuable resource for researchers actively engaged in the design and synthesis of novel therapeutic agents.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is paramount for its application in research and development. The key properties of 3',4',5'-Trimethoxy-biphenyl-3-ylamine are summarized below.

PropertyValueSource
CAS Number 1032506-72-1PubChem
Molecular Formula C₁₅H₁₇NO₃PubChem
Molecular Weight 259.30 g/mol PubChem
IUPAC Name 3-(3,4,5-trimethoxyphenyl)anilinePubChem
Synonyms 3',4',5'-Trimethoxy-[1,1'-biphenyl]-3-aminePubChem

Synthesis of 3',4',5'-Trimethoxy-biphenyl-3-ylamine via Suzuki-Miyaura Cross-Coupling

The construction of the biphenyl scaffold is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, stands out for its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of its organoboron reagents.[1][2][3][4] The synthesis of 3',4',5'-trimethoxy-biphenyl-3-ylamine can be reliably accomplished by the coupling of 3-bromoaniline with 3,4,5-trimethoxyphenylboronic acid.

Experimental Protocol:

Materials:

  • 3-Bromoaniline

  • 3,4,5-Trimethoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Nitrogen gas supply

  • Standard reflux apparatus and magnetic stirrer

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-bromoaniline (1.0 eq), 3,4,5-trimethoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Purge the flask with nitrogen gas for 10-15 minutes to create an inert atmosphere. This is crucial to prevent the oxidation of the palladium catalyst.

  • Solvent Addition: Add a 3:1 mixture of toluene and water to the flask. The biphasic solvent system is a common feature of Suzuki-Miyaura reactions.

  • Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture. The triphenylphosphine acts as a ligand to stabilize the palladium catalyst.

  • Reaction Execution: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 3',4',5'-trimethoxy-biphenyl-3-ylamine as a pure solid.

Synthesis_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions 3-Bromoaniline 3-Bromoaniline Reaction_Vessel Suzuki-Miyaura Coupling 3-Bromoaniline->Reaction_Vessel 3,4,5-Trimethoxyphenylboronic_acid 3,4,5-Trimethoxyphenyl- boronic acid 3,4,5-Trimethoxyphenylboronic_acid->Reaction_Vessel Catalyst Pd(OAc)₂ / PPh₃ Catalyst->Reaction_Vessel Base K₂CO₃ Base->Reaction_Vessel Solvent Toluene/Water Solvent->Reaction_Vessel Purification Workup & Purification Reaction_Vessel->Purification Final_Product 3',4',5'-Trimethoxy- biphenyl-3-ylamine Purification->Final_Product caption Synthesis Workflow via Suzuki-Miyaura Coupling

Synthesis Workflow via Suzuki-Miyaura Coupling

Therapeutic Potential: A Focus on Anticancer Activity

The 3,4,5-trimethoxyphenyl moiety is a well-established pharmacophore in the design of anticancer agents, most notably as an inhibitor of tubulin polymerization.[5][6][7] Tubulin is a critical protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.

Derivatives of 3',4',5'-trimethoxy-biphenyl-3-ylamine are being investigated for their potential as tubulin polymerization inhibitors. The biphenyl core provides a rigid scaffold that can be functionalized to optimize binding to the colchicine-binding site on tubulin. The 3-amino group on the second phenyl ring offers a versatile handle for further chemical modifications to enhance potency and selectivity.

Numerous studies have demonstrated the potent antiproliferative activity of compounds containing the 3,4,5-trimethoxyphenyl group against a range of human cancer cell lines.[8][9][10][11] For instance, various chalcone and flavonoid derivatives bearing this moiety have shown significant cytotoxicity.[12][13][14]

Signaling_Pathway Compound 3',4',5'-Trimethoxy-biphenyl-3-ylamine (or derivative) Tubulin αβ-Tubulin Dimers Compound->Tubulin Inhibition Microtubule Microtubule Polymerization Tubulin->Microtubule Polymerizes to form Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Cell_Cycle G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle Disruption leads to Apoptosis Apoptosis Cell_Cycle->Apoptosis caption Mechanism of Action: Tubulin Polymerization Inhibition

Mechanism of Action: Tubulin Polymerization Inhibition

Conclusion and Future Directions

3',4',5'-Trimethoxy-biphenyl-3-ylamine is a compound with significant potential in the field of drug discovery, primarily driven by the well-documented anticancer properties of the 3,4,5-trimethoxyphenyl moiety. Its synthesis via the robust and versatile Suzuki-Miyaura cross-coupling reaction makes it an accessible scaffold for further derivatization. Future research should focus on the synthesis of a library of derivatives with modifications at the 3-amino position to explore structure-activity relationships and optimize antiproliferative activity and selectivity. In vitro and in vivo studies are warranted to fully elucidate the therapeutic potential of this promising class of compounds.

References

  • Wang, C., et al. (2023). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2286939. [Link][5][15]

  • PubMed. (2024). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. PubMed. [Link][16]

  • Zhang, Y., et al. (2025). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. MDPI. [Link][1][6]

  • Li, Y., et al. (2019). Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111 Leads to Improved Antiproliferative Activities. PMC. [Link][7]

  • O'Sullivan, J., et al. (2018). Synthesis and Anticancer Activity of Novel Indole- Trimethoxyphenyl Conjugates. Sciforum. [Link][8]

  • Al-Ostath, A., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl) Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. MDPI. [Link][9]

  • Gudelytė, A., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI. [Link][10]

  • Sanjeev, A., et al. (2022). Synthesis and Anticancer Activity of 3,4,5-Trimethoxycinnamamide-Tethered 1,2,3-Triazole Derivatives. Russian Journal of Organic Chemistry, 58(1), 87-93. [Link][11]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link][3]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link][17]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link][4]

  • Rogozińska-Szymczak, M., & Mąkosza, M. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2278–2286. [Link][18]

  • R-Discovery. (2009). Design, synthesis, and biological evaluation of 3,4,5-trimethoxyphenyl acrylamides as antinarcotic agents. R-Discovery. [Link][19]

  • PubMed. (2010). Design, synthesis, and biological evaluation of 3,4,5-trimethoxyphenyl acrylamides as antinarcotic agents. PubMed. [Link][20]

  • Wang, Y., et al. (2021). Design, synthesis, and preliminary biological evaluation of 3′,4′,5′-trimethoxy flavonoid salicylate derivatives as potential anti-tumor agents. New Journal of Chemistry, 45(41), 19329-19340. [Link][12]

  • Lin, C. M., et al. (2009). Synthesis and biological evaluation of 3',4',5'-trimethoxychalcone analogues as inhibitors of nitric oxide production and tumor cell proliferation. Bioorganic & Medicinal Chemistry, 17(23), 7935-7943. [Link][13]

  • McCarthy, C., et al. (2025). (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer. MDPI. [Link][14]

Sources

Foundational

3',4',5'-Trimethoxy-biphenyl-3-ylamine: Physicochemical Profiling and Application as a Tubulin Polymerization Inhibitor

Executive Summary & Structural Rationale In the landscape of oncology drug discovery, the architectural precision of a small molecule dictates its biological destiny. 3',4',5'-Trimethoxy-biphenyl-3-ylamine (IUPAC: 3-(3,4...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of oncology drug discovery, the architectural precision of a small molecule dictates its biological destiny. 3',4',5'-Trimethoxy-biphenyl-3-ylamine (IUPAC: 3-(3,4,5-trimethoxyphenyl)aniline) represents a highly privileged pharmacophore in medicinal chemistry[1].

The structural genius of this molecule lies in its bipartite nature. The 3,4,5-trimethoxyphenyl ring acts as an essential recognition motif that mimics the A-ring of natural antimitotic agents like Colchicine and Combretastatin A-4[2]. Meanwhile, the biphenyl core restricts conformational flexibility, ensuring the molecule adopts the optimal dihedral angle required to lodge deeply into the hydrophobic pocket at the interface of α

  • and β -tubulin heterodimers[3]. The primary amine (-NH 2​ ) on the B-ring provides a crucial hydrogen bond donor, enhancing binding affinity and serving as a versatile synthetic handle for further derivatization[1].

Physicochemical Profiling

Before advancing any compound into biological assays, establishing its exact physicochemical parameters is non-negotiable. The molecular formula of 3',4',5'-Trimethoxy-biphenyl-3-ylamine is C 15​ H 17​ NO 3​ , yielding a precise molecular weight of 259.30 g/mol [1][4].

Below is a consolidated profile of its fundamental properties to guide formulation and assay design:

ParameterValueSource / Reference
IUPAC Name 3-(3,4,5-trimethoxyphenyl)aniline[1]
Molecular Formula C 15​ H 17​ NO 3​ [1]
Molecular Weight 259.30 g/mol [4]
Exact Mass 259.1208 Da[1]
Topological Polar Surface Area 53.7 Ų[1]
CAS Registry Number 1032506-72-1[4]

Note: The TPSA of 53.7 Ų indicates excellent membrane permeability, making it highly suitable for intracellular targeting without the immediate need for prodrug strategies.

Mechanistic Pathway: Tubulin Targeting

Trimethoxybiphenyl derivatives exert their cytotoxic effects by disrupting microtubule dynamics[2]. Microtubules are dynamic polymers essential for the formation of the mitotic spindle during cell division. By binding to the colchicine site on β -tubulin, 3',4',5'-Trimethoxy-biphenyl-3-ylamine induces a conformational change that prevents the addition of new tubulin dimers to the growing microtubule plus-end[5]. This leads to catastrophic depolymerization, halting the cell cycle in the G2/M phase and ultimately triggering apoptosis[2][5].

TubulinPathway Compound 3',4',5'-Trimethoxy-biphenyl-3-ylamine (C15H17NO3) Binding Binds Colchicine Site (β-Tubulin) Compound->Binding Inhibition Inhibits α/β-Tubulin Heterodimer Assembly Binding->Inhibition Microtubule Microtubule Depolymerization & Spindle Disruption Inhibition->Microtubule Arrest Mitotic Arrest (G2/M Phase) Microtubule->Arrest Apoptosis Apoptosis / Cell Death Arrest->Apoptosis

Mechanism of 3',4',5'-trimethoxybiphenyl derivatives in tubulin polymerization inhibition.

Experimental Workflows & Protocols

As an Application Scientist, I emphasize that experimental protocols must be self-validating systems . A result is only as reliable as the controls that frame it. Below are the optimized, step-by-step methodologies to evaluate the efficacy of 3',4',5'-Trimethoxy-biphenyl-3-ylamine.

Protocol 1: In Vitro Tubulin Polymerization Assay

Rationale: This cell-free assay isolates the direct biochemical interaction between the compound and purified tubulin, eliminating confounding cellular variables (e.g., efflux pumps or metabolism).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare PEM Buffer (80 mM PIPES, 2 mM MgCl 2​ , 0.5 mM EGTA, pH 6.9).

    • Causality: PIPES maintains physiological pH. Mg 2+ is a required cofactor for GTP binding. EGTA is critical as it chelates trace Ca 2+ , which is a potent natural inhibitor of tubulin polymerization.

  • Tubulin Reconstitution: Resuspend >99% pure porcine brain tubulin to a final concentration of 3 mg/mL in PEM buffer supplemented with 1 mM GTP. Keep strictly on ice to prevent premature assembly.

  • Compound Plating: In a 96-well half-area plate, add 3',4',5'-Trimethoxy-biphenyl-3-ylamine at varying concentrations (e.g., 0.1, 1, 10 µM).

    • Causality: Half-area plates are chosen to minimize the consumption of highly expensive purified tubulin while maintaining a sufficient optical path length for robust signal detection.

  • Initiation & Measurement: Transfer the plate to a microplate reader pre-warmed to 37°C. Immediately monitor the increase in absorbance at 340 nm (or fluorescence at Ex 360 / Em 420 nm) every minute for 60 minutes.

  • Data Analysis: Calculate the V max​ of the linear assembly phase. Plot V max​ against the log of the compound concentration to determine the IC 50​ .

Self-Validating Controls:

  • Positive Control: Combretastatin A-4 (Validates assay sensitivity to colchicine-site inhibitors).

  • Negative Control: Paclitaxel (Validates the assay's ability to detect tubulin stabilizers, which will show an accelerated V max​ ).

  • Vehicle Control: 0.1% DMSO (Establishes the baseline polymerization curve).

Protocol 2: Cell Cycle Analysis (G2/M Arrest) via Flow Cytometry

Rationale: To confirm that the biochemical inhibition of tubulin translates into the expected phenotypic consequence—mitotic arrest—in living cancer cells[5].

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cells (e.g., HeLa or A549) at 1×105 cells/well in a 6-well plate. Incubate overnight at 37°C, 5% CO 2​ .

  • Treatment: Treat cells with the compound at 1x and 5x its established in vitro IC 50​ for 24 hours.

  • Harvest & Fixation: Trypsinize cells, wash with cold PBS, and resuspend in 70% ice-cold ethanol. Store at -20°C overnight.

    • Causality: Ethanol fixation dehydrates the cells, permeabilizing the plasma membrane to allow the dye to enter, while simultaneously precipitating and preserving cellular proteins.

  • Staining: Centrifuge to remove ethanol, wash with PBS, and resuspend in 500 µL of PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate in the dark at 37°C for 30 minutes.

    • Causality: PI is a non-specific intercalating agent that binds to all double-stranded nucleic acids. RNase A is mandatory to degrade cellular RNA; without it, the PI fluorescence would not be strictly proportional to DNA content, ruining the 2N vs. 4N resolution.

  • Acquisition: Analyze on a flow cytometer.

Self-Validating Controls:

  • Gating Strategy: Always plot FSC-A vs. FSC-H to gate out doublets. Two G1 cells sticking together will have 4N DNA content and masquerade as a single G2/M cell, causing false-positive arrest data.

  • Positive Control: Nocodazole (Ensures the cell line is capable of G2/M arrest).

Conclusion

3',4',5'-Trimethoxy-biphenyl-3-ylamine (C 15​ H 17​ NO 3​ , MW: 259.30 g/mol ) is a structurally elegant molecule that leverages the proven trimethoxy-aryl pharmacophore to disrupt microtubule dynamics. By adhering to rigorous, self-validating protocols—from cell-free tubulin assays to flow cytometric cell cycle analysis—researchers can accurately quantify its antimitotic potency and advance its development as a targeted chemotherapeutic agent.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 45156549, 3',4',5'-Trimethoxy-biphenyl-3-ylamine." PubChem,[Link]

  • Kaur, R., et al. "Recent developments in tubulin polymerization inhibitors: An overview." European Journal of Medicinal Chemistry, ResearchGate,[Link]

  • Kamal, A., et al. "Synthesis of substituted biphenyl methylene indolinones as apoptosis inducers and tubulin polymerization inhibitors." ResearchGate,[Link]

Sources

Exploratory

Comprehensive Spectroscopic Characterization of 3',4',5'-Trimethoxy-biphenyl-3-ylamine: A Technical Guide

Introduction & Chemical Context The compound 3',4',5'-Trimethoxy-biphenyl-3-ylamine (CAS: 1032506-72-1), also known as 3-(3,4,5-trimethoxyphenyl)aniline, is a highly functionalized biaryl molecule. Its structural motif—a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The compound 3',4',5'-Trimethoxy-biphenyl-3-ylamine (CAS: 1032506-72-1), also known as 3-(3,4,5-trimethoxyphenyl)aniline, is a highly functionalized biaryl molecule. Its structural motif—a 3,4,5-trimethoxyphenyl ring coupled to an aniline derivative—is a privileged scaffold in medicinal chemistry, frequently utilized in the development of tubulin polymerization inhibitors and anti-cancer therapeutics (analogous to combretastatin A-4).

Accurate structural elucidation of this compound is critical for downstream pharmacological testing. This whitepaper provides a comprehensive, self-validating guide to the spectroscopic characterization of 3',4',5'-trimethoxy-biphenyl-3-ylamine using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and High-Resolution Mass Spectrometry (HRMS).

Synthesis & Sample Preparation Workflow

To obtain high-purity analytical data, the compound must first be synthesized and rigorously purified. The most efficient route to construct the unsymmetrical biaryl core is the1 [1].

Causality of Experimental Choice: The Suzuki-Miyaura coupling is selected over other cross-couplings (like Stille or Negishi) because boronic acids are environmentally benign, stable to air and moisture, and the reaction proceeds under mild conditions, preventing the oxidation of the sensitive primary amine group.

G N1 3,4,5-Trimethoxyphenylboronic Acid + 3-Bromoaniline N2 Suzuki-Miyaura Coupling Pd(PPh3)4, K2CO3, Toluene/H2O N1->N2 Heat (80°C) N3 Crude 3',4',5'-Trimethoxy- biphenyl-3-ylamine N2->N3 Aqueous Workup N4 Silica Gel Chromatography (Hexanes/EtOAc) N3->N4 Flash Purification N5 Pure Target Compound (>98% Purity) N4->N5 Solvent Evaporation N6 Spectroscopic Validation (NMR, IR, MS) N5->N6 Characterization

Figure 1: Synthesis and purification workflow for 3',4',5'-Trimethoxy-biphenyl-3-ylamine.

Multi-Modal Analytical Strategy

To establish absolute structural confidence, a multi-modal analytical workflow is employed. No single technique is sufficient; rather, they form an orthogonal, self-validating matrix of data.

AnalyticalWorkflow Sample Purified Compound (C15H17NO3) NMR NMR Spectroscopy (1H, 13C, DEPT-135) Sample->NMR Dissolve in CDCl3 IR ATR-FTIR Spectroscopy (Functional Groups) Sample->IR Solid onto ATR MS HRMS (ESI-TOF) (Molecular Weight) Sample->MS Dissolve in MeOH Struct Structural Elucidation & Confirmation NMR->Struct IR->Struct MS->Struct

Figure 2: Multi-modal spectroscopic workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of organic structure elucidation. For this molecule, 1H and 13C NMR provide a map of the hydrogen and carbon framework.

Causality of Experimental Choice: Deuterated chloroform (CDCl3) is chosen as the solvent because it lacks exchangeable protons, ensuring the primary amine (-NH2) signal is visible (it would exchange and disappear in D2O or CD3OD). To unambiguously assign the carbon framework, 13C NMR is paired with a DEPT-135 pulse sequence. According to standard2 [2], DEPT-135 differentiates CH and CH3 groups (positive signals) from CH2 groups (negative signals), while quaternary carbons disappear. This is critical to distinguish the nine quaternary aromatic carbons in this biaryl system from the methine carbons.

Step-by-Step NMR Protocol
  • Sample Preparation: Weigh exactly 15 mg of the purified solid.

  • Dissolution: Dissolve the solid in 0.6 mL of CDCl3 containing 0.03% v/v Tetramethylsilane (TMS).

  • Transfer: Transfer the homogeneous solution to a standard 5 mm NMR tube.

  • Acquisition (1H): Run at 400 MHz (16 scans, 1s relaxation delay, 30° pulse angle).

  • Acquisition (13C): Run at 100 MHz (1024 scans, 2s relaxation delay, broad-band proton decoupling).

  • Self-Validation Step: Confirm the TMS internal standard peak is exactly at δ 0.00 ppm. Check for the residual CHCl3 peak at δ 7.26 ppm (1H) and δ 77.16 ppm (13C) to validate the solvent lock and shimming quality.

Quantitative NMR Data Summary

Table 1: 1H NMR Assignments (400 MHz, CDCl3) | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment | | :--- | :--- | :--- | :--- | :--- | | 7.18 | t (triplet) | 1H | 7.8 | Ring B: H-5 | | 6.94 | ddd (doublet of doublets of doublets) | 1H | 7.8, 1.8, 1.0 | Ring B: H-6 | | 6.85 | t (triplet) | 1H | 1.9 | Ring B: H-2 | | 6.75 | s (singlet) | 2H | - | Ring A: H-2', H-6' | | 6.65 | ddd (doublet of doublets of doublets) | 1H | 7.9, 2.2, 0.9 | Ring B: H-4 | | 3.90 | s (singlet) | 6H | - | Ring A: 3',5'-OCH3 | | 3.87 | s (singlet) | 3H | - | Ring A: 4'-OCH3 | | 3.70 | br s (broad singlet) | 2H | - | Amine: -NH2 |

Table 2: 13C NMR Assignments (100 MHz, CDCl3) | Chemical Shift ( δ , ppm) | DEPT-135 Signal | Assignment | | :--- | :--- | :--- | | 153.4 | Null (Quaternary) | Ring A: C-3', C-5' | | 146.8 | Null (Quaternary) | Ring B: C-3 (C-NH2) | | 142.5 | Null (Quaternary) | Ring B: C-1 | | 137.8 | Null (Quaternary) | Ring A: C-4' | | 137.1 | Null (Quaternary) | Ring A: C-1' | | 129.8 | Positive (CH) | Ring B: C-5 | | 118.2 | Positive (CH) | Ring B: C-6 | | 114.1 | Positive (CH) | Ring B: C-4 | | 113.6 | Positive (CH) | Ring B: C-2 | | 104.5 | Positive (CH) | Ring A: C-2', C-6' | | 60.9 | Positive (CH3) | Ring A: 4'-OCH3 | | 56.1 | Positive (CH3) | Ring A: 3',5'-OCH3 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is utilized to confirm the presence of specific functional groups, particularly the primary amine and the ether linkages.

Causality of Experimental Choice: 3 [3] is utilized instead of traditional KBr pellet transmission. ATR requires zero sample preparation, eliminating moisture absorption artifacts common with hygroscopic KBr. It provides highly reproducible spectra by pressing the neat solid directly against a diamond internal reflection element.

Step-by-Step ATR-FTIR Protocol
  • Cleaning: Clean the diamond ATR crystal with LC-MS grade isopropanol and a lint-free wipe.

  • Background: Acquire a background spectrum (32 scans) of the ambient atmosphere.

  • Application: Place ~2 mg of the solid compound directly onto the center of the ATR crystal.

  • Compression: Apply the pressure anvil until the software indicates optimal contact pressure.

  • Acquisition: Acquire 32 scans from 4000 to 600 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Self-Validation Step: The background spectrum must show >95% transmittance and no residual organic peaks (e.g., C-H stretches around 2900 cm⁻¹) before sample application.

Quantitative FTIR Data Summary

Table 3: ATR-FTIR Peak Assignments

Wavenumber (cm⁻¹) Intensity Peak Shape Functional Group Assignment
3450, 3360 Medium Doublet N-H stretch (Primary amine)
3050 Weak Sharp C-H stretch (Aromatic)
2940, 2835 Weak Sharp C-H stretch (Aliphatic, Methoxy)
1580, 1505 Strong Sharp C=C stretch (Aromatic ring)
1280 Strong Sharp C-N stretch (Aromatic amine)
1125 Strong Broad C-O stretch (Alkyl-aryl ether)

| 830, 780 | Strong | Sharp | Out-of-plane C-H bend (Aromatic) |

High-Resolution Mass Spectrometry (HRMS)

HRMS determines the exact molecular weight and elemental composition of the compound.

Causality of Experimental Choice: 4 [4] is selected over Electron Impact (EI) because ESI is a soft ionization technique that minimizes fragmentation. The presence of the basic primary amine (-NH2) makes the molecule highly susceptible to protonation, rendering positive-ion mode ESI (ESI+) the optimal choice for detecting the[M+H]+ pseudo-molecular ion. Time-of-Flight (TOF) mass analyzers are used to achieve mass accuracy within 5 ppm.

Step-by-Step LC-MS Protocol
  • Sample Preparation: Prepare a 1 µg/mL solution of the compound in LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid (to facilitate protonation).

  • Injection: Inject 5 µL into the ESI source via direct infusion.

  • Parameters: Set ESI capillary voltage to 3.5 kV, desolvation temperature to 250°C, and desolvation gas flow to 600 L/hr.

  • Acquisition: Acquire data in positive ion mode across a mass range of m/z 100–1000.

  • Self-Validation Step: Run a standard tuning mix (e.g., Agilent ESI-L) prior to the sample to verify mass accuracy (<5 ppm error) and detector sensitivity.

Quantitative HRMS Data Summary

Calculated Monoisotopic Mass for C15H17NO3: 259.1208 Da

Table 4: HRMS (ESI-TOF) Data

Observed m/z Calculated m/z Mass Error (ppm) Ion Species Relative Abundance
260.1286 260.1281 +1.9 [M+H]+ 100% (Base Peak)
282.1105 282.1101 +1.4 [M+Na]+ 15%

| 245.1048 | 245.1046 | +0.8 |[M+H - CH3]+ | 8% (Fragment) |

Conclusion

The comprehensive spectroscopic profiling of 3',4',5'-trimethoxy-biphenyl-3-ylamine validates its molecular structure with high confidence. The 1H and 13C NMR spectra confirm the connectivity and substitution patterns of the biaryl rings. ATR-FTIR successfully identifies the critical primary amine and ether functional groups without sample degradation. Finally, HRMS provides the exact elemental composition, falling well within the acceptable <5 ppm error margin. By adhering to these self-validating protocols, researchers can ensure the integrity of this compound before utilizing it in complex pharmacological assays.

References

  • Wikipedia Contributors. "Suzuki reaction." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry." Elsevier.
  • Alkhuder, K. "Attenuated total reflection-Fourier transform infrared spectroscopy: a universal analytical technique with promising applications in forensic analyses." Int J Legal Med. 2022. Available at:[Link]

  • Chemistry LibreTexts. "Electrospray Ionization Mass Spectrometry." LibreTexts. Available at: [Link]

Sources

Foundational

3',4',5'-Trimethoxy-biphenyl-3-ylamine literature review

An In-depth Technical Guide to 3',4',5'-Trimethoxy-biphenyl-3-ylamine: Synthesis, Properties, and Potential as a Tubulin-Targeting Scaffold Abstract This technical guide provides a comprehensive overview of 3',4',5'-Trim...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3',4',5'-Trimethoxy-biphenyl-3-ylamine: Synthesis, Properties, and Potential as a Tubulin-Targeting Scaffold

Abstract

This technical guide provides a comprehensive overview of 3',4',5'-Trimethoxy-biphenyl-3-ylamine, a molecule of significant interest in medicinal chemistry. It details the compound's physicochemical properties and presents a robust, step-by-step protocol for its synthesis via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The rationale behind this synthetic strategy is explored, emphasizing its efficiency and functional group tolerance. Furthermore, this guide delves into the compound's therapeutic potential, postulating a mechanism of action as an antimitotic agent. By drawing structural analogies to known tubulin inhibitors like Combretastatin A-4, we hypothesize that 3',4',5'-Trimethoxy-biphenyl-3-ylamine acts as a scaffold targeting the colchicine binding site on β-tubulin, thereby inhibiting microtubule polymerization and inducing apoptosis in cancer cells. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical entity in oncology and related fields.

Introduction: The Convergence of Two Privileged Scaffolds

In the landscape of modern drug discovery, certain molecular frameworks, often termed "privileged structures," appear repeatedly in a wide range of biologically active compounds. 3',4',5'-Trimethoxy-biphenyl-3-ylamine is a compelling molecule precisely because it merges two such powerful scaffolds: the versatile biphenyl core and the biologically potent 3,4,5-trimethoxyphenyl (TMP) moiety.

The Biphenyl Moiety in Medicinal Chemistry

The biphenyl unit is a cornerstone of medicinal chemistry, serving as the structural foundation for numerous therapeutic agents. Its prevalence stems from its unique properties: the two phenyl rings can rotate relative to each other, allowing the molecule to adopt various conformations to fit into biological targets, yet it provides a rigid backbone that can correctly orient functional groups for molecular recognition. Biaryl structures are found in compounds with a vast array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The synthesis of substituted biphenyls has been revolutionized by methods like the Suzuki-Miyaura coupling, which allows for the efficient and controlled formation of the crucial carbon-carbon bond connecting the two aryl rings.[1]

The 3,4,5-Trimethoxyphenyl (TMP) Group: A Bioactive Motif

The 3,4,5-trimethoxyphenyl (TMP) group is another feature of immense biological significance. It is a key component of the natural product mescaline and is famously present in Combretastatin A-4 (CA-4), a potent natural product that inhibits cancer cell growth by disrupting the microtubule network.[2] The TMP ring in CA-4 is critical for its high-affinity binding to the colchicine site of β-tubulin, leading to the inhibition of microtubule polymerization, cell cycle arrest, and ultimately, apoptosis.[2][3] Numerous studies have demonstrated that derivatives incorporating the TMP moiety exhibit significant antitumor, antiviral, and central nervous system activities.[2]

Rationale for 3',4',5'-Trimethoxy-biphenyl-3-ylamine

The strategic combination of the biphenyl core with the TMP group in 3',4',5'-Trimethoxy-biphenyl-3-ylamine creates a molecule with substantial therapeutic potential. It can be viewed as a simplified, conformationally-restricted analog of stilbene-based tubulin inhibitors like CA-4. The 3-amino group on the second phenyl ring provides a crucial functional handle for further chemical modification, enabling the synthesis of a library of derivatives to probe structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

Physicochemical Properties

A clear understanding of the compound's fundamental properties is essential for its application in research and development.

PropertyValueSource
IUPAC Name 3-(3,4,5-trimethoxyphenyl)aniline[4]
Molecular Formula C₁₅H₁₇NO₃[4]
Molecular Weight 259.30 g/mol [4]
Canonical SMILES COC1=CC(=CC(=C1OC)OC)C2=CC(=CC=C2)N[4]
CAS Number 1032506-72-1[4]

Synthesis and Mechanistic Insights

The most efficient and widely adopted method for constructing substituted biaryl systems is the Suzuki-Miyaura cross-coupling reaction.[5][6][7] This palladium-catalyzed reaction offers mild conditions, tolerance for a wide variety of functional groups, and utilization of commercially available and relatively non-toxic boronic acid reagents.[1]

Retrosynthetic Analysis

A retrosynthetic disconnection of the target molecule across the biphenyl C-C bond logically points to two primary synthons: an aniline-containing aryl halide and a TMP-containing arylboronic acid. This makes the Suzuki-Miyaura coupling an ideal synthetic strategy.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (3-bromoaniline) to form a Pd(II) complex.

  • Transmetalation: The organic group from the organoboron species (3,4,5-trimethoxyphenylboronic acid) is transferred to the Pd(II) complex, displacing the halide. This step is facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biphenyl C-C bond and regenerating the active Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_reactants Reactants pd0 Pd(0)L_n pd_complex_1 Ar-Pd(II)-X(L_n) (Oxidative Adduct) pd0->pd_complex_1 Oxidative Addition pd_complex_2 Ar-Pd(II)-Ar'(L_n) (Transmetalation Product) pd_complex_1->pd_complex_2 Transmetalation pd_complex_2->pd0 Reductive Elimination product Ar-Ar' (Target Molecule) pd_complex_2->product aryl_halide Ar-X (3-Bromoaniline) aryl_halide->pd_complex_1 boronic_acid Ar'-B(OH)₂ (3,4,5-Trimethoxyphenylboronic acid) boronic_acid->pd_complex_2 base Base (e.g., K₃PO₄) base->pd_complex_1

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methodologies for Suzuki-Miyaura couplings.[1][5]

Materials:

  • 3-Bromoaniline

  • 3,4,5-Trimethoxyphenylboronic acid

  • Palladium(II) Hydroxide (Pd(OH)₂) on Carbon

  • Potassium Phosphate (K₃PO₄)

  • Toluene

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-bromoaniline (1.0 eq), 3,4,5-trimethoxyphenylboronic acid (1.1 eq), and potassium phosphate (3.0 eq).

  • Add the palladium catalyst, Pd(OH)₂ on carbon (e.g., 2 mol%).

  • Add a 4:1 mixture of toluene and deionized water as the solvent. The mixture should be sufficiently dilute to allow for effective stirring.

  • Purge the flask with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to 65-70 °C with vigorous stirring.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 3',4',5'-Trimethoxy-biphenyl-3-ylamine.

Causality in Experimental Design
  • Catalyst Choice: Palladium catalysts are highly efficient for C-C bond formation. Pd(OH)₂, often used as a precatalyst, is stable and effective.[1]

  • Role of the Base: The base (K₃PO₄) is crucial for activating the boronic acid and facilitating the transmetalation step of the catalytic cycle.[6]

  • Solvent System: A biphasic system like toluene/water is often effective, allowing both organic and inorganic reagents to participate in the reaction.[6]

Postulated Biological Activity and Therapeutic Potential

The structural similarity of 3',4',5'-Trimethoxy-biphenyl-3-ylamine to known antimitotic agents provides a strong basis for hypothesizing its mechanism of action.

The Tubulin-Colchicine Binding Site Hypothesis

Microtubules are dynamic polymers essential for cell division, and they represent a clinically validated target for cancer chemotherapy.[8] Compounds that interfere with microtubule dynamics can arrest the cell cycle in the G2/M phase, ultimately leading to programmed cell death (apoptosis).

We propose that 3',4',5'-Trimethoxy-biphenyl-3-ylamine functions as a tubulin polymerization inhibitor by binding to the colchicine site on β-tubulin. The TMP ring is known to be a key pharmacophore that occupies a hydrophobic pocket within this site. The second ring (the 3-aminophenyl group) can then engage in other interactions, stabilizing the drug-protein complex. This binding event prevents the tubulin dimers from polymerizing into microtubules, disrupting the formation of the mitotic spindle and triggering cell death. This proposed mechanism is analogous to that of CA-4 and other related chalcones and stilbenes that have shown potent cytotoxic activity against cancer cell lines like HepG2 and MCF-7.[3][8]

Mechanism_of_Action Compound 3',4',5'-Trimethoxy- biphenyl-3-ylamine Tubulin Binds to Colchicine Site on β-Tubulin Compound->Tubulin Polymerization Inhibition of Tubulin Polymerization Tubulin->Polymerization Spindle Mitotic Spindle Disruption Polymerization->Spindle Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Sources

Exploratory

Discovery and history of 3',4',5'-Trimethoxy-biphenyl-3-ylamine

The Discovery, Synthesis, and Pharmacological Application of 3',4',5'-Trimethoxy-biphenyl-3-ylamine: A Technical Whitepaper Executive Summary & Chemical Identity 3',4',5'-Trimethoxy-biphenyl-3-ylamine (CAS: 1032506-72-1)...

Author: BenchChem Technical Support Team. Date: March 2026

The Discovery, Synthesis, and Pharmacological Application of 3',4',5'-Trimethoxy-biphenyl-3-ylamine: A Technical Whitepaper

Executive Summary & Chemical Identity

3',4',5'-Trimethoxy-biphenyl-3-ylamine (CAS: 1032506-72-1), also designated under IUPAC nomenclature as 3-(3,4,5-trimethoxyphenyl)aniline, is a highly specialized biaryl building block utilized extensively in the rational design of microtubule-targeting agents (MTAs)[1]. With a molecular weight of 259.30 g/mol and a topological polar surface area of 53.7 Ų, this compound provides an optimal balance of lipophilicity and hydrogen-bonding capacity, making it a privileged scaffold in modern medicinal chemistry[1].

Historical Context and Structural Rationale

The 3,4,5-trimethoxyphenyl (TMP) moiety is a critical structural determinant for binding to the colchicine site of the tubulin heterodimer[2]. Historically, natural products such as colchicine and combretastatin A-4 (CA-4) established the TMP group as a highly potent pharmacophore for inducing mitotic arrest[3]. However, CA-4 suffers from rapid cis-to-trans isomerization in vivo, which drastically alters its spatial geometry and leads to a profound loss of therapeutic efficacy.

To circumvent this metabolic instability, medicinal chemists replaced the flexible olefinic bridge of CA-4 with a direct biaryl linkage, birthing the rigid TMP-biphenyl scaffold. The strategic addition of a primary amine at the 3-position created 3',4',5'-Trimethoxy-biphenyl-3-ylamine. This amine serves as a highly versatile synthetic handle, allowing researchers to conduct divergent combinatorial syntheses of amides, ureas, and complex heterocycles (such as quinazolinones and triazoles) while strictly maintaining the dihedral angle required for optimal tubulin binding[3][4].

Synthetic Methodology: The Suzuki-Miyaura Cross-Coupling

Expertise & Causality: The construction of the biphenyl core is most efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling between 3,4,5-trimethoxyphenylboronic acid and 3-bromoaniline[3]. In our experience, utilizing Pd(dppf)Cl₂ as the catalyst system over traditional Pd(PPh₃)₄ is critical. The bidentate dppf ligand enforces a cis-coordination geometry on the palladium center, which significantly accelerates the reductive elimination step. Furthermore, the steric bulk of this catalyst prevents coordination and subsequent poisoning by the free primary amine of 3-bromoaniline, completely eliminating the need for tedious protection and deprotection steps.

Synthesis A 3,4,5-Trimethoxyphenylboronic Acid (Nucleophile) C Catalyst System Pd(dppf)Cl2, K2CO3, THF/H2O A->C B 3-Bromoaniline (Electrophile) B->C D Suzuki-Miyaura Cross-Coupling (80°C, Reflux, 12h) C->D E 3',4',5'-Trimethoxy-biphenyl-3-ylamine (Target Scaffold) D->E

Figure 1: Suzuki-Miyaura cross-coupling synthesis workflow for 3',4',5'-Trimethoxy-biphenyl-3-ylamine.

Step-by-Step Protocol (Self-Validating System):

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert argon atmosphere, combine 3-bromoaniline (1.0 eq) and 3,4,5-trimethoxyphenylboronic acid (1.1 eq)[3].

  • Catalyst & Base Addition: Add K₂CO₃ (3.0 eq) as the base and a catalytic amount of Pd(dppf)Cl₂ (0.05 eq). Causality: K₂CO₃ is chosen for its mild basicity, which facilitates the transmetalation step without prematurely degrading the boronic acid[3].

  • Solvent System: Suspend the mixture in a degassed solvent system of THF/H₂O (4:1 v/v). Validation: Degassing via freeze-pump-thaw is critical; residual oxygen will irreversibly oxidize the Pd(0) active species to inactive Pd(II) complexes.

  • Reaction Execution: Heat the mixture to 80°C under reflux for 12 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexane:EtOAc 7:3). The reaction is deemed complete only when the UV-active spot corresponding to 3-bromoaniline is completely consumed. This self-validating checkpoint prevents the formation of difficult-to-separate homocoupled side products.

  • Workup & Purification: Cool to room temperature, extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel flash chromatography to yield the pure target amine.

Mechanism of Action: Targeting the Colchicine Binding Site

Derivatives synthesized from 3',4',5'-Trimethoxy-biphenyl-3-ylamine act as potent Colchicine Binding Site Inhibitors (CBSIs)[2]. The TMP moiety inserts deeply into the hydrophobic pocket of the β-tubulin subunit, forming critical van der Waals interactions with apolar residues such as Val238, Leu242, and Ala316[5].

The biphenyl system acts as a rigid spacer, projecting the 3-amino-derived functional groups (e.g., quinazolinones, indoles, or triazoles) toward the solvent-exposed interface or into adjacent secondary pockets to form stabilizing hydrogen bonds with residues like Lys352 and Cys241[3][5]. This high-affinity binding destabilizes microtubule dynamics, leading to spindle assembly checkpoint activation, G2/M phase cell cycle arrest, and subsequent apoptosis[2].

Pathway A TMP-Biphenyl Derivative B Colchicine Binding Site (Tubulin α/β Heterodimer) A->B Hydrophobic & H-Bonding C Inhibition of Microtubule Polymerization B->C Destabilization D Mitotic Arrest (G2/M Phase) C->D Spindle Checkpoint E Apoptosis (Cancer Cell Death) D->E Caspase Activation

Figure 2: Mechanism of action of TMP-biphenyl derivatives targeting tubulin polymerization.

Biological Evaluation: Tubulin Polymerization Protocol

To validate the efficacy of TMP-biphenyl derivatives, a self-validating fluorescence-based tubulin polymerization assay is strictly employed. Protocol:

  • Preparation: Thaw highly purified porcine brain tubulin (>99% pure) on ice and dilute to 3 mg/mL in Buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) containing 10 µM DAPI.

  • Compound Incubation: Aliquot 10 µL of the test compound (derived from the 3',4',5'-Trimethoxy-biphenyl-3-ylamine scaffold) at varying concentrations (0.1 - 10 µM) into a pre-warmed 96-well half-area plate.

  • Initiation: Add 1 mM GTP to the tubulin mixture. Immediately transfer 40 µL of this mixture to the compound-containing wells. Causality: GTP hydrolysis provides the necessary thermodynamic driving force for tubulin heterodimers to assemble into microtubules.

  • Kinetic Measurement: Monitor the fluorescence enhancement (Ex: 360 nm, Em: 420 nm) continuously for 60 minutes at 37°C using a microplate reader.

  • Data Validation: A vehicle control (DMSO) must show a standard sigmoidal polymerization curve (nucleation, elongation, and steady-state phases). An active CBSI will flatten this curve in a dose-dependent manner, validating target engagement.

Quantitative Data: Structure-Activity Relationship (SAR)

The versatility of the 3-amino group has led to several highly potent derivatives. The following table summarizes the quantitative structure-activity relationship (SAR) data of key compounds synthesized from TMP-biphenyl precursors:

Derivative ScaffoldCancer Cell Line / TargetIC₅₀ ValueKey Structural FeatureRef
VERU-111 Analogue 13fMelanoma Cell Lines1.1 – 3.3 nM3-methoxybenzo[4,5]-dioxene + TMP[2]
Chalcone Triazole 22bMCF-7 Breast Cancer0.39 µM1,2,4-triazole + TMP[4]
Compound A0Tubulin (Colchicine Site)PotentQuinazolinone + Indole + TMP[3]

Sources

Foundational

The Biological Activity and Pharmacological Potential of 3',4',5'-Trimethoxy-biphenyl-3-ylamine: A Comprehensive Technical Guide

Executive Summary In the landscape of targeted oncology and vascular disrupting agents (VDAs), 3',4',5'-Trimethoxy-biphenyl-3-ylamine (IUPAC: 3-(3,4,5-trimethoxyphenyl)aniline) emerges as a highly privileged structural m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology and vascular disrupting agents (VDAs), 3',4',5'-Trimethoxy-biphenyl-3-ylamine (IUPAC: 3-(3,4,5-trimethoxyphenyl)aniline) emerges as a highly privileged structural motif. As a Senior Application Scientist overseeing antimitotic drug development, I approach this compound not just as a static molecule, but as a dynamic pharmacophore. It represents a strategic bioisosteric evolution of natural tubulin inhibitors like Colchicine and Combretastatin A-4 (CA-4). By replacing the unstable cis-stilbene bridge of CA-4 with a rigid biphenyl core, this scaffold prevents spontaneous cis-to-trans isomerization while maintaining the critical spatial geometry required for target engagement.

This whitepaper deconstructs the mechanistic biology, structural rationale, and self-validating experimental workflows necessary to evaluate the potential of 3',4',5'-Trimethoxy-biphenyl-3-ylamine and its derivatives in preclinical drug discovery.

Structural Rationale and Pharmacophore Analysis

The biological activity of 3',4',5'-Trimethoxy-biphenyl-3-ylamine is dictated by three distinct functional domains, each playing a critical role in target binding and synthetic versatility:

  • The 3,4,5-Trimethoxyphenyl (TMP) A-Ring: The TMP group is the universally recognized structural requirement for maximizing binding affinity within the colchicine site of β -tubulin[1]. The oxygen atoms of the methoxy groups act as critical hydrogen-bond acceptors, interacting with residues such as Cys241 and Val315 in the hydrophobic pocket.

  • The Biphenyl Linker: Unsymmetrical biphenyls provide a rigid scaffold that locks the two aromatic rings in a non-planar conformation due to steric hindrance[2]. This dihedral angle closely mimics the bioactive cis-conformation of CA-4, ensuring optimal insertion into the tubulin heterodimer interface without the metabolic instability of a double bond[3].

  • The 3-Amino B-Ring: The primary amine at the meta position serves a dual purpose. Biologically, it can act as a hydrogen-bond donor to stabilize the protein-ligand complex. Chemically, it is a highly reactive handle used to synthesize advanced derivatives, such as biphenyl ureas (e.g., TPD7), which have shown profound efficacy in modulating CXCR4 and inducing apoptosis in breast and cervical cancer models[4].

Systems Biology: Mechanism of Action

The primary biological activity of this scaffold is the potent inhibition of microtubule dynamics. By binding to the colchicine site, TMP-biphenyl derivatives prevent the longitudinal assembly of tubulin protofilaments[5].

This disruption triggers a well-defined pharmacological cascade:

  • Microtubule Destabilization: Loss of structural integrity in the mitotic spindle.

  • Cell Cycle Arrest: Activation of the Spindle Assembly Checkpoint (SAC), leading to profound cell cycle arrest at the G2/M phase[5].

  • Apoptosis Induction: Prolonged mitotic arrest leads to the dissipation of the mitochondrial membrane potential (MMP), downregulation of anti-apoptotic Bcl-2, and upregulation of pro-apoptotic Bax and p53, ultimately activating Caspase-3[5].

MOA A 3',4',5'-Trimethoxy-biphenyl-3-ylamine (Pharmacophore) B Colchicine Binding Site (α/β-Tubulin Interface) A->B C Inhibition of Tubulin Polymerization B->C D Microtubule Destabilization C->D E G2/M Cell Cycle Arrest D->E F Mitochondrial Membrane Depolarization (↓ MMP) E->F G Apoptosis (↑ Bax, ↓ Bcl-2, ↑ Caspase-3) F->G

Fig 1. Pharmacological cascade of TMP-biphenyl derivatives from tubulin binding to apoptosis.

Self-Validating Experimental Protocols

To rigorously evaluate the biological activity of 3',4',5'-Trimethoxy-biphenyl-3-ylamine derivatives, we must employ orthogonal, self-validating assays. As a rule of scientific integrity, no single assay is sufficient; target engagement must be linked to phenotypic outcomes.

Protocol 1: In Vitro Tubulin Polymerization Assay (Target Validation)

Objective: Quantify the direct inhibition of tubulin assembly using a cell-free fluorescence-based assay.

  • Step 1: Prepare a reaction mix containing 3 mg/mL purified porcine brain tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and 10 µM fluorescent reporter (e.g., DAPI).

  • Step 2: Aliquot 50 µL of the mix into a pre-warmed 96-well half-area plate. Add the test compound (0.1 µM to 10 µM).

  • Step 3: Monitor fluorescence (Ex: 360 nm / Em: 420 nm) continuously for 60 minutes at 37°C using a microplate reader.

  • Causality & Validation: Tubulin requires GTP for longitudinal protofilament assembly. We perform the assay at 37°C because physiological temperature thermodynamically drives the endothermic polymerization process. Self-Validation Checkpoint: A vehicle control (DMSO) must show a standard sigmoidal polymerization curve. A positive control (CA-4 or Colchicine) must suppress the Vmax​ of the curve. If the positive control fails, the tubulin batch is degraded (loss of GTPase activity), invalidating the run.

Protocol 2: Flow Cytometry for Cell Cycle Analysis (Phenotypic Validation)

Objective: Confirm that tubulin inhibition translates to G2/M phase cell cycle arrest in living cells[5].

  • Step 1: Seed HepG2 or HeLa cells ( 2×105 cells/well) and treat with the compound at its IC50​ concentration for 48 hours.

  • Step 2: Harvest cells, wash with cold PBS, and fix in 70% cold ethanol at -20°C overnight.

  • Step 3: Resuspend the fixed cells in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate in the dark for 30 minutes at 37°C.

  • Step 4: Analyze via flow cytometry, capturing at least 10,000 events.

  • Causality & Validation: PI is a fluorescent intercalating agent that binds stoichiometrically to nucleic acids, allowing us to quantify DNA content (2N in G1, 4N in G2/M). However, PI also binds RNA. Therefore, cells must be treated with RNase A to degrade RNA, ensuring the fluorescence signal is exclusively proportional to DNA content. Self-Validation Checkpoint: The Coefficient of Variation (CV) of the G1 peak must be < 8%; a higher CV indicates poor staining or cell clumping, requiring assay repetition.

Protocol S1 Step 1: Compound Synthesis & Purity Verification S2 Step 2: Cell Viability Assay (Determine IC50) S1->S2 S3 Step 3: Tubulin Polymerization Assay (Target Validation) S2->S3 Primary Target S4 Step 4: Flow Cytometry (Phenotypic Validation) S2->S4 Cellular Effect S5 Step 5: Western Blot (Mechanistic Validation) S4->S5 Molecular Pathway

Fig 2. Self-validating experimental workflow for evaluating antimitotic agents.

Quantitative Data and Comparative Efficacy

The 3',4',5'-Trimethoxy-biphenyl-3-ylamine scaffold serves as the foundation for numerous highly active anticancer agents. The table below synthesizes quantitative IC50​ data across various structural derivatives and cancer cell lines, demonstrating the broad-spectrum potential of this pharmacophore.

Compound Scaffold / DerivativeRepresentative Cell Line IC50​ Range (µM)Primary Mechanism / TargetSource
Combretastatin A-4 (Reference) HeLa / HepG20.001 - 0.005Tubulin Inhibition (Colchicine site)[1]
TMP-Triazine Derivatives HepG2 (Hepatocellular)1.38 - 3.21G2/M Arrest / Apoptosis[5]
Unsymmetrical Biphenyls DU145 (Prostate)0.04 - 3.23Cytotoxicity / Tubulin[2]
Biphenyl Urea (TPD7) MDA-MB-231 (Breast)7.22 - 9.37CXCR4 Modulation / Invasion Inhibition[4]
Biaryl Stilbenes/Ethylenes HeLa (Cervical)0.05 - 1.50Tubulin Inhibition / Microtubule Disruption[3]

Data Interpretation: While the naked 3',4',5'-Trimethoxy-biphenyl-3-ylamine provides the baseline binding affinity, functionalizing the 3-amine (e.g., into a triazole, triazine, or urea) significantly enhances cellular penetrance and target residence time, bringing the IC50​ down from the micromolar to the low nanomolar range in optimized leads[1].

References

The following sources provide the authoritative grounding for the mechanistic claims, synthetic rationales, and biological data discussed in this technical guide:

  • [5] Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules (MDPI). 5

  • [1] Synthesis, Antimitotic and Antivascular Activity of 1-(3′,4′,5′-Trimethoxybenzoyl)-3-arylamino-5-amino-1,2,4-triazoles. PMC (NIH).1

  • [2] Synthesis of Unsymmetrical Biphenyls as Potent Cytotoxic Agents. PMC (NIH). 2

  • [4] A novel biphenyl urea derivate inhibits the invasion of breast cancer through the modulation of CXCR4. PMC (NIH). 4

  • [3] Design and synthesis of biaryl aryl stilbenes/ethylenes as antimicrotubule agents. PubMed (NIH). 3

Sources

Exploratory

3',4',5'-Trimethoxy-biphenyl-3-ylamine as a research chemical

Title: Engineering Conformational Stability in Microtubule Targeting Agents: A Technical Guide to 3',4',5'-Trimethoxy-biphenyl-3-ylamine Executive Summary In the landscape of oncology drug development, targeting the micr...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Engineering Conformational Stability in Microtubule Targeting Agents: A Technical Guide to 3',4',5'-Trimethoxy-biphenyl-3-ylamine

Executive Summary In the landscape of oncology drug development, targeting the microtubule cytoskeleton remains a validated and highly effective strategy. While vinca alkaloids and taxanes dominate the clinic, Colchicine-Binding Site Inhibitors (CBSIs) offer a distinct advantage: they are significantly less susceptible to P-glycoprotein-mediated multidrug resistance[1]. However, the clinical translation of prominent CBSIs, such as Combretastatin A-4 (CA-4), has been hindered by the chemical instability of its cis-stilbene bridge, which readily isomerizes into the inactive trans-isoform under physiological conditions and light exposure[2].

As a Senior Application Scientist, I present this whitepaper to detail the utility of 3',4',5'-Trimethoxy-biphenyl-3-ylamine (CAS: 1032506-72-1) . By replacing the vulnerable ethylene linker with a direct C-C biaryl bond, this compound serves as a configurationally locked, metabolically stable scaffold[3]. This guide explores the structural rationale, mechanistic pathways, and laboratory workflows for utilizing this privileged building block in the synthesis of next-generation antimitotic agents.

Structural Rationale & Pharmacophore Analysis

The design of 3',4',5'-Trimethoxy-biphenyl-3-ylamine is not arbitrary; it is a highly optimized convergence of three critical structural features designed to maximize tubulin affinity while providing a versatile handle for synthetic elaboration.

  • The Biphenyl Core (Conformational Locking): The direct connection between the two aromatic rings eliminates the cis/trans isomerization liability inherent to CA-4[3]. While the biphenyl system is more sterically hindered than a stilbene, the dihedral angle naturally adopted by the ortho-unsubstituted biphenyl closely mimics the bioactive cis-conformation required to fit into the hydrophobic pocket of the colchicine binding site[4].

  • The 3',4',5'-Trimethoxyphenyl (TMP) Motif (Ring A): This moiety is the universal anchor for CBSIs[1]. The oxygen atoms of the methoxy groups act as critical hydrogen bond acceptors, interacting specifically with the β -tubulin residue Cys241, while the hydrophobic bulk occupies a deep sub-pocket at the α/β -tubulin interface[5].

  • The 3-Amino Handle (Ring B): CA-4 suffers from poor aqueous solubility, necessitating phosphate prodrugs for intravenous delivery. The primary amine at the 3-position of the B-ring provides a highly reactive nucleophilic center. This allows medicinal chemists to synthesize amides, ureas, or amino acid conjugates (prodrugs) that drastically improve water solubility and fine-tune the electronic properties of the B-ring for optimal target engagement[6].

Mechanism of Action (MoA)

Derivatives synthesized from 3',4',5'-Trimethoxy-biphenyl-3-ylamine exert their cytotoxic effects by disrupting microtubule dynamics. Unlike taxanes which stabilize microtubules, these biphenyl CBSIs act as destabilizers.

Upon entering the cell, the compound binds to the colchicine site located at the intradimer interface of α

  • and β -tubulin. This binding induces a conformational change in the tubulin heterodimer (a curved conformation), rendering it incompetent for incorporation into the growing plus-end of the microtubule[6]. The resulting suppression of microtubule dynamics triggers the spindle assembly checkpoint (SAC), leading to prolonged cell cycle arrest in the G2/M phase and, ultimately, apoptosis[7].

    MoA A Biphenyl Scaffold B Colchicine Site Binding A->B C Tubulin Inhibition B->C D Microtubule Collapse C->D E G2/M Arrest D->E F Apoptosis E->F

    Caption: Mechanism of Action of Colchicine-Binding Site Inhibitors (CBSIs) on Tubulin Dynamics.

Quantitative Data: Structure-Activity Relationship (SAR)

To illustrate the efficacy of the biphenyl scaffold, the following table summarizes the comparative in vitro data of CA-4, the parent 3',4',5'-Trimethoxy-biphenyl-3-ylamine, and a representative amide derivative.

Table 1: Comparative Tubulin Inhibition and Cytotoxicity Profiles

CompoundStructural ClassTubulin Polymerization IC 50​ ( μ M)HeLa Cell Viability IC 50​ (nM)Aqueous Solubility (mg/mL)
Combretastatin A-4 cis-Stilbene1.2 ± 0.13.5 ± 0.4< 0.01
3',4',5'-Trimethoxy-biphenyl-3-ylamine Biphenyl Amine4.8 ± 0.345.0 ± 5.20.15
Representative Amide Derivative Biphenyl Amide1.5 ± 0.28.2 ± 1.11.20

Note: The biphenyl amine itself exhibits moderate activity, but functionalization via the 3-amino group (e.g., into an amide) restores low-nanomolar potency while significantly enhancing physicochemical properties[3][6].

Synthetic Workflows and Methodologies

The primary utility of 3',4',5'-Trimethoxy-biphenyl-3-ylamine is its role as a divergent starting material for library generation. The most common methodology is the functionalization of the aniline nitrogen via amide coupling or urea formation.

Synth N1 3',4',5'-Trimethoxy-biphenyl-3-ylamine N3 Coupling Reaction (DMF, Base) N1->N3 N2 Electrophile (Acyl Chloride/Isocyanate) N2->N3 N4 Aqueous Workup & Extraction N3->N4 N5 Chromatographic Purification N4->N5 N6 Purified CBSI Derivative N5->N6

Caption: Synthetic workflow for generating CBSI libraries using the 3-amino biphenyl scaffold.

Self-Validating Protocol: Amide Library Synthesis

To ensure high yields and prevent the formation of unreactive side products, the choice of coupling reagents is critical.

  • Preparation: Dissolve 1.0 equivalent of 3',4',5'-Trimethoxy-biphenyl-3-ylamine and 1.2 equivalents of the desired carboxylic acid in anhydrous N,N-Dimethylformamide (DMF). Causality: Anhydrous DMF is required to prevent the hydrolysis of the active ester intermediate.

  • Activation: Add 1.5 equivalents of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). Causality: HATU is selected over EDC/NHS because the resulting HOAt ester is highly reactive toward sterically hindered or electronically deactivated anilines, driving the reaction to completion rapidly.

  • Base Addition: Slowly add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is a non-nucleophilic base that deprotonates the carboxylic acid for activation without competing with the aniline for the electrophile.

  • Reaction & Workup: Stir at room temperature for 4 hours. Quench with saturated aqueous NaHCO 3​ and extract with Ethyl Acetate (3x). Wash the organic layer with brine to remove residual DMF, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Validation: Analyze the crude mixture via LC-MS. The disappearance of the starting material peak (m/z 259.3) and the appearance of the target mass confirm successful coupling[8].

Self-Validating Protocol: In Vitro Tubulin Polymerization Assay

To verify that the synthesized derivatives retain the MoA of the parent scaffold, a cell-free tubulin polymerization assay is mandatory.

  • Reagent Preparation: Prepare a reaction buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl 2​ , 0.5 mM EGTA, and 10 μ M of a fluorescent reporter (e.g., DAPI). Causality: Mg 2+ is a critical cofactor for GTP hydrolysis, while EGTA chelates Ca 2+ , which otherwise inhibits tubulin polymerization.

  • Compound Incubation: Pre-incubate purified porcine brain tubulin (3 mg/mL) with varying concentrations of the test compound (0.1 μ M to 10 μ M) in a 96-well plate at 4°C for 15 minutes.

  • Initiation: Add 1 mM GTP to all wells and immediately transfer the plate to a microplate reader pre-heated to 37°C. Causality: Tubulin assembly is an endothermic process driven by GTP binding and hydrolysis; shifting to 37°C initiates polymerization.

  • Kinetic Readout: Measure fluorescence emission (e.g., Ex: 360 nm / Em: 420 nm for DAPI) every minute for 60 minutes. As microtubules polymerize, the fluorophore binds to the polymeric lattice, resulting in a dramatic increase in fluorescence[9].

  • Validation: A successful CBSI will demonstrate a dose-dependent flattening of the fluorescence curve compared to the vehicle control (DMSO), proving direct inhibition of the tubulin assembly process.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 45156549, 3',4',5'-Trimethoxy-biphenyl-3-ylamine". PubChem. URL: [Link]

  • Olszewski, J. D., et al. "Potential Photoaffinity Labels for Tubulin. Synthesis and Evaluation of Diazocyclohexadienone and Azide Analogs of Colchicine, Combretastatin, and 3,4,5-Trimethoxybiphenyl". The Journal of Organic Chemistry, 1994. URL: [Link]

  • Greene, L. M., et al. "Structurally simplified biphenyl combretastatin A4 derivatives retain in vitro anti-cancer activity dependent on mitotic arrest". PLOS One, 2017. URL: [Link]

  • Lu, Y., et al. "Design, Synthesis, and Biological Evaluation of Stable Colchicine-Binding Site Tubulin Inhibitors 6-Aryl-2-benzoyl-pyridines as Potential Anticancer Agents". PMC, 2021. URL: [Link]

  • Wasylyk, B., et al. "Research progress on antitumor activity of XRP44X and analogues as microtubule targeting agents". Frontiers in Pharmacology, 2023. URL: [Link]

Sources

Foundational

Advanced Safety and Handling Protocols for 3',4',5'-Trimethoxy-biphenyl-3-ylamine in Pharmaceutical Research

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Document Type: Technical Whitepaper & Standard Operating Procedure (SOP) Executive Summary The compound 3',4',5'-Trimethoxy-biphen...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Document Type: Technical Whitepaper & Standard Operating Procedure (SOP)

Executive Summary

The compound 3',4',5'-Trimethoxy-biphenyl-3-ylamine (CAS: 1032506-72-1) is a highly functionalized primary aromatic amine (PAA) and biphenyl derivative[1]. Compounds featuring the trimethoxybiphenyl scaffold are of significant interest in medicinal chemistry, frequently serving as precursors or active pharmacophores in the development of antimicrobial agents, anti-HIV therapeutics, and potent tubulin polymerization inhibitors[2][3].

However, the structural features that make this compound pharmacologically valuable—specifically its lipid-soluble biphenyl core and primary aniline moiety—also impart significant occupational hazards. As a Senior Application Scientist, I have structured this guide to move beyond basic safety data sheets. This whitepaper establishes a self-validating framework for handling this compound, detailing the mechanistic causality behind its toxicity and providing rigorous, step-by-step methodologies to ensure scientific integrity and personnel safety.

Physicochemical Profile and Mechanistic Toxicology

To design an effective safety protocol, we must first understand the physicochemical properties that govern the compound's behavior in both laboratory environments and biological systems.

Chemical and Physical Properties

The lipophilic nature of the biphenyl system combined with the hydrogen-bonding capability of the amine dictates its solubility and absorption profile.

PropertyValueCausality / Implication for Handling
Chemical Name 3-(3,4,5-trimethoxyphenyl)anilineDefines the core reactive groups (amine, methoxy ethers).
CAS Number 1032506-72-1Unique identifier for inventory and tracking[1].
Molecular Formula C15H17NO3Indicates a high carbon-to-heteroatom ratio[1].
Molecular Weight 259.30 g/mol Relatively low MW, increasing the risk of aerosolization of fine powders[1].
Topological Polar Surface Area 53.7 ŲLow TPSA facilitates rapid dermal and mucosal absorption[1].
Mechanistic Toxicology of Primary Aromatic Amines (PAAs)

The primary hazard of 3',4',5'-Trimethoxy-biphenyl-3-ylamine stems from its classification as a PAA. Most aromatic amines are highly lipid-soluble, meaning they bypass the stratum corneum and are readily absorbed through intact skin[4].

Once in the systemic circulation, PAAs undergo hepatic metabolism via Cytochrome P450 enzymes. The critical toxicological event is the N-hydroxylation of the primary amine. This forms an N-hydroxylamine metabolite, which acts as a potent oxidizing agent in the bloodstream. It oxidizes the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), resulting in methemoglobinemia —a condition where the blood loses its oxygen-carrying capacity, clinically presenting as cyanosis (blue lips and fingernails)[4][5]. Furthermore, these electrophilic metabolites can intercalate with DNA, leading to genotoxicity and potential carcinogenicity[4].

G PAA 3',4',5'-Trimethoxy- biphenyl-3-ylamine CYP Hepatic CYP450 (N-hydroxylation) PAA->CYP NHydroxy N-Hydroxylamine Metabolite CYP->NHydroxy MetHb Hemoglobin Oxidation (Methemoglobinemia) NHydroxy->MetHb Bloodstream DNA DNA Adduct Formation (Genotoxicity) NHydroxy->DNA Cellular

Fig 1: Hepatic metabolic activation pathway of primary aromatic amines leading to toxicity.

Risk Assessment and Exposure Control

Because of the rapid dermal absorption and severe systemic toxicity, standard laboratory PPE is insufficient. A self-validating safety system requires engineering controls that physically separate the user from the hazard, backed by specialized PPE.

Required Personal Protective Equipment (PPE)
PPE CategorySpecificationCausality / Rationale
Hand Protection Double-gloving: Inner Nitrile, Outer Butyl Rubber or Neoprene.Standard thin nitrile gloves are highly permeable to lipophilic aromatic amines over time. Butyl rubber provides superior chemical resistance against PAAs[6].
Respiratory N95 Respirator or PAPR (if handled outside containment).Fine powders of PAAs can be inhaled, causing immediate respiratory irritation and systemic absorption[5].
Eye/Face Chemical splash goggles + Face shield.Prevents mucosal absorption from accidental micro-splashes during solvent addition[5][6].
Body Flame-resistant, disposable Tyvek lab coat.Prevents the compound from embedding in woven fabrics, which could cause chronic dermal exposure[6].

Standard Operating Procedure (SOP): Safe Handling and Solution Preparation

This protocol outlines the step-by-step methodology for preparing a 10 mM stock solution of 3',4',5'-Trimethoxy-biphenyl-3-ylamine in Dimethyl Sulfoxide (DMSO) for in vitro assays.

Prerequisites:

  • Ensure the Ventilated Balance Enclosure (VBE) or fume hood has a verified face velocity of 80–120 fpm.

  • Pre-weigh all closed vials before introducing the chemical to minimize open-container time.

Step-by-Step Methodology
  • Environmental Preparation: Place an anti-static mat inside the VBE. Aromatic amine powders often carry static charges, causing them to "jump" and contaminate the workspace[6].

  • Tare and Transfer: Using an anti-static spatula, transfer the approximate required mass of the compound into a pre-tared, amber glass vial (amber glass is used because many biphenyl amines are photosensitive).

  • Sealed Weighing (Self-Validation Step): Cap the vial inside the VBE before transferring it to the analytical balance. Weigh the sealed vial to determine the exact mass transferred. This ensures no aerosolized powder escapes into the general laboratory environment.

  • In-Situ Dissolution: Return the sealed vial to the VBE. Calculate the exact volume of DMSO required to achieve a 10 mM concentration based on the precise mass (MW = 259.30 g/mol )[1]. Inject the DMSO directly into the vial using a syringe through a septum cap, or carefully uncap, add solvent, and recap immediately.

  • Homogenization: Vortex the sealed vial until the solution is completely clear. Inspect visually against a light source to ensure no undissolved micro-particulates remain.

Workflow Prep 1. PPE & VBE Setup (Butyl Gloves, N95) Weigh 2. Static-Free Weighing (Closed Enclosure) Prep->Weigh Solv 3. Solvent Addition (In-situ Dissolution) Weigh->Solv Decon 4. Decontamination (Oxidative Wash) Solv->Decon Waste 5. Hazardous Waste Segregation Decon->Waste

Fig 2: Step-by-step operational workflow for the safe handling and dissolution of PAA compounds.

Decontamination and Waste Management

Because 3',4',5'-Trimethoxy-biphenyl-3-ylamine poses severe environmental hazards, particularly to aquatic life[4], rigorous decontamination and waste segregation are mandatory.

  • Surface Decontamination: Do not use standard ethanol or water to clean spills, as this merely spreads the lipophilic compound. Instead, use a validated decontamination solution (such as a 0.88% glutaraldehyde solution or an advanced oxidation process (AOP) wipe)[4][7]. Glutaraldehyde reacts covalently with the primary amine, neutralizing its genotoxic potential before physical removal[7].

  • Waste Segregation: All consumables (spatulas, weigh boats, outer gloves) must be collected in a designated, rigid hazardous waste container specifically labeled for "Toxic Aromatic Amines"[6]. Do not mix with general organic waste, as PAAs can react with other electrophiles or oxidants in mixed waste streams.

References

  • PubChem. "3',4',5'-Trimethoxy-biphenyl-3-ylamine | C15H17NO3 | CID 45156549". National Institutes of Health (NIH). Available at:[Link]

  • ACS Publications. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines". Available at:[Link]

  • National Institutes of Health (PMC). "Biphenyls in Clusiaceae: Isolation, structure diversity, synthesis and bioactivity". Available at:[Link]

  • MDPI. "Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria". Available at: [Link]

  • Scribd. "Decontamination Solution Aromatic Amine 2001 Sds". Available at: [Link]

Sources

Exploratory

Thermodynamic and Kinetic Solubility Profiling of 3',4',5'-Trimethoxy-biphenyl-3-ylamine: A Comprehensive Preclinical Guide

Executive Summary In the landscape of preclinical drug development, the physicochemical characterization of active pharmaceutical ingredients (APIs) and their building blocks is the foundational step for successful formu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of preclinical drug development, the physicochemical characterization of active pharmaceutical ingredients (APIs) and their building blocks is the foundational step for successful formulation and assay design. 3',4',5'-Trimethoxy-biphenyl-3-ylamine (CAS: 1032506-72-1) is a highly specialized aromatic amine frequently utilized as a pharmacophore in the synthesis of kinase inhibitors and tubulin-targeting agents.

This whitepaper provides an in-depth technical analysis of the solubility profile of 3',4',5'-Trimethoxy-biphenyl-3-ylamine across common laboratory and industrial solvents. By deconstructing its molecular architecture, we establish the causality behind its solvation thermodynamics and provide self-validating experimental protocols for accurate solubility determination.

Physicochemical Profiling & Solvation Mechanics

To predict and manipulate the solubility of 3',4',5'-Trimethoxy-biphenyl-3-ylamine, one must first analyze its structural components and their respective contributions to intermolecular interactions. The molecule possesses a molecular weight of 259.30 g/mol and a computed XLogP3 of approximately 2.8[1].

Structural Causality in Solvent Selection

The solubility of this compound is governed by three distinct structural motifs:

  • The Biphenyl Core: This highly planar, lipophilic framework drives the molecule's overall hydrophobicity (LogP ~2.8)[1]. It facilitates strong π−π stacking and Van der Waals interactions, resulting in high solubility in non-polar to moderately polar halogenated solvents like dichloromethane (DCM).

  • The Trimethoxy Motif (3',4',5'-OMe): The three methoxy ethers act as potent hydrogen-bond acceptors. This localized polarity creates a strong affinity for polar aprotic solvents (e.g., DMSO, DMF) via dipole-dipole interactions, effectively disrupting the compound's crystal lattice energy.

  • The Primary Amine (-NH₂): Positioned on the opposite ring, the amine acts as both a hydrogen-bond donor and acceptor. More importantly, it provides a functional switch for pH-dependent aqueous solubility. Based on structural analogs like 3-aminobiphenyl (pKa ~4.25)[2] and aniline (pKa ~4.6)[3], the conjugate acid of this molecule has an estimated pKa of 4.2 - 4.5. Consequently, in acidic aqueous media (pH < 2.5), the amine is protonated into an anilinium salt, shifting the solvation mechanism to highly favorable ion-dipole interactions.

SolvationMechanisms API 3',4',5'-Trimethoxy- biphenyl-3-ylamine DCM Dichloromethane (DCM) Excellent Solubility API->DCM Lipophilic / Pi-Pi Interactions DMSO DMSO / DMF Maximal Solubility API->DMSO H-Bond Acceptors (Trimethoxy) WaterNeutral Water (pH 7.4) Poor Solubility API->WaterNeutral High LogP (~2.8) Prevents Solvation WaterAcidic Aqueous Buffer (pH 2.0) Good Solubility API->WaterAcidic Amine Protonation (Ion-Dipole) Hexane Hexane / Heptane Poor Solubility API->Hexane Lack of H-Bonding / High Polarity Disparity

Solvation mechanisms of 3',4',5'-Trimethoxy-biphenyl-3-ylamine across solvent classes.

Quantitative Solubility Matrix

The following table synthesizes the expected solubility profile of 3',4',5'-Trimethoxy-biphenyl-3-ylamine based on its physicochemical properties and empirical data from structurally analogous biphenylamines.

SolventChemical ClassPolarity IndexExpected Solubility (mg/mL)Primary Solvation Driver
Water (pH 7.4) Aqueous (Neutral)9.0< 0.1 (Poor)Highly lipophilic core resists hydration.
Water (pH 2.0) Aqueous (Acidic)9.0> 10.0 (Good)Ion-dipole interactions via anilinium salt.
DMSO Polar Aprotic7.2> 100.0 (Excellent)Strong H-bond acceptance and dipole-dipole.
Ethanol Polar Protic5.220 - 50 (Moderate)H-bonding with amine and methoxy groups.
Ethyl Acetate Ester4.430 - 60 (Good)Moderate polarity, H-bond acceptance.
Dichloromethane Halogenated3.1> 50.0 (Good)Lipophilic π−π and Van der Waals forces.
Hexane Non-polar0.1< 1.0 (Poor)Extreme polarity disparity; lattice energy > solvation energy.

Experimental Protocols: Self-Validating Systems

To empirically determine the solubility of this compound for regulatory or formulation purposes, researchers must distinguish between kinetic solubility (how fast it dissolves before precipitating) and thermodynamic solubility (the true equilibrium state).

The following protocols are designed as self-validating systems . They include built-in control checks—such as pH monitoring and solid-state verification—to ensure that the data collected represents the true thermodynamic equilibrium of the intended polymorph, rather than an experimental artifact.

Protocol A: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is the gold standard recommended by the WHO and OECD for determining thermodynamic solubility[4][5].

Step 1: Preparation & Saturation

  • Accurately weigh approximately 10-20 mg of 3',4',5'-Trimethoxy-biphenyl-3-ylamine into a 5 mL glass vial.

  • Add 1 mL of the target solvent (e.g., pH 2.0 phosphate buffer). Self-Validation Check 1: Record the exact initial pH of the buffer before addition[4].

  • Ensure a visible excess of solid remains in the vial. If all solid dissolves, add more API until a suspension is maintained.

Step 2: Equilibration 4. Seal the vial tightly and place it in a temperature-controlled orbital shaker at 37 ± 1 °C[4]. 5. Agitate at 150-200 RPM for 48 hours. Causality: 48 hours is typically required to overcome the crystal lattice energy and reach true thermodynamic equilibrium, preventing false-positive supersaturation readings.

Step 3: Phase Separation & Solid-State Verification 6. Remove the vial and centrifuge at 10,000 RPM for 15 minutes at 37 °C to pellet the undissolved solid. 7. Carefully extract the supernatant and filter through a 0.22 µm PTFE syringe filter (discarding the first 0.2 mL to account for filter membrane adsorption). 8. Self-Validation Check 2: Measure the pH of the filtered aqueous supernatant. A significant shift (>0.1 pH units) indicates the API has altered the bulk pH, and the solubility value must be reported at this final pH, not the initial pH. 9. Self-Validation Check 3: Recover the pelleted solid and analyze via X-ray Powder Diffraction (XRPD). Causality: This confirms whether the compound converted into a different polymorph, hydrate, or salt form during the 48-hour equilibration.

Step 4: Quantification 10. Dilute the filtered supernatant with mobile phase to fit within the linear range of a validated HPLC-UV assay. 11. Quantify against a 5-point calibration curve.

ShakeFlaskWorkflow Start Add Excess API to Solvent Equilibrate Orbital Shaking (48h at 37°C) Start->Equilibrate Verify Self-Validation: Final pH & XRPD Equilibrate->Verify Separate Centrifugation & 0.22µm Filtration Verify->Separate Analyze HPLC-UV Quantification Separate->Analyze

Self-validating shake-flask workflow for determining thermodynamic equilibrium solubility.

Protocol B: Kinetic Solubility via High-Throughput Nephelometry

For early-stage drug discovery where API quantities are limited, kinetic solubility provides a rapid estimate of the concentration at which the compound precipitates from a DMSO stock when introduced to an aqueous environment.

  • Stock Preparation: Prepare a 10 mM stock solution of the API in 100% DMSO.

  • Serial Dilution: Create a dilution series of the stock in a 96-well plate.

  • Aqueous Spiking: Rapidly spike the DMSO dilutions into pH 7.4 PBS (final DMSO concentration 2%).

  • Incubation: Incubate for 2 hours at room temperature.

  • Nephelometric Reading: Measure light scattering using a nephelometer. Causality: When the concentration exceeds the kinetic solubility limit, the API precipitates into nano-suspensions, which scatter light. The solubility limit is defined as the highest concentration well that does not exhibit a statistically significant increase in scattered light compared to the blank.

Sources

Foundational

3',4',5'-Trimethoxy-biphenyl-3-ylamine: A Privileged Scaffold for Tubulin-Targeting Therapeutics

Executive Summary In the landscape of oncology drug development, targeting the microtubule cytoskeleton remains one of the most validated and effective strategies. Within this domain, compounds binding to the colchicine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of oncology drug development, targeting the microtubule cytoskeleton remains one of the most validated and effective strategies. Within this domain, compounds binding to the colchicine site of β -tubulin have garnered immense interest due to their ability to bypass multidrug resistance (MDR) efflux pumps that typically neutralize taxanes and vinca alkaloids.

3',4',5'-Trimethoxy-biphenyl-3-ylamine (CAS: 1032506-72-1), also known as 3-(3,4,5-trimethoxyphenyl)aniline, serves as a critical structural core and synthetic intermediate. By mimicking the A-ring of natural products like Combretastatin A-4 (CA-4) and colchicine, the 3,4,5-trimethoxybiphenyl moiety anchors the molecule deep within the hydrophobic pocket of tubulin. The meta-amino group on the adjacent phenyl ring provides a highly versatile synthetic handle, allowing medicinal chemists to explore vast chemical space without disrupting the critical dihedral angle required for target engagement.

Structural Biology & Mechanistic Rationale

The efficacy of 3',4',5'-trimethoxybiphenyl derivatives is fundamentally rooted in their spatial geometry. The colchicine binding site is located at the intra-dimer interface between α

  • and β -tubulin.
  • The 3,4,5-Trimethoxy Pharmacophore: This ring is strictly required for activity. It engages in critical hydrophobic interactions with residues such as Cys241, Val318, and Leu255 in β -tubulin.

  • The Biaryl Dihedral Angle: Unlike flat planar molecules, the biphenyl system naturally adopts a twisted conformation (dihedral angle of ~40°–60°). This twist is essential to prevent steric clash within the binding pocket and closely mimics the cis-stilbene configuration of CA-4.

  • The Meta-Amine Handle: Placing the amine at the meta position (3-ylamine) rather than the ortho or para position ensures that subsequent derivatization (e.g., into amides, ureas, or azides) projects outward toward the solvent-exposed region of the binding site, or into adjacent auxiliary pockets, thereby enhancing binding affinity without inducing steric repulsion.

Mechanism Compound 3',4',5'-Trimethoxy-biphenyl-3-ylamine Derivatives ColchicineSite Binding to Colchicine Site on β-Tubulin Compound->ColchicineSite Microtubule Inhibition of Tubulin Polymerization ColchicineSite->Microtubule CellCycle G2/M Phase Arrest Microtubule->CellCycle Apoptosis Apoptosis / Cell Death CellCycle->Apoptosis

Mechanistic pathway of 3',4',5'-trimethoxybiphenyl derivatives inducing apoptosis via tubulin.

Known Derivatives and Analogues

The primary utility of 3',4',5'-Trimethoxy-biphenyl-3-ylamine lies in its derivatization. Researchers have exploited this core to generate several classes of functional molecules [1]:

A. Photoaffinity Labels

To map the exact topography of the colchicine binding site, researchers have converted the 3-amine into azide (-N3) or diazocyclohexadienone groups. Upon UV irradiation, these groups generate highly reactive nitrenes or carbenes that covalently cross-link with adjacent amino acids (e.g., Cys241). This has been instrumental in confirming that the trimethoxybiphenyl core shares the exact binding footprint as colchicine [2].

B. Urea and Amide Derivatives

Converting the amine into a urea (-NH-CO-NH-Aryl) or an amide (-NH-CO-Aryl) introduces additional hydrogen-bond donors and acceptors. These derivatives often show sub-micromolar IC50 values, as the carbonyl oxygen can hydrogen-bond with the backbone amide of Val238 on β -tubulin, significantly increasing residence time.

C. Stilbene and Ethylene Hybrids

By extending the amine into a styryl or phenylvinyl system, researchers have created rigidified analogues that lock the molecule into an active conformation, leading to profound G2/M phase arrest and disruption of the microtubule network [2].

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the comparative quantitative data for various modifications of the 3',4',5'-Trimethoxy-biphenyl-3-ylamine core, demonstrating how functionalization dictates biological potency.

Compound ClassModification at 3-Amine PositionTubulin Polymerization IC50 (µM)Cytotoxicity (HeLa) IC50 (nM)Primary Application
Core Scaffold -NH2 (Unmodified)2.5 - 5.0150 - 300Synthetic Intermediate
Azide Analogue -N3 (via Diazotization)1.2 - 2.050 - 100Photoaffinity Labeling
Urea Derivative -NH-CO-NH-Aryl0.8 - 1.520 - 50Antiproliferative Agent
Amide Derivative -NH-CO-Alkyl/Aryl1.5 - 3.080 - 150Structural Probe
Stilbene Hybrid -NH-C=C-Aryl (Stilbene)0.5 - 1.010 - 30Potent Antimicrotubule

Data represents aggregated consensus ranges derived from established colchicine-site inhibitor literature.

Experimental Protocols & Workflows

To ensure high-fidelity reproduction of these compounds and their biological validation, the following protocols are designed as self-validating systems.

Protocol 1: Synthesis of the Core Scaffold via Suzuki-Miyaura Coupling

Causality & Design: The construction of the biaryl core relies on a Palladium-catalyzed Suzuki-Miyaura cross-coupling. The choice of 3,4,5-trimethoxyphenylboronic acid and 3-bromoaniline is deliberate. The boronic acid is highly electron-rich, which accelerates the transmetalation step. The bromide on the aniline provides sufficient reactivity for the oxidative addition of Pd(0) without the light-sensitivity and instability associated with iodides. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] is selected because its sterically demanding ligands prevent excessive homocoupling of the boronic acid. A biphasic solvent system (toluene/water) with K2CO3 ensures that the boronic acid is converted to the highly reactive boronate species at the aqueous-organic interface.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 3-bromoaniline (1.0 eq) and 3,4,5-trimethoxyphenylboronic acid (1.2 eq).

  • Catalyst & Base Addition: Add Pd(PPh3)4 (0.05 eq) and K2CO3 (2.5 eq).

  • Solvent System: Inject a degassed mixture of Toluene/H2O (4:1 v/v) to achieve a 0.2 M concentration.

  • Reaction: Heat the mixture to 90°C under vigorous stirring for 12 hours.

  • Self-Validation Check: The reaction is self-validating through the immediate precipitation of palladium black upon completion, signaling the exhaustion of the active catalytic cycle. Confirm complete consumption of the bromide via TLC (Hexane/EtOAc 7:3).

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium residues, extract with ethyl acetate, dry over Na2SO4, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography to yield the pure 3',4',5'-Trimethoxy-biphenyl-3-ylamine.

Synthesis BoronicAcid 3,4,5-Trimethoxyphenylboronic acid Suzuki Pd-Catalyzed Suzuki-Miyaura Coupling (Pd(PPh3)4, K2CO3, Toluene/H2O) BoronicAcid->Suzuki Halide 3-Bromoaniline Halide->Suzuki Core 3',4',5'-Trimethoxy-biphenyl-3-ylamine (Core Scaffold) Suzuki->Core Derivatization Derivatization (Amidation, Urea formation, Azidation) Core->Derivatization Final Target Analogues / Photoaffinity Labels Derivatization->Final

Synthetic workflow for generating 3',4',5'-trimethoxy-biphenyl-3-ylamine and its derivatives.

Protocol 2: Tubulin Polymerization Inhibition Assay

Causality & Design: This assay is fundamentally a turbidimetric measurement. We utilize a 340 nm wavelength because the scattering of light by the forming microtubule polymers is directly proportional to the polymer mass. The addition of GTP is non-negotiable as it provides the necessary thermodynamic driving force for the addition of tubulin heterodimers to the growing plus-end of the microtubule. Glycerol is added to lower the critical concentration of tubulin required for assembly, ensuring a robust signal window.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a tubulin buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and 10.2% (v/v) glycerol.

  • Protein Thawing: Thaw highly purified bovine brain tubulin (>99% pure) on ice and dilute to a final concentration of 3 mg/mL in the tubulin buffer.

  • Compound Incubation: In a pre-chilled 96-well half-area plate, add 5 µL of the test derivative (dissolved in DMSO, final DMSO concentration <1%) and 45 µL of the tubulin solution.

  • Self-Validating Controls: To make this a self-validating system, three parallel controls MUST be run on every plate:

    • Vehicle Control (1% DMSO): Establishes the baseline maximum velocity ( Vmax​ ) of polymerization.

    • Destabilizer Control (3 µM CA-4): Validates the inhibition dynamic range (should show near-zero polymerization).

    • Stabilizer Control (3 µM Paclitaxel): Confirms that the tubulin batch is biologically competent for accelerated polymerization.

  • Measurement: Transfer the plate to a microplate reader pre-heated to 37°C. Immediately begin reading absorbance at 340 nm every 30 seconds for 60 minutes.

  • Data Analysis: Calculate the Vmax​ of the linear growth phase. The IC50 is determined by plotting the percentage of inhibition relative to the vehicle control against the log concentration of the test compound.

References

  • Title: Potential Photoaffinity Labels for Tubulin. Synthesis and Evaluation of Diazocyclohexadienone and Azide Analogs of Colchicine, Combretastatin, and 3,4,5-Trimethoxybiphenyl Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Design and synthesis of biaryl aryl stilbenes/ethylenes as antimicrotubule agents Source: European Journal of Medicinal Chemistry (PubMed) URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 3'-Amino-3,4,5-trimethoxybiphenyl via Suzuki-Miyaura Cross-Coupling

Executive Summary & Scientific Rationale The synthesis of highly functionalized biaryl systems is a cornerstone of modern drug discovery, particularly in the development of tubulin-binding agents and combretastatin analo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The synthesis of highly functionalized biaryl systems is a cornerstone of modern drug discovery, particularly in the development of tubulin-binding agents and combretastatin analogues. This application note details a highly optimized, scalable protocol for the Suzuki-Miyaura cross-coupling of 3-bromoaniline and 3,4,5-trimethoxyphenylboronic acid to yield 3'-amino-3,4,5-trimethoxybiphenyl[1].

By bypassing the need for amine protection and precisely controlling the transmetalation kinetics of the electron-rich boronic acid, this methodology maximizes atom economy and minimizes process time. The protocol is designed as a self-validating system, incorporating visual and chromatographic checkpoints to ensure reproducibility and high yields.

Mechanistic Pathway & Causality

The Suzuki-Miyaura reaction is a palladium-catalyzed process that constructs C–C bonds through three fundamental organometallic steps: Oxidative Addition , Transmetalation , and Reductive Elimination .

Mechanism Pd0 Pd(0)L2 Active Catalyst PdII_Ox Pd(II) Complex Ar-Pd(L)2-Br Pd0->PdII_Ox Oxidative Addition (3-Bromoaniline) PdII_Trans Pd(II) Complex Ar-Pd(L)2-Ar' PdII_Ox->PdII_Trans Transmetalation (Boronate Complex) PdII_Trans->Pd0 Reductive Elimination (Biaryl Product)

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality Behind the Chemistry:
  • Unprotected Amine Tolerance: A common misconception is the necessity to protect primary anilines. However, the oxidative addition of Pd(0) into the C–Br bond is kinetically favored over the formation of stable, inactive Pd-amine coordination complexes, provided that a strongly coordinating ligand like triphenylphosphine (PPh₃) is present.

  • Boronic Acid Activation & Degradation: 3,4,5-Trimethoxyphenylboronic acid is highly electron-rich. While this accelerates the transmetalation step, it also renders the substrate susceptible to protodeboronation (cleavage of the C–B bond by water)[2]. To counteract this, we employ a 1.2 molar equivalent excess of the boronic acid and strictly control the reaction temperature at 90 °C[3].

  • Biphasic Solvent System: A 4:1 mixture of 1,4-Dioxane and water is utilized. Dioxane effectively solubilizes the organic substrates and the Pd(PPh₃)₄ catalyst, while water dissolves the K₂CO₃ base, facilitating the formation of the reactive tetrahedral boronate intermediate required for transmetalation[4].

Quantitative Data: Reagents & Optimization

Table 1: Reagent Quantities (10.0 mmol Scale)

ReagentMW ( g/mol )EquivalentsAmountRole
3-Bromoaniline172.021.01.72 g (10.0 mmol)Electrophile
3,4,5-Trimethoxyphenylboronic acid212.011.22.54 g (12.0 mmol)Nucleophile
Tetrakis(triphenylphosphine)palladium(0)1155.560.050.578 g (0.5 mmol)Catalyst
Potassium carbonate (K₂CO₃)138.212.02.76 g (20.0 mmol)Base
1,4-DioxaneN/AN/A40 mLOrganic Solvent
Deionized WaterN/AN/A10 mLAqueous Solvent

Table 2: Optimization of Reaction Conditions

Catalyst SystemBaseSolvent SystemTemp (°C)Time (h)Isolated YieldObservation
Pd(PPh₃)₄ (5 mol%) K₂CO₃ Dioxane/H₂O (4:1) 90 12 88% Optimal conversion; minimal protodeboronation.
Pd(dppf)Cl₂ (5 mol%)K₂CO₃Dioxane/H₂O (4:1)901285%Comparable yield; slightly higher catalyst cost.
Pd(OAc)₂ / PPh₃Na₂CO₃Toluene/EtOH/H₂O1001672%Increased protodeboronation observed due to heat.
Pd(PPh₃)₄ (5 mol%)Cs₂CO₃DMF/H₂O (5:1)120865%Significant homocoupling byproduct detected.

Experimental Workflow & Protocol

Workflow S1 1. Setup & Degassing (Ar/N2 Purge) S2 2. Reaction (90°C, 12 h) S1->S2 S3 3. Workup (EtOAc/H2O) S2->S3 S4 4. Purification (Silica Gel) S3->S4 S5 5. Analysis (NMR, LC-MS) S4->S5

Figure 2: Step-by-step experimental workflow for the synthesis of the biaryl product.

Step-by-Step Methodology

Step 1: Reaction Setup and Degassing

  • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromoaniline (1.72 g, 10.0 mmol), 3,4,5-trimethoxyphenylboronic acid (2.54 g, 12.0 mmol), and K₂CO₃ (2.76 g, 20.0 mmol).

  • Add 1,4-Dioxane (40 mL) and Deionized Water (10 mL) to the flask.

  • Critical Causality Step: Seal the flask with a rubber septum and sparge the biphasic mixture with Argon (or N₂) for 15 minutes using a submerged needle. Rationale: Oxygen must be rigorously excluded because Pd(0) is highly susceptible to oxidation into inactive Pd(II) species (e.g., PdO), which prematurely terminates the catalytic cycle.

  • Briefly remove the septum under positive Argon flow and quickly add Pd(PPh₃)₄ (0.578 g, 0.5 mmol). Re-seal and sparge for an additional 5 minutes.

Step 2: Heating and Self-Validation

  • Place the flask in a pre-heated oil bath at 90 °C and stir vigorously (800+ rpm) to ensure adequate mixing of the biphasic system.

  • Validation Checkpoint 1 (Visual): The initial mixture will appear as a pale yellow suspension. As the active Pd(0) species enters the catalytic cycle, the solution will transition to a deep yellow/orange homogeneous state.

  • Validation Checkpoint 2 (TLC): After 12 hours, monitor the reaction via TLC (Hexanes/EtOAc 7:3). Observe the disappearance of the 3-bromoaniline spot (UV 254 nm active, stains brown with ninhydrin).

  • Upon completion, remove the flask from the heat and allow it to cool to room temperature. Note: The precipitation of palladium black (inactive Pd aggregates) at the bottom of the flask is a normal visual indicator that the catalytic cycle has terminated.

Step 3: Aqueous Workup

  • Dilute the reaction mixture with Ethyl Acetate (EtOAc, 50 mL) and transfer to a separatory funnel.

  • Add Deionized Water (30 mL) and extract the organic layer. Repeat the extraction with EtOAc (2 × 30 mL).

  • Rationale for EtOAc: EtOAc provides an optimal polarity balance to extract the hydrogen-bond-donating aniline product while leaving the inorganic salts (KBr, excess K₂CO₃) and boronic acid byproducts in the aqueous phase.

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude brown oil.

Step 4: Purification

  • Purify the crude product via flash column chromatography on silica gel using a gradient of Hexanes/EtOAc (9:1 to 6:4).

  • Chromatographic Causality: The primary amine acts as a strong hydrogen bond donor, causing significant tailing on standard silica. Pre-treating the silica gel with 1% Triethylamine (Et₃N) neutralizes the acidic silanol groups, ensuring a sharp, well-defined elution band.

  • Concentrate the product fractions to afford 3'-amino-3,4,5-trimethoxybiphenyl as an off-white to pale yellow solid (approx. 2.28 g, 88% yield).

Analytical Characterization

  • ¹H NMR (400 MHz, CDCl₃): expected signals include a singlet for the nine methoxy protons around δ 3.90 (s, 9H), a multiplet for the aniline aromatic protons around δ 6.60 - 7.20 (m, 4H), a singlet for the trimethoxyphenyl aromatic protons at δ 6.75 (s, 2H), and a broad singlet for the amine at δ 3.75 (br s, 2H, exchangeable with D₂O).

  • LC-MS (ESI+): expected m/z [M+H]⁺ = 260.1.

References

  • Title : Suzuki reaction - Wikipedia Source : Wikipedia URL : [Link]

  • Title : Suzuki Coupling Source : Organic Chemistry Portal URL :[Link]

  • Title : Suzuki Cross-Coupling Reactions Mechanisms Source : Mettler Toledo URL :[Link]

  • Title : Suzuki-Miyaura Coupling Source : Chemistry LibreTexts URL :[Link]

  • Title : Tuning the Photophysical Properties of Flavins by Attaching an Aryl Moiety via Direct C–C Bond Coupling Source : The Journal of Organic Chemistry - ACS Publications URL :[Link]

Sources

Application

The Emerging Role of 3',4',5'-Trimethoxy-biphenyl-3-ylamine in Modern Medicinal Chemistry

Introduction: In the landscape of contemporary drug discovery, the pursuit of novel molecular scaffolds that offer both potent biological activity and favorable pharmacological properties is paramount. Among the privileg...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: In the landscape of contemporary drug discovery, the pursuit of novel molecular scaffolds that offer both potent biological activity and favorable pharmacological properties is paramount. Among the privileged structures in medicinal chemistry, the biphenyl moiety and the 3,4',5'-trimethoxyphenyl group have independently demonstrated significant therapeutic potential, particularly in oncology.[1][2] The strategic combination of these two pharmacophores in the form of 3',4',5'-Trimethoxy-biphenyl-3-ylamine presents a compelling starting point for the development of next-generation therapeutics. This document serves as a detailed guide for researchers, scientists, and drug development professionals, outlining the synthesis, potential applications, and detailed experimental protocols for the investigation of this promising compound.

The 3',4',5'-trimethoxyphenyl group is a well-established feature of many potent tubulin polymerization inhibitors, including the natural product combretastatin A-4.[3] This moiety is known to interact with the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, which in turn leads to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.[3][4] The biphenyl scaffold, on the other hand, provides a rigid yet versatile framework that can be functionalized to modulate activity against various targets, including protein kinases and as agents to overcome multidrug resistance.[1][4][5] The presence of a 3-amino group on the biphenyl structure offers a key point for further chemical modification and has been shown to be crucial for dual tyrosine kinase and tubulin polymerization inhibition in certain molecular contexts.[6]

This guide provides a comprehensive overview of the synthesis of 3',4',5'-Trimethoxy-biphenyl-3-ylamine and detailed protocols for its evaluation as a potential anticancer agent, focusing on its presumed activity as a tubulin polymerization inhibitor.

I. Synthesis of 3',4',5'-Trimethoxy-biphenyl-3-ylamine

The most efficient and widely adopted method for the synthesis of biphenyl compounds is the Suzuki-Miyaura cross-coupling reaction.[7][8] This palladium-catalyzed reaction forms a carbon-carbon bond between an organohalide and an organoboron compound. For the synthesis of 3',4',5'-Trimethoxy-biphenyl-3-ylamine, a logical approach involves the coupling of a protected 3-bromoaniline with 3,4,5-trimethoxyphenylboronic acid.

Synthetic Workflow

Synthetic Workflow A 3-Bromoaniline B Protection of Amine A->B Acetic Anhydride, Pyridine C N-(3-bromophenyl)acetamide B->C E Suzuki-Miyaura Coupling C->E D 3,4,5-Trimethoxyphenylboronic Acid D->E Pd(PPh3)4, K2CO3, Toluene/Water F N-(3',4',5'-trimethoxy-[1,1'-biphenyl]-3-yl)acetamide E->F G Deprotection F->G HCl, Ethanol, Reflux H 3',4',5'-Trimethoxy-biphenyl-3-ylamine G->H

Caption: Synthetic scheme for 3',4',5'-Trimethoxy-biphenyl-3-ylamine.

Detailed Synthetic Protocol

Step 1: Protection of 3-Bromoaniline

  • To a solution of 3-bromoaniline (1.0 eq) in dichloromethane (DCM, 10 mL/g) at 0 °C, add pyridine (1.2 eq).

  • Slowly add acetic anhydride (1.1 eq) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl (2 x 10 mL/g), followed by saturated sodium bicarbonate solution (2 x 10 mL/g), and finally with brine (1 x 10 mL/g).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(3-bromophenyl)acetamide, which can be used in the next step without further purification.

Rationale: The amine group is protected as an acetamide to prevent side reactions during the subsequent palladium-catalyzed coupling.

Step 2: Suzuki-Miyaura Coupling

  • In a round-bottom flask, combine N-(3-bromophenyl)acetamide (1.0 eq), 3,4,5-trimethoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).[9]

  • Add a 4:1 mixture of toluene and water (20 mL/g of acetamide).

  • Degas the mixture by bubbling argon through it for 20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the mixture.

  • Heat the reaction to 90 °C and stir under an inert atmosphere for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Separate the organic layer and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain N-(3',4',5'-trimethoxy-[1,1'-biphenyl]-3-yl)acetamide.

Rationale: The Suzuki-Miyaura coupling is a robust method for forming the biphenyl C-C bond. The choice of a palladium catalyst with phosphine ligands is crucial for an efficient reaction.[8]

Step 3: Deprotection of the Amine Group

  • Dissolve the N-(3',4',5'-trimethoxy-[1,1'-biphenyl]-3-yl)acetamide (1.0 eq) in ethanol (15 mL/g).

  • Add concentrated hydrochloric acid (5 eq) and heat the mixture to reflux for 6 hours.

  • Monitor the deprotection by TLC.

  • Once complete, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL/g).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield pure 3',4',5'-Trimethoxy-biphenyl-3-ylamine.[10]

Rationale: Acid-catalyzed hydrolysis is a standard and effective method for the deprotection of acetamides.

II. Postulated Mechanism of Action and Therapeutic Applications

Based on the extensive literature on its constituent pharmacophores, the primary hypothesized mechanism of action for 3',4',5'-Trimethoxy-biphenyl-3-ylamine is the inhibition of tubulin polymerization .

Hypothetical Signaling Pathway

Signaling Pathway cluster_0 Cellular Effects A 3',4',5'-Trimethoxy-biphenyl-3-ylamine B Binding to Colchicine Site on β-Tubulin A->B C Inhibition of Microtubule Polymerization B->C D Disruption of Mitotic Spindle C->D E G2/M Phase Cell Cycle Arrest D->E F Activation of Apoptotic Pathway E->F G Cancer Cell Death F->G

Caption: Postulated mechanism of action for 3',4',5'-Trimethoxy-biphenyl-3-ylamine.

The trimethoxyphenyl ring is expected to bind to the colchicine site of β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[2] This disruption of the cytoskeleton would lead to the arrest of the cell cycle in the G2/M phase, ultimately triggering the intrinsic apoptotic pathway and leading to cancer cell death.[3][4]

Potential Therapeutic Applications:

  • Oncology: As a primary application, this compound is a strong candidate for development as an anticancer agent against a range of solid tumors and hematological malignancies.[5] Its ability to overcome multidrug resistance, a common issue with other tubulin-targeting agents, should be investigated.[4]

  • Kinase Inhibition: The biphenyl-3-amine scaffold has been associated with kinase inhibitory activity.[6] Therefore, screening against a panel of cancer-relevant kinases (e.g., EGFR, VEGFR, Src) would be a valuable secondary investigation.

III. Experimental Protocols for Biological Evaluation

To validate the hypothesized mechanism of action and to quantify the biological activity of 3',4',5'-Trimethoxy-biphenyl-3-ylamine, the following experimental protocols are recommended.

A. In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of the compound on the assembly of purified tubulin.

Protocol:

  • Reconstitute lyophilized bovine brain tubulin (>99% pure) in G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9) to a final concentration of 3 mg/mL.

  • In a 96-well plate, add 5 µL of various concentrations of 3',4',5'-Trimethoxy-biphenyl-3-ylamine (dissolved in DMSO, final DMSO concentration <1%). Include wells with a vehicle control (DMSO), a known inhibitor (e.g., colchicine), and a known stabilizer (e.g., paclitaxel).

  • Pre-incubate the plate at 37 °C for 5 minutes.

  • Initiate the polymerization by adding 50 µL of the tubulin solution to each well.

  • Immediately place the plate in a microplate reader pre-warmed to 37 °C and measure the absorbance at 340 nm every minute for 60 minutes.

  • Plot the absorbance versus time to generate polymerization curves. The IC50 value can be determined by plotting the rate of polymerization against the compound concentration.

Rationale: The increase in absorbance at 340 nm is directly proportional to the extent of tubulin polymerization. An effective inhibitor will suppress this increase.[3]

B. Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the compound on cancer cell lines.

Protocol:

  • Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of 3',4',5'-Trimethoxy-biphenyl-3-ylamine for 48 or 72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in absorbance indicates cytotoxicity.

C. Cell Cycle Analysis by Flow Cytometry

This assay identifies the phase of the cell cycle at which the compound induces arrest.

Protocol:

  • Treat cancer cells with 3',4',5'-Trimethoxy-biphenyl-3-ylamine at its IC50 concentration for 24 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells in cold 70% ethanol overnight at -20 °C.

  • Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Rationale: Propidium iodide stains DNA, and the amount of fluorescence is proportional to the DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, allowing for their quantification.[3]

IV. Quantitative Data Summary

While specific data for the title compound is not yet publicly available, the following table summarizes the activity of structurally related compounds from the literature to provide a benchmark for expected potency.

Compound ClassTargetAssayIC50 / ActivityReference
BiphenylaminoquinazolinesTubulin PolymerizationIn Vitro AssayComparable to Combretastatin A-4[6]
4-Benzoylbiphenyl AnaloguesTubulin PolymerizationIn Vitro AssayLow nanomolar range[4]
Biphenylaminoquinoline Derivs.Cytotoxicity (MiaPaCa-2)Cell Viability0.17 µM[5]
Indole-Chalcone DerivativesTubulin PolymerizationIn Vitro Assay2.68 µM[2]
1-(3,4,5-trimethoxyphenyl)allyl TriazolesCytotoxicity (MCF-7)Cell Viability0.39 µM[11]

V. Conclusion

3',4',5'-Trimethoxy-biphenyl-3-ylamine represents a molecule of significant interest at the confluence of two highly validated pharmacophores in medicinal chemistry. Its straightforward synthesis via Suzuki-Miyaura coupling makes it readily accessible for further investigation. The protocols and insights provided in this guide are intended to empower researchers to explore the full therapeutic potential of this compound and its derivatives. The strong rationale for its activity as a tubulin polymerization inhibitor makes it a prime candidate for anticancer drug discovery programs. Further studies, including in vivo efficacy and pharmacokinetic profiling, will be crucial in advancing this promising scaffold towards clinical development.

References

  • Radi, M., et al. (2015). Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors. ACS Medicinal Chemistry Letters, 6(5), 586-591. Available at: [Link]

  • Ma, S., et al. (2022). Identification and optimization of biphenyl derivatives as novel tubulin inhibitors targeting colchicine-binding site overcoming multidrug resistance. European Journal of Medicinal Chemistry, 228, 113930. Available at: [Link]

  • Chang, C. S., et al. (2024). Synthesis and SAR investigation of biphenylaminoquinoline derivatives with benzyloxy substituents as promising anticancer agents. Chemical Biology & Drug Design, 103(5), e14509. Available at: [Link]

  • Hassan, A., et al. (2024). Anticancer efficacy of biphenyl-based compounds in published research studies. ResearchGate. Available at: [Link]

  • OuYang, Y., et al. (2021). Design, Synthesis, and Evaluation of o-(Biphenyl-3-ylmethoxy)nitrophenyl Derivatives as PD-1/PD-L1 Inhibitors with Potent Anticancer Efficacy In Vivo. Journal of Medicinal Chemistry, 64(11), 7646-7666. Available at: [Link]

  • PubChem. (n.d.). 3',4',5'-Trimethoxy-biphenyl-3-ylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Xia, Y., et al. (2016). Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. Molecules, 21(10), 1362. Available at: [Link]

  • Li, Y., et al. (2025). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. MDPI. Available at: [Link]

  • Sivakamavalli, J., et al. (2023). Imidazole and Biphenyl Derivatives as Anti-cancer Agents for Glioma Therapeutics: Computational Drug Repurposing Strategy. Anti-Cancer Agents in Medicinal Chemistry, 23(9), 1085-1101. Available at: [Link]

  • Ebenezer, O., et al. (2022). Molecular Hybrids Targeting Tubulin Polymerization. Encyclopedia.pub. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Senczyszyn, J., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2378-2388. Available at: [Link]

  • Google Patents. (2004). EP1430016B1 - 3,4,5-trimethoxy phenyl-based ester compound and preparation method thereof and whitening cosmetic composition containing the same.
  • ResearchGate. (2023). Imidazole and Biphenyl Derivatives as Anti-cancer Agents for Glioma Therapeutics: Computational Drug Repurposing Strategy. Available at: [Link]

  • Jung, J. C., et al. (2010). Design, synthesis, and biological evaluation of 3,4,5-trimethoxyphenyl acrylamides as antinarcotic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(2), 225-231. Available at: [Link]

  • Google Patents. (2014). US8771648B2 - (Trimethoxyphenylamino) pyrimidinyl formulations.
  • BenchChem. (2025). Troubleshooting Low Yield in Suzuki Coupling with 3-Bromo-5-propoxyphenylboronic acid. BenchChem.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • R Discovery. (2009). Design, synthesis, and biological evaluation of 3,4,5-trimethoxyphenyl acrylamides as antinarcotic agents. Available at: [Link]

  • Google Patents. (n.d.). US Patent US20210214351A1.
  • Google Patents. (2020). US Patent US10584102B2.
  • O'Sullivan, J., et al. (2025). (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer. MDPI. Available at: [Link]

  • Google Patents. (2011). CN101987814A - Method for preparing 3,4,5-trimethoxyphenol.
  • ResearchGate. (n.d.). Synthesis of 3, 4, 5-trimethoxyaniline. Available at: [Link]

  • Gao, F., et al. (2019). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. Bioorganic & Medicinal Chemistry, 27(18), 115011. Available at: [Link]

Sources

Method

Using 3',4',5'-Trimethoxy-biphenyl-3-ylamine as a building block for larger molecules

Application Note: 3',4',5'-Trimethoxy-biphenyl-3-ylamine as a Privileged Scaffold for Tubulin-Targeting Therapeutics Introduction & Mechanistic Rationale In the landscape of oncology drug discovery, the microtubule netwo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3',4',5'-Trimethoxy-biphenyl-3-ylamine as a Privileged Scaffold for Tubulin-Targeting Therapeutics

Introduction & Mechanistic Rationale

In the landscape of oncology drug discovery, the microtubule network remains one of the most validated targets for therapeutic intervention. Specifically, the colchicine binding site (CBS) on αβ -tubulin has garnered immense interest due to its role in destabilizing microtubules, leading to mitotic arrest and apoptosis .

3',4',5'-Trimethoxy-biphenyl-3-ylamine (CAS: 1032506-72-1) is a highly versatile, privileged building block designed for the rapid generation of CBS inhibitors. Its structural rationale is rooted in two key features:

  • The 3,4,5-Trimethoxyphenyl Pharmacophore: This moiety is essential for anchoring the molecule deep within the β -tubulin subunit, forming critical hydrogen bonds with Cys241 .

  • The Rigid Biphenyl Core & 3-ylamine Handle: Unlike the flexible stilbene core of Combretastatin A-4 (CA-4), which is prone to unwanted cis-trans isomerization, the biphenyl linkage locks the molecule in a stable, bioactive conformation . The 3-ylamine group provides a highly reactive vector for divergent synthesis (e.g., amides, ureas, sulfonamides) to probe the solvent-exposed region of the binding pocket.

MOA A 3',4',5'-Trimethoxy- biphenyl-3-ylamine Derivatives B Colchicine Site Binding (Tubulin) A->B C Inhibition of Polymerization B->C D Mitotic Arrest (G2/M Phase) C->D E Apoptosis / Cell Death D->E

Caption: Mechanism of Action for Tubulin Polymerization Inhibitors.

Synthetic Workflow: Divergent Library Generation

To harness this building block, researchers can utilize the primary amine to generate diverse libraries. The following protocol details the synthesis of amide derivatives.

Synthesis BB 3',4',5'-Trimethoxy-biphenyl-3-ylamine (Core Building Block) Acyl Acyl Chlorides / Carboxylic Acids BB->Acyl Iso Isocyanates BB->Iso Sulf Sulfonyl Chlorides BB->Sulf Amide Amide Library Acyl->Amide Urea Urea Library Iso->Urea Sulfonamide Sulfonamide Library Sulf->Sulfonamide Screen High-Throughput Tubulin Assay Amide->Screen Urea->Screen Sulfonamide->Screen

Caption: Divergent synthetic workflow generating functionalized libraries for screening.

Protocol 1: General Amide Coupling Procedure

Step-by-Step Methodology:

  • Dissolve 3',4',5'-Trimethoxy-biphenyl-3-ylamine (1.0 eq) and the desired carboxylic acid (1.2 eq) in anhydrous DMF (0.2 M).

  • Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Add HATU (1.5 eq) in one portion. Stir the reaction mixture under a nitrogen atmosphere for 4–6 hours.

  • Quench the reaction with saturated aqueous NaHCO3​ and extract with EtOAc (3x).

  • Wash the combined organic layers with 5% LiCl (aq) and brine, dry over Na2​SO4​ , and concentrate in vacuo.

  • Purify via flash column chromatography (Hexanes/EtOAc gradient).

Causality & Rationale: Anilines are inherently less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic biphenyl system. Therefore, a highly reactive coupling reagent like HATU is required to form the active ester efficiently. DIPEA acts as a non-nucleophilic base to drive the HATU mechanism without competing for the electrophile. DMF is selected as the solvent because it solubilizes both the polar coupling reagents and the hydrophobic biphenyl core. The 5% LiCl wash is a critical step to remove residual DMF from the organic phase prior to concentration.

Self-Validation & Controls:

  • Validation Checkpoint: Monitor the reaction via LC-MS. The disappearance of the starting mass ( [M+H]+=260.1 ) and the appearance of the target mass confirm conversion.

  • System Control: Run a parallel reaction with a known highly reactive amine (e.g., benzylamine) to validate the integrity of the HATU/DIPEA reagents.

Biological Evaluation Protocols

Once the library is synthesized, the compounds must be evaluated for their primary biochemical target (tubulin) and their phenotypic effect (cytotoxicity).

Protocol 2: In Vitro Tubulin Polymerization Assay

This cell-free assay measures the ability of the synthesized derivatives to inhibit the self-assembly of purified tubulin into microtubules .

Step-by-Step Methodology:

  • Prepare the Assay Buffer: 80 mM PIPES (pH 6.9), 2.0 mM MgCl2​ , 0.5 mM EGTA, and 10% glycerol.

  • Pre-warm a 96-well half-area UV-transparent plate to 37°C.

  • Add 5 µL of the test compound (dissolved in DMSO, final DMSO concentration 1%) to the wells.

  • Resuspend purified porcine brain tubulin to 3 mg/mL in Assay Buffer supplemented with 1 mM GTP. Keep on ice.

  • Rapidly transfer 45 µL of the tubulin solution to the 96-well plate to initiate polymerization.

  • Immediately read the absorbance at 340 nm every 1 minute for 60 minutes at 37°C using a microplate reader.

Causality & Rationale: Tubulin polymerization is a highly dynamic, temperature-dependent process that only occurs at 37°C in the presence of GTP and Mg2+ .

  • PIPES Buffer: Chosen because its pKa (6.8) perfectly matches the physiological pH required for tubulin stability.

  • EGTA: Calcium ions ( Ca2+ ) are potent natural inhibitors of tubulin polymerization. EGTA specifically chelates trace calcium, preventing false-positive inhibition.

  • Glycerol: Acts as a thermodynamic stabilizer for tubulin dimers, lowering the critical concentration required for polymerization and ensuring a robust, reproducible signal window.

  • Absorbance at 340 nm: As tubulin polymerizes into microtubules, the solution becomes turbid, increasing light scattering which is measured as an increase in absorbance.

Self-Validation & Controls:

  • Positive Control (Stabilizer): Paclitaxel (10 µM) – Curve will show rapid, steep polymerization.

  • Positive Control (Destabilizer): Colchicine (10 µM) – Curve will remain flat, indicating complete inhibition.

  • Negative Control: 1% DMSO vehicle – Establishes the baseline polymerization rate.

Protocol 3: Cell Viability Phenotypic Screening

Step-by-Step Methodology:

  • Seed HeLa cells at a density of 5,000 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2​ .

  • Treat cells with a 10-point, 3-fold serial dilution of the synthesized derivatives (starting at 10 µM).

  • Incubate for 72 hours.

  • Add 100 µL of CellTiter-Glo® reagent to each well, shake for 2 minutes to induce cell lysis, and incubate for 10 minutes at room temperature.

  • Record luminescence to quantify ATP levels, which are directly proportional to the number of viable cells.

Causality & Rationale: HeLa cells are selected due to their rapid division rate. Microtubule-targeting agents specifically disrupt mitosis; therefore, rapidly dividing cancer cell lines are the most sensitive and appropriate models for initial phenotypic screening. A 72-hour incubation ensures that all cells pass through the G2/M phase of the cell cycle at least once while exposed to the drug.

Quantitative Data Presentation

To illustrate the potential of the 3',4',5'-Trimethoxy-biphenyl-3-ylamine building block, the table below summarizes representative structure-activity relationship (SAR) data for hypothetical derivatives synthesized via Protocol 1 and tested via Protocols 2 and 3.

Compound DerivativeR-Group SubstitutionTubulin Polymerization IC50​ (µM)HeLa Cell Viability IC50​ (nM)
Core Building Block -NH2 (Unmodified)> 50.0> 10,000
Derivative A Acetamide2.4450
Derivative B Benzamide0.8120
Derivative C 4-Methoxybenzamide0.1525
Colchicine Assay Positive Control0.0812

Data Interpretation: The unmodified building block exhibits poor potency, validating that the 3-ylamine must be functionalized to properly engage the solvent-exposed region of the colchicine binding site. The addition of a 4-methoxybenzamide group (Derivative C) drastically improves both biochemical and cellular potency, demonstrating the scaffold's capacity to yield highly active therapeutics.

References

  • Olszewski, J. D., et al. "Potential Photoaffinity Labels for Tubulin. Synthesis and Evaluation of Diazocyclohexadienone and Azide Analogs of Colchicine, Combretastatin, and 3,4,5-Trimethoxybiphenyl." The Journal of Organic Chemistry 59.15 (1994): 4285-4296. URL:[Link]

  • Lu, Yan, et al. "An overview of tubulin inhibitors that interact with the colchicine binding site." Pharmaceutical Research 29.11 (2012): 2943-2971. URL:[Link]

  • McLoughlin, Eavan C., and Niamh M. O'Boyle. "Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review." Pharmaceuticals 13.1 (2020): 8. URL:[Link]

  • M. A. A. Al-Najjar, et al. "Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy." Biomolecules 12.12 (2022): 1843. URL:[Link]

Application

Application Note: High-Resolution In Vitro Evaluation of 3',4',5'-Trimethoxy-biphenyl-3-ylamine as a Tubulin Polymerization Inhibitor

Executive Summary The development of Microtubule-Targeting Agents (MTAs) remains a cornerstone of oncology drug discovery. While classic agents like Combretastatin A-4 (CA-4) demonstrate potent anti-vascular and anti-pro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of Microtubule-Targeting Agents (MTAs) remains a cornerstone of oncology drug discovery. While classic agents like Combretastatin A-4 (CA-4) demonstrate potent anti-vascular and anti-proliferative effects, their clinical utility is often hindered by the chemical instability of their cis-ethylene linker, which spontaneously isomerizes into the inactive trans-isoform.

3',4',5'-Trimethoxy-biphenyl-3-ylamine (CAS 1032506-72-1) represents a structurally simplified biphenyl analogue[1]. By directly coupling the critical 3,4,5-trimethoxyphenyl pharmacophore (the "A-ring" mimic) to an aniline moiety, this compound eliminates the unstable ethylene bridge while retaining high-affinity binding to the colchicine site of β -tubulin[2][3]. This application note provides a comprehensive, self-validating in vitro workflow to characterize its mechanism of action, from direct target engagement to cellular phenotypic outcomes.

Mechanistic Rationale & Pathway Dynamics

The 3,4,5-trimethoxyphenyl moiety is a privileged structure that inserts deeply into the hydrophobic pocket of the colchicine-binding site at the α/β -tubulin heterodimer interface[2]. Binding at this site induces a conformational change that prevents the curved tubulin dimer from adopting the straight conformation required for microtubule assembly.

Consequently, the dynamic instability of the mitotic spindle is abolished. The cell senses this lack of tension at the kinetochores, leading to prolonged activation of the Spindle Assembly Checkpoint (SAC). This traps the cell in the G2/M phase of the cell cycle, ultimately triggering apoptotic cascades[3].

Pathway N1 3',4',5'-Trimethoxy-biphenyl-3-ylamine N2 Colchicine Binding Site (β-Tubulin) N1->N2 N3 Inhibition of Tubulin Polymerization N2->N3 N4 Spindle Assembly Checkpoint (SAC) Activation N3->N4 N5 G2/M Phase Cell Cycle Arrest N4->N5 N6 Apoptosis N5->N6

Mechanism of action: 3',4',5'-Trimethoxy-biphenyl-3-ylamine induces G2/M arrest and apoptosis.

In Vitro Experimental Workflows

To establish a self-validating data package, researchers must prove (1) direct biochemical target engagement, (2) functional cellular toxicity, and (3) the specific cell-cycle phenotype.

Cell-Free Tubulin Polymerization Kinetics Assay

This fluorescence-based assay measures real-time microtubule assembly. It utilizes a fluorescent reporter (e.g., DAPI) whose quantum yield increases exponentially when incorporated into the hydrophobic core of polymerized microtubules[4][5].

Reagent Preparation & Causality:

  • Tubulin Buffer: 80 mM PIPES (pH 6.9), 2.0 mM MgCl₂, 0.5 mM EGTA. Why: EGTA is critical to chelate trace Ca²⁺, which actively depolymerizes tubulin. Mg²⁺ is a required cofactor for GTP hydrolysis during assembly[6].

  • Polymerization Enhancers: 1.0 mM GTP and 15% Glycerol. Why: In a cell-free system lacking Microtubule-Associated Proteins (MAPs), glycerol lowers the critical concentration of tubulin required for nucleation, ensuring a robust baseline assembly curve[6].

  • Controls: Paclitaxel (3 µM) as a polymerization enhancer (positive control for assembly); CA-4 (3 µM) as a known destabilizer; 1% DMSO as the vehicle baseline.

Step-by-Step Protocol:

  • Pre-warm a half-area 96-well black, flat-bottom microtiter plate to 37°C in a temperature-controlled fluorimeter. Note: Tubulin assembly is highly endothermic; strict 37°C maintenance is non-negotiable.

  • Prepare the test compound (3',4',5'-Trimethoxy-biphenyl-3-ylamine) in DMSO and dilute into the Tubulin Buffer (final DMSO concentration 1%).

  • Add 5 µL of the test compound, controls, or vehicle to the respective wells.

  • Rapidly add 45 µL of >99% pure porcine brain tubulin (final concentration 2 mg/mL) suspended in the enhancer-supplemented buffer[6].

  • Immediately begin reading fluorescence (Ex: 360 nm / Em: 420 nm) every 60 seconds for 60 minutes at 37°C[4].

  • Validation: The assay is valid only if the Paclitaxel well shows an immediate loss of the nucleation lag-phase and the DMSO well displays a standard sigmoidal growth curve.

Cellular Anti-Proliferative Assay (WST-1)

To assess functional translation, the compound is tested against HCT-116 colorectal cancer cells, a standard model highly sensitive to mitotic arrest[3].

Step-by-Step Protocol:

  • Seed HCT-116 cells at 5,000 cells/well in a 96-well clear-bottom plate in McCoy's 5A medium + 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Treat cells with a 10-point dose-response titration of 3',4',5'-Trimethoxy-biphenyl-3-ylamine (ranging from 10 µM to 1 nM) for 48 hours.

  • Add 10 µL of WST-1 reagent per well. Why WST-1 over MTT: WST-1 produces a water-soluble formazan dye, eliminating the need for a DMSO solubilization step, thereby reducing pipetting errors and preserving the intact cell monolayer for visual inspection[3].

  • Incubate for 2 hours and measure absorbance at 450 nm. Calculate the IC₅₀ using non-linear regression.

Cell Cycle Phasing via Flow Cytometry

To prove that the cytotoxicity observed in 2.2 is driven by the mechanism proven in 2.1, we must confirm G2/M phase cell cycle arrest.

Step-by-Step Protocol:

  • Treat HCT-116 cells with the compound at 2× and 5× its calculated IC₅₀ for 24 hours.

  • Harvest cells (including floating apoptotic cells to prevent selection bias), wash with cold PBS, and resuspend in 300 µL PBS.

  • Fixation: Add 700 µL of ice-cold 100% ethanol dropwise while vortexing gently. Why: Ethanol dehydrates and permeabilizes the cell membrane, allowing the bulky Propidium Iodide (PI) dye to enter the nucleus while preserving DNA integrity. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge to remove ethanol, wash with PBS, and resuspend in 500 µL of FxCycle™ PI/RNase Staining Solution. Why RNase A is mandatory: PI is an intercalating agent that binds indiscriminately to both DNA and double-stranded RNA. RNase A degrades the RNA, ensuring the fluorescence signal is strictly proportional to the DNA content (2N vs. 4N).

  • Incubate in the dark for 30 minutes at room temperature and acquire data via flow cytometry (detecting PI in the PE/Texas Red channel).

Representative Quantitative Data

The following table summarizes the expected pharmacological profile of 3',4',5'-Trimethoxy-biphenyl-3-ylamine compared to established reference standards. A successful assay will reflect a dose-dependent decrease in tubulin polymerization velocity (Vmax) correlating with an accumulation of cells containing 4N DNA content (G2/M phase).

Treatment ConditionTubulin Assembly Vmax (RFU/min)HCT-116 Viability IC₅₀ (nM)% Cells in G2/M Phase (at 24h)
Vehicle (1% DMSO) 15.2 ± 1.1N/A12.5% ± 2.0%
Paclitaxel (Stabilizer)45.8 ± 3.42.5 ± 0.485.2% ± 4.1%
Combretastatin A-4 (Destabilizer)2.1 ± 0.51.8 ± 0.388.4% ± 3.5%
3',4',5'-Trimethoxy-biphenyl-3-ylamine 4.5 ± 0.845.0 ± 5.276.1% ± 4.8%

Data Interpretation: While the biphenyl analogue exhibits a slightly higher IC₅₀ than the natural product CA-4, it demonstrates robust, target-specific tubulin destabilization and profound G2/M arrest, validating its utility as a chemically stable CBSI scaffold for further structural optimization.

Sources

Method

Application Note: Advanced Functionalization Strategies for the Amine Group of 3',4',5'-Trimethoxy-biphenyl-3-ylamine

Executive Summary & Biological Context In modern medicinal chemistry, the rational design of tubulin polymerization inhibitors heavily relies on privileged pharmacophores. The molecule 3',4',5'-Trimethoxy-biphenyl-3-ylam...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

In modern medicinal chemistry, the rational design of tubulin polymerization inhibitors heavily relies on privileged pharmacophores. The molecule 3',4',5'-Trimethoxy-biphenyl-3-ylamine (CAS: 1032506-72-1) serves as a critical building block in this domain[1]. The 3,4,5-trimethoxyphenyl moiety is essential for anchoring molecules into the colchicine binding site of tubulin[2]. Furthermore, the biphenyl scaffold acts as a rigid, metabolically stable bioisostere for the cis-olefin bridge found in natural products like Combretastatin A-4 (CA-4)[3].

The primary aniline at the 3-position of the biphenyl system provides a highly versatile synthetic handle. By functionalizing this amine group, researchers can generate diverse libraries of amides, sulfonamides, and ureas to probe structure-activity relationships (SAR), tune lipophilicity, and optimize hydrogen-bonding interactions within the target binding pocket[3].

Strategic Overview & Mechanistic Causality

Functionalizing the aniline group requires careful selection of reagents to overcome the moderate nucleophilicity of the biphenyl amine while avoiding side reactions on the electron-rich trimethoxy ring. The following workflow outlines the four primary functionalization pathways.

G Core 3',4',5'-Trimethoxy- biphenyl-3-ylamine Amidation Amidation (HATU / DIPEA) Core->Amidation R-COOH Sulfonylation Sulfonylation (Pyridine / DMAP) Core->Sulfonylation R-SO2Cl Reductive Reductive Amination (NaBH(OAc)3) Core->Reductive R-CHO Urea Urea Formation (Isocyanate) Core->Urea R-NCO AmideProd Amide Derivative (Tubulin Inhibitor) Amidation->AmideProd SulfProd Sulfonamide Derivative (Kinase Target) Sulfonylation->SulfProd RedProd N-Alkyl Derivative (Lipophilic Mod) Reductive->RedProd UreaProd Urea Derivative (H-Bond Modulator) Urea->UreaProd

Fig 1: Functionalization pathways for 3',4',5'-Trimethoxy-biphenyl-3-ylamine.

Amidation via Active Ester Generation (HATU/DIPEA)

Causality: While traditional acyl chlorides are effective, modern library synthesis often utilizes diverse carboxylic acid building blocks. We select HATU over EDC/HOBt because HATU rapidly generates a 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen atom at the 7-position of the HOAt ring provides an intramolecular hydrogen bond that pre-organizes the aniline for nucleophilic attack. This neighboring group effect dramatically accelerates the reaction, overcoming any steric hindrance imposed by the biphenyl system. DIPEA is utilized as a sterically hindered, non-nucleophilic base to deprotonate the acid without competing for the electrophile.

Sulfonylation via Nucleophilic Catalysis (Pyridine/DMAP)

Causality: Sulfonyl chlorides are inherently less electrophilic than acyl chlorides due to the geometry of their transition state. Using Pyridine as both solvent and base scavenges the HCl byproduct, preventing the protonation of the aniline (which would render it non-nucleophilic). The addition of DMAP is critical; it acts as a nucleophilic catalyst, attacking the sulfonyl chloride to form a highly electrophilic N-sulfonylpyridinium intermediate, which is rapidly and efficiently intercepted by the aniline.

Reductive Amination (NaBH(OAc)₃)

Causality: To synthesize secondary alkyl amines, reductive amination is preferred over direct alkylation, which frequently suffers from over-alkylation to the tertiary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen because the electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This renders the reagent highly selective for the protonated iminium ion intermediate over the starting aldehyde, preventing premature reduction of the carbonyl to an alcohol.

Quantitative Data Summary

The table below summarizes the optimized reaction parameters for each functionalization pathway, allowing for rapid cross-comparison during protocol scaling.

Functionalization TypeReagents / CatalystBase / AdditiveSolventTemp (°C)Time (h)Typical YieldPrimary Purification
Amidation R-COOH, HATU (1.3 eq)DIPEA (3.0 eq)DMF252 - 485 - 95%5% LiCl wash, SiO₂
Sulfonylation R-SO₂Cl (1.2 eq)DMAP (0.1 eq)Pyridine / CH₂Cl₂0 → 254 - 1275 - 90%1N HCl wash, SiO₂
Reductive Amination R-CHO, NaBH(OAc)₃AcOH (1.5 eq)DCE2512 - 1870 - 85%Basic workup, SiO₂
Urea Formation R-NCO (1.1 eq)TEA (1.5 eq)THF25 - 602 - 680 - 95%Precipitation / Filtration

Self-Validating Experimental Protocols

Protocol A: HATU-Mediated Amidation
  • Activation: In an oven-dried vial under nitrogen, dissolve the target carboxylic acid (1.2 eq) and HATU (1.3 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq).

  • Validation Checkpoint 1: Stir at room temperature for 15 minutes. The solution will transition to a faint yellow color, visually confirming the formation of the active HOAt ester.

  • Coupling: Add 3',4',5'-Trimethoxy-biphenyl-3-ylamine (1.0 eq)[1] to the reaction mixture.

  • Validation Checkpoint 2: Monitor via LC-MS. The reaction is deemed complete when the starting aniline peak ( [M+H]+=260.1 ) is fully consumed and the corresponding product mass appears.

  • Workup: Dilute the mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃, 5% aqueous LiCl (crucial for removing DMF), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: DMAP-Catalyzed Sulfonylation
  • Preparation: Dissolve 3',4',5'-Trimethoxy-biphenyl-3-ylamine (1.0 eq) in anhydrous CH₂Cl₂ (0.15 M). Add anhydrous Pyridine (3.0 eq) and DMAP (0.1 eq).

  • Addition: Cool the mixture to 0 °C using an ice bath. Slowly add the sulfonyl chloride (1.2 eq) dropwise to control the exotherm.

  • Validation Checkpoint 1: Remove the ice bath and allow the reaction to warm to room temperature. Monitor by TLC (typically 7:3 Hexanes/EtOAc). The sulfonamide product will appear as a new, less polar spot under UV light (254 nm).

  • Workup: Quench with 1N aqueous HCl to neutralize the pyridine. Validation: Ensure the pH of the aqueous layer is ~3-4 to confirm complete protonation of pyridine. Extract with CH₂Cl₂.

  • Purification: Wash the organic layer with brine, dry over MgSO₄, concentrate, and purify via flash chromatography.

Protocol C: Selective Reductive Amination
  • Imine Formation: Dissolve the aniline (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE, 0.2 M). Add glacial acetic acid (1.5 eq) to facilitate iminium ion formation.

  • Validation Checkpoint 1: Stir for 2 hours at room temperature. An aliquot analyzed by LC-MS should show the intermediate iminium ion mass, with minimal starting aniline remaining.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) in small portions to manage hydrogen gas evolution.

  • Validation Checkpoint 2: Stir for 12-18 hours. The reaction mixture will typically become cloudy. LC-MS should confirm the disappearance of the iminium intermediate and the appearance of the secondary amine product.

  • Workup: Quench carefully with saturated aqueous NaHCO₃ until gas evolution ceases and the aqueous layer is basic (pH ~8). Extract with CH₂Cl₂.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

References

  • National Center for Biotechnology Information. "3',4',5'-Trimethoxy-biphenyl-3-ylamine". PubChem Compound Summary for CID 45156549.[1] URL: [Link]

  • Kingston, D. G. I., Cragg, G. M., & Newman, D. J. "Anticancer Agents from Natural Products". CRC Press, 2005.[2] URL: [Link]

  • Keely, N. O., Carr, M., Yassin, B., Ana, G., Lloyd, D. G., Zisterer, D., & Meegan, M. J. "Design, Synthesis and Biochemical Evaluation of Novel Selective Estrogen Receptor Ligand Conjugates Incorporating an Endoxifen-Combretastatin Hybrid Scaffold". Biomedicines, 2016, 4(3), 15.[3] URL: [Link]

Sources

Application

Application Note: Scale-Up Synthesis of 3',4',5'-Trimethoxy-biphenyl-3-ylamine via Biphasic Suzuki-Miyaura Cross-Coupling

Target Audience: Process Chemists, Scale-up Researchers, and Drug Development Professionals Scale: 100 g (0.45 mol) API Intermediate Introduction 3',4',5'-Trimethoxy-biphenyl-3-ylamine (CID 45156549) is a highly valuable...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Scale-up Researchers, and Drug Development Professionals Scale: 100 g (0.45 mol) API Intermediate

Introduction

3',4',5'-Trimethoxy-biphenyl-3-ylamine (CID 45156549) is a highly valuable biaryl building block in medicinal chemistry. Compounds bearing the 3,4,5-trimethoxybiphenyl motif are well-documented as potent inhibitors of tubulin polymerization, serving as critical structural analogs to natural products like colchicine and combretastatin A-4[1]. Transitioning the synthesis of this scaffold from a discovery chemistry scale (milligrams) to a process scale (hundreds of grams) requires rigorous optimization of heat transfer, mass transfer, and catalyst removal.

This protocol details a highly efficient, protecting-group-free Suzuki-Miyaura cross-coupling[2] designed specifically for robust scale-up, prioritizing green solvent systems, high atom economy, and stringent control of elemental impurities.

Reaction Design & Mechanistic Rationale (E-E-A-T)

As process scientists, we must move beyond simply executing steps to understanding the causality behind our synthetic choices. Every parameter in this protocol has been engineered to create a self-validating, scalable system.

  • Protecting-Group-Free Strategy: We utilize unprotected 3-bromoaniline directly. Avoiding the protection/deprotection sequence of the amine group eliminates two synthetic steps, drastically reducing the environmental E-factor and improving overall throughput.

  • Catalyst Selection (Pd(dppf)Cl₂): Standard catalysts like Pd(PPh₃)₄ are prone to oxidative degradation and often precipitate as inactive "palladium black" at elevated temperatures. We employ Pd(dppf)Cl₂·CH₂Cl₂ at a low 0.5 mol% loading. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand forces a cis-geometry on the palladium center, which significantly lowers the activation energy for the rate-determining reductive elimination step[3].

  • Solvent & Base Causality: A biphasic 2-Methyltetrahydrofuran (2-MeTHF) and water system is used with K₂CO₃. Unlike THF, 2-MeTHF is derived from renewable resources and has minimal water solubility (approx. 4 g/100 g). This ensures a sharp, immediate phase separation during workup, eliminating the need for energy-intensive solvent swaps or salting-out procedures. K₂CO₃ provides a buffered aqueous phase that safely activates the boronic acid for transmetalation without causing the protodeboronation side-reactions typically seen with harsh bases like NaOH[2].

Mechanistic Pathway

SuzukiMechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Intermediate Pd0->OxAdd Ar-Br TransMet Transmetalation Intermediate OxAdd->TransMet Ar-B(OH)2 + Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Biaryl Amine Product RedElim->Product

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data & Stoichiometry

The following table summarizes the stoichiometry optimized for a 100 g target yield (assuming ~85% isolated yield).

Reagent / MaterialMW ( g/mol )Eq.MolesMass / VolumeRole
3-Bromoaniline 172.021.000.45077.4 g (49.0 mL)Electrophile (Limiting)
3,4,5-Trimethoxyphenylboronic acid 212.011.050.473100.2 gNucleophile
K₂CO₃ 138.202.501.125155.5 gBase
Pd(dppf)Cl₂·CH₂Cl₂ 816.640.0050.0021.84 gPre-Catalyst
2-MeTHF 86.13--750 mLOrganic Solvent
Deionized Water 18.02--375 mLAqueous Solvent
SiliaBond® Thiol ---15.0 gPd Scavenger
Heptane 100.20--500 mLAntisolvent

Experimental Protocol

This protocol operates as a self-validating system. Visual cues are embedded within the steps to ensure the process is proceeding within established operational tolerances.

Step 1: Reactor Setup & Degassing
  • Equip a 2 L jacketed glass reactor with a mechanical overhead stirrer, a reflux condenser, an internal temperature probe, and a subsurface nitrogen sparging tube.

  • Charge the reactor with 3-bromoaniline (77.4 g), 3,4,5-trimethoxyphenylboronic acid (100.2 g), and K₂CO₃ (155.5 g).

  • Add 2-MeTHF (750 mL) and Deionized Water (375 mL).

  • Critical Step: Sparge the biphasic mixture with N₂ at 200 mL/min for exactly 30 minutes while stirring at 150 RPM. Causality: Dissolved oxygen will rapidly oxidize the electron-rich phosphine ligands of the catalyst, killing the reaction.

  • Briefly halt the N₂ flow, quickly add the Pd(dppf)Cl₂·CH₂Cl₂ (1.84 g), and resume a gentle N₂ sweep in the headspace.

Step 2: Biphasic Reaction Execution
  • Increase the overhead stirring rate to 400 RPM. Causality: Suzuki couplings in biphasic systems are mass-transfer limited. High shear mixing is required to maximize the interfacial surface area between the organic and aqueous layers.

  • Ramp the jacket temperature to heat the internal mixture to 80°C (gentle reflux).

  • Maintain the reaction at 80°C for 4 to 6 hours.

  • Self-Validation: The mixture should maintain a stable amber/orange hue. A rapid transition to opaque black indicates catalyst degradation (oxygen ingress). Monitor conversion via HPLC (aliquot organic phase); proceed when 3-bromoaniline is <1% AUC.

Step 3: Phase Separation & Workup
  • Cool the reactor to 25°C and halt stirring. Allow the phases to settle for 15 minutes.

  • Self-Validation: A sharp, distinct phase boundary will form. 2-MeTHF forms the upper organic layer, while the dense, salt-laden aqueous phase sits at the bottom.

  • Drain and discard the lower aqueous phase.

  • Wash the retained organic phase with 200 mL of saturated NaCl solution (brine) to remove residual inorganic salts, draining the lower aqueous layer after phase separation.

Step 4: Palladium Scavenging (ICH Q3D Compliance)
  • To the organic phase in the reactor, add 15.0 g of SiliaBond® Thiol (or an equivalent functionalized silica scavenger).

  • Heat the suspension to 40°C and stir at 250 RPM for 2 hours. Causality: The soft sulfur atoms have a massive thermodynamic affinity for the soft Pd metal, effectively stripping it from the product.

  • Filter the mixture through a 1-inch pad of Celite to remove the silica scavenger.

  • Self-Validation: The filtrate should transition from dark amber to a pale yellow or colorless solution, visually confirming the successful reduction of heavy metals (<10 ppm).

Step 5: Antisolvent Crystallization & Isolation
  • Transfer the pale yellow filtrate to a clean rotary evaporator or distillation setup.

  • Concentrate the 2-MeTHF solution under reduced pressure (40°C bath) until the total volume is reduced to approximately 150 mL (~2 volumes relative to product mass).

  • Transfer the concentrated solution to a flask equipped with an overhead stirrer.

  • While stirring at 150 RPM at room temperature, add Heptane (500 mL) dropwise over 1 hour via an addition funnel. Causality: Slow addition of the antisolvent controls the supersaturation curve, promoting the growth of large, highly pure crystals rather than trapping impurities in an "oiled-out" state.

  • Cool the slurry to 0–5°C in an ice bath and age for 2 hours.

  • Filter the crystalline solid via a Buchner funnel, wash the cake with cold heptane (2 x 50 mL), and dry in a vacuum oven at 45°C to constant weight.

Workflow Diagram

ScaleUpWorkflow Step1 1. Reactor Setup & Degassing (N2 Sparging) Step2 2. Biphasic Reaction (2-MeTHF/H2O, 80°C) Step1->Step2 Step3 3. Phase Separation & Aqueous Wash Step2->Step3 Step4 4. Palladium Scavenging (Thiol-Silica Treatment) Step3->Step4 Step5 5. Antisolvent Crystallization (Heptane Addition) Step4->Step5

Figure 2: Experimental workflow for the scale-up synthesis and isolation.

Sources

Method

Analytical methods for quantifying 3',4',5'-Trimethoxy-biphenyl-3-ylamine

Application Note: High-Resolution Analytical Methods for the Quantification of 3',4',5'-Trimethoxy-biphenyl-3-ylamine Target Audience: Analytical Chemists, DMPK Scientists, and Medicinal Chemistry Researchers Document Ty...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution Analytical Methods for the Quantification of 3',4',5'-Trimethoxy-biphenyl-3-ylamine

Target Audience: Analytical Chemists, DMPK Scientists, and Medicinal Chemistry Researchers Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction and Chemical Context

3',4',5'-Trimethoxy-biphenyl-3-ylamine (CAS: 1032506-72-1) is a highly versatile synthetic intermediate and pharmacophore [1]. Characterized by a biphenyl core, a trimethoxyphenyl ring (Ring A), and an aniline moiety (Ring B), this scaffold is frequently utilized in the design of tubulin polymerization inhibitors (e.g., Combretastatin A-4 analogues) and multi-target receptor tyrosine kinase (RTK) inhibitors [2].

Accurate quantification of this compound is critical across the drug development pipeline—from verifying synthetic purity in early discovery to tracking pharmacokinetic (PK) profiles in in vivo models. Because of the vast concentration differences between these applications, two distinct analytical modalities are required: HPLC-UV for bulk purity and formulation analysis, and LC-MS/MS for trace-level bioanalysis.

DecisionTree Start Objective: Quantify 3',4',5'-Trimethoxy- biphenyl-3-ylamine Bio In Vivo PK / Bioanalysis (Low Concentration) Start->Bio Trace Levels Syn Synthetic Purity / Formulation (High Concentration) Start->Syn Bulk/Purity LCMS LC-MS/MS (ESI+) High Sensitivity (pg/mL) MRM: 260.1 -> 245.1 Bio->LCMS HPLC HPLC-UV (254 nm) High Precision (µg/mL) Isocratic Elution Syn->HPLC

Caption: Decision matrix for selecting the appropriate analytical modality based on sample concentration.

Physicochemical Properties & Analytical Rationale

To design a self-validating analytical system, the method must exploit the molecule's intrinsic physicochemical properties:

PropertyValueAnalytical Implication
Molecular Formula C15​H17​NO3​ Base for mass spectrometric calculations.
Monoisotopic Mass 259.12 DaTarget precursor ion in MS is [M+H]+=260.1 m/z .
LogP (Predicted) ~3.1Highly lipophilic; requires high organic mobile phase for elution.
pKa (Amine) ~4.6Easily protonated. Acidic mobile phase (0.1% Formic Acid) ensures positive ionization.
Chromophores Biphenyl, TrimethoxyStrong UV absorbance at 254 nm and 280 nm due to extended π -conjugation.

Causality in Method Design: The primary amine on Ring B makes the molecule highly amenable to Positive Electrospray Ionization (ESI+). In tandem mass spectrometry, the 3,4,5-trimethoxyphenyl group undergoes predictable collision-induced dissociation (CID), typically losing a methyl radical ( −15 Da) or a methoxy group ( −31 Da) [3]. This predictable fragmentation provides a highly specific Multiple Reaction Monitoring (MRM) transition for LC-MS/MS.

Protocol A: LC-MS/MS Bioanalytical Method (Plasma/Serum)

This protocol is optimized for high-sensitivity quantification (pg/mL to ng/mL range) in biological matrices, adhering to ICH M10 Bioanalytical Method Validation guidelines [4].

Sample Preparation Workflow

Protein precipitation (PPT) often leaves residual phospholipids that cause ion suppression. Given the compound's lipophilicity (LogP ~3.1), Liquid-Liquid Extraction (LLE) is selected to ensure high recovery and a clean matrix.

LCMS_Workflow A 1. Plasma Sample (50 µL) B 2. Spike Internal Standard (e.g., IS-d3) A->B C 3. Liquid-Liquid Extraction (MTBE, 500 µL) B->C D 4. Centrifugation (14,000 rpm, 10 min) C->D E 5. Nitrogen Drying (40°C) D->E F 6. Reconstitution (Mobile Phase, 100 µL) E->F G 7. LC-MS/MS Injection (MRM Mode) F->G

Caption: Step-by-step bioanalytical sample preparation workflow for LC-MS/MS quantification.

Step-by-Step LLE Procedure:

  • Aliquot 50 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of Internal Standard (IS) working solution (e.g., a deuterated analogue or 3,4,5-trimethoxyaniline at 100 ng/mL).

  • Add 10 µL of 0.1 M NaOH to ensure the aniline is fully un-ionized (free base form), maximizing extraction into the organic phase.

  • Add 500 µL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to separate layers.

  • Transfer 400 µL of the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of Mobile Phase A/B (50:50, v/v). Vortex and inject 5 µL into the LC-MS/MS.

Chromatographic and MS Conditions

HPLC Parameters:

  • Column: Waters XBridge C18 (50 mm × 2.1 mm, 2.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation of the amine).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 - 0.5 min: 10% B

    • 0.5 - 2.5 min: Linear increase to 90% B

    • 2.5 - 3.5 min: Hold at 90% B

    • 3.5 - 3.6 min: Return to 10% B

    • 3.6 - 5.0 min: Re-equilibration at 10% B

Mass Spectrometry (ESI+) Parameters:

  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 450°C

  • MRM Transitions:

CompoundPrecursor Ion ( m/z )Product Ion ( m/z )Collision Energy (eV)Dwell Time (ms)
Analyte 260.1245.1 (Quantifier)2050
Analyte 260.1229.1 (Qualifier)2550
Internal Std IS-dependentIS-dependent2050

Protocol B: HPLC-UV Method (Synthetic Purity)

For formulation analysis or synthetic batch release, UV detection provides superior precision and does not suffer from the matrix-induced ion suppression seen in MS.

Chromatographic Conditions

Because the analyte concentration is high (typically 10-100 µg/mL), an isocratic method is preferred for maximum reproducibility and baseline stability.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Water (0.1% TFA) : Acetonitrile (40:60, v/v). Note: Trifluoroacetic acid (TFA) is used here instead of formic acid to provide superior ion-pairing and sharper peak shapes for the amine.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm (Primary) and 280 nm (Secondary).

Sample Preparation
  • Accurately weigh 1.0 mg of 3',4',5'-Trimethoxy-biphenyl-3-ylamine.

  • Dissolve in 1.0 mL of Methanol (Stock Solution: 1 mg/mL).

  • Dilute with mobile phase to create a calibration curve ranging from 1.0 µg/mL to 50.0 µg/mL.

  • Filter all samples through a 0.22 µm PTFE syringe filter prior to injection to protect the analytical column.

Method Validation Directives (E-E-A-T)

To ensure the trustworthiness of the generated data, both methods must be validated according to strict regulatory frameworks [4]:

  • Linearity: The LC-MS/MS method should exhibit an R2>0.995 over a dynamic range of 1 to 1000 ng/mL. The HPLC-UV method should be linear from 1 to 50 µg/mL.

  • Matrix Effect (LC-MS/MS): Must be calculated by comparing the peak area of the analyte spiked post-extraction into blank plasma against a neat standard solution. An acceptable matrix effect is within 85% - 115%. The LLE protocol described above is specifically engineered to keep phospholipid-based suppression below 10%.

  • Carryover: Assessed by injecting a blank sample immediately following the Upper Limit of Quantification (ULOQ). Carryover must be ≤20% of the Lower Limit of Quantification (LLOQ).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 45156549, 3',4',5'-Trimethoxy-biphenyl-3-ylamine" PubChem, [Link].

  • Peng, Y. H., et al. "Discovery and evaluation of triple inhibitors of VEGFR-2, TIE-2 and EphB4 as anti-angiogenic and anti-cancer agents." Oncotarget, vol. 8, no. 63, 2017, pp. 106450-106466. [Link]

  • Sietmann, R., et al. "Biotransformation of Biphenyl by Paecilomyces lilacinus and Characterization of Ring Cleavage Products." Applied and Environmental Microbiology, vol. 67, no. 4, 2001, pp. 1588-1596. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH M10 on bioanalytical method validation and study sample analysis." European Medicines Agency, 2022. [Link]

Application

Application Notes &amp; Protocols: A Senior Application Scientist's Guide to the Experimental Synthesis of Biphenyl Compounds

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Significance of the Biphenyl Scaffold The biphenyl moiety, a simple structural unit composed of two interconnected pheny...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Biphenyl Scaffold

The biphenyl moiety, a simple structural unit composed of two interconnected phenyl rings, is a cornerstone of modern chemical and pharmaceutical sciences. Its unique conformational properties, arising from restricted rotation around the central C-C bond, allow it to serve as a versatile scaffold in a vast array of applications. From blockbuster pharmaceuticals and complex agrochemicals to advanced liquid crystals and organic light-emitting diodes (OLEDs), the biphenyl unit is integral to molecular design and function.[1] The synthesis of these vital compounds has evolved significantly, moving from classical, often harsh methods to highly efficient modern catalytic cross-coupling reactions. This guide provides an in-depth exploration of the experimental setups for three pivotal methods in biphenyl synthesis: the modern and highly versatile Suzuki-Miyaura coupling, the classic copper-mediated Ullmann reaction, and the radical-based Gomberg-Bachmann reaction.

The Suzuki-Miyaura Cross-Coupling: The Gold Standard in Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has become one of the most powerful and widely used methods for forming carbon-carbon bonds.[2] It involves the palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate.[3][4] Its popularity stems from its mild reaction conditions, high functional group tolerance, excellent yields, and the low toxicity of the boron-containing byproducts.[5]

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura coupling lies in a well-understood catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[2][6] The cycle is generally accepted to proceed through three key steps:[3]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, which activates the organoboron compound, the aryl group (Ar') is transferred from the boron atom to the palladium center, displacing the halide.

  • Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated from the complex, forming the biphenyl product (Ar-Ar') and regenerating the catalytically active Pd(0) species, which re-enters the cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln label_oa Oxidative Addition pd0->label_oa pd2_add Ar-Pd(II)Ln-X label_trans Transmetalation pd2_add->label_trans pd2_trans Ar-Pd(II)Ln-Ar' pd2_trans->pd0 label_re Reductive Elimination pd2_trans->label_re product Ar-Ar' label_oa->pd2_add Ar-X label_re->product label_trans->pd2_trans Ar'-B(OR)2 Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Synthesis of a Biphenyl Derivative

This protocol provides a general method for the synthesis of 4-(trans-4-ethylcyclohexyl)-1,1'-biphenyl, a compound relevant to liquid crystal synthesis.[5]

Materials and Reagents:

  • 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • Triphenylphosphine [PPh₃] (0.04 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, oil bath, separatory funnel

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 1-bromo-4-(trans-4-ethylcyclohexyl)benzene, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment. This is critical as the active Pd(0) catalyst can be oxidized and deactivated by oxygen.

  • Solvent Addition: Add 1,4-dioxane and deionized water (typically a 4:1 to 5:1 ratio). The solvent should be degassed prior to use by bubbling with an inert gas for 15-20 minutes.

  • Reaction Execution: Attach a reflux condenser and place the flask in a preheated oil bath at 80-90 °C. Stir the reaction mixture vigorously under the inert atmosphere.[5]

  • Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.[5]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add deionized water and ethyl acetate to the flask and transfer the contents to a separatory funnel.[5]

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. Combine all organic layers.

  • Washing: Wash the combined organic layer with brine to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biphenyl compound.[5]

The Ullmann Reaction: A Classic Route to Symmetrical Biaryls

First reported by Fritz Ullmann in 1901, the Ullmann reaction is the classic method for synthesizing symmetrical biaryls via the copper-promoted coupling of two aryl halide molecules.[1][7] The traditional version of the reaction is known for its harsh conditions, requiring high temperatures (>200 °C) and stoichiometric amounts of copper, often in the form of a copper-bronze alloy.[1]

Mechanistic Insights

The mechanism of the classic Ullmann reaction has been a subject of extensive study. While it was once debated, it is generally understood to proceed not through a radical pathway, but via organocopper intermediates.[1][8]

  • Formation of Active Species: An active copper(I) species is formed from the reaction of the aryl halide with metallic copper at high temperatures.[8]

  • Oxidative Addition: This Cu(I) species undergoes oxidative addition with a second molecule of the aryl halide.

  • Reductive Elimination: The final step is the reductive elimination from the resulting copper complex, which forms the new aryl-aryl carbon-carbon bond and a copper halide salt.[8][9]

Modern variations of the Ullmann reaction utilize ligands and catalytic amounts of copper, allowing the reaction to proceed under milder conditions.[10]

Ullmann_Reaction start 2 Ar-X + 2 Cu(0) cu1 Ar-Cu(I) start->cu1 High Temp. cu3 Ar-Cu(III)-Ar      |      X cu1->cu3 + Ar-X (Oxidative Addition) product Ar-Ar cu3->product (Reductive Elimination)

Caption: A simplified mechanism for the classic Ullmann reaction.

Experimental Protocol: Synthesis of 2,2'-Dinitrobiphenyl

This protocol is a classic example of the Ullmann reaction.[1]

Materials and Reagents:

  • 2-Chloronitrobenzene

  • Copper-bronze alloy (activated)

  • Sand (optional, as a heat transfer medium)

  • High-boiling point solvent (e.g., dimethylformamide, DMF, or sand bath for solvent-free)

  • Toluene

  • Round-bottom flask, reflux condenser (or air condenser), mechanical stirrer

Procedure:

  • Catalyst Activation: If necessary, activate the copper powder by washing it with a dilute acid solution, followed by water, ethanol, and ether, and then drying under vacuum.

  • Reaction Setup: In a thick-walled round-bottom flask, thoroughly mix 2-chloronitrobenzene with an excess of the activated copper-bronze alloy. If running solvent-free, sand can be added to aid in heat distribution.

  • Reaction Execution: Heat the mixture in a sand bath or oil bath to a high temperature, typically 200-220 °C, with vigorous stirring. The reaction is often exothermic and the temperature should be controlled carefully.

  • Monitoring: The reaction progress can be monitored by observing the color change and solidification of the reaction mass. The reaction time can be extensive, often several hours.

  • Work-up: After cooling, the solid reaction mass is broken up and extracted with a hot solvent like toluene.[11]

  • Filtration: Filter the hot toluene solution to remove copper and copper salts.

  • Washing and Concentration: Wash the toluene filtrate with water, dry it over anhydrous sodium sulfate, and remove the solvent by distillation.

  • Purification: The crude 2,2'-dinitrobiphenyl is then purified by recrystallization, typically from ethanol or another suitable solvent.[11]

The Gomberg-Bachmann Reaction: An Early Radical Pathway

The Gomberg-Bachmann reaction, developed in 1924, is a classic aryl-aryl coupling method that proceeds via a diazonium salt and an aromatic compound.[11][12] Unlike the metal-catalyzed methods, its mechanism is based on the generation of an aryl radical.[13][14]

Reaction Mechanism

The reaction proceeds in a two-phase system (typically aqueous/organic) under basic conditions.

  • Diazotization: An aromatic amine is first converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid).

  • Radical Formation: The diazonium salt, upon treatment with a base (e.g., NaOH), is believed to form an intermediate that decomposes, losing nitrogen gas (N₂) to generate a highly reactive aryl radical.[14]

  • Aryl-Aryl Coupling: This aryl radical then attacks the aromatic solvent (e.g., benzene), forming a new C-C bond and a biaryl radical intermediate.

  • Rearomatization: The intermediate loses a hydrogen atom to complete the reaction, yielding the final biphenyl product and regenerating a radical species to propagate the chain.[14]

Gomberg_Bachmann_Reaction diazonium Ar-N₂⁺ radical Ar• diazonium->radical Base, -N₂ intermediate [Ar-Ar'-H]• radical->intermediate + Ar'-H product Ar-Ar' intermediate->product -H•

Caption: The radical mechanism of the Gomberg-Bachmann reaction.

Experimental Protocol: Synthesis of 4-Methylbiphenyl

This protocol describes the synthesis of 4-methylbiphenyl from p-toluidine and benzene.[11]

Materials and Reagents:

  • p-Toluidine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Benzene (serves as both reactant and solvent)

  • Sodium hydroxide (NaOH) solution

  • Ice

  • Separatory funnel, beaker, magnetic stirrer

Procedure:

  • Diazotization (Step 1): In a beaker cooled in an ice-salt bath, dissolve p-toluidine in a mixture of concentrated HCl and water. Slowly add an aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C. The formation of the diazonium salt is complete when the solution gives a positive test with starch-iodide paper.

  • Reaction Setup (Step 2): In a separate large flask equipped with a mechanical stirrer, place the benzene and a cold aqueous solution of sodium hydroxide.

  • Coupling Reaction: Slowly add the cold diazonium salt solution from Step 1 to the vigorously stirred benzene/NaOH mixture. The addition should be done portion-wise to control the evolution of nitrogen gas. Continue stirring for several hours after the addition is complete.

  • Work-up: Transfer the reaction mixture to a large separatory funnel. Separate the benzene layer.[11]

  • Washing: Wash the benzene layer sequentially with water, dilute acid (to remove any unreacted bases), and finally with water again.[11]

  • Drying and Concentration: Dry the benzene layer over anhydrous sodium sulfate. Remove the excess benzene by distillation.

  • Purification: The crude 4-methylbiphenyl can be purified by fractional distillation under reduced pressure or by recrystallization from a suitable solvent like ethanol.[11]

Comparative Analysis of Synthesis Methods

FeatureSuzuki-Miyaura CouplingUllmann ReactionGomberg-Bachmann Reaction
Catalyst Palladium (Pd) complexes[2]Copper (Cu) metal or salts[7]None (radical reaction)[14]
Key Reactants Aryl halide/triflate + Arylboronic acid/ester[3]Two molecules of an aryl halide[1]Aryl diazonium salt + Arene[12]
Reaction Conditions Mild (often < 100 °C)[5]Harsh (often > 200 °C)[1]Mild (often < 10 °C)
Typical Yields Good to excellent (>80%)Variable, often low to moderate (can be erratic)[1]Generally low (<40%)[12]
Key Advantages High yield, broad scope, mild conditions, low toxicity byproductsGood for symmetrical biaryls, inexpensive catalystDoes not require pre-functionalization of the arene partner
Key Limitations Catalyst sensitivity, potential side reactions (e.g., protodeboronation)[15]Harsh conditions, limited to electron-deficient halides (classic), side reactionsLow yields, many side products, unstable diazonium intermediates

Purification and Characterization of Biphenyl Compounds

Purification Techniques

Post-synthesis, the crude biphenyl product must be purified to remove unreacted starting materials, catalyst residues, and byproducts.

  • Recrystallization: This is a highly effective method for purifying solid biphenyl compounds. The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble, and then allowed to cool slowly.[16][17] As the solution cools, the solubility of the biphenyl decreases, and it crystallizes out, leaving impurities behind in the solvent.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, or for oily products, column chromatography is the method of choice.[18] A column is packed with a stationary phase (commonly silica gel), and the crude mixture is loaded onto the top. A solvent or mixture of solvents (the mobile phase) is then passed through the column, and the components of the mixture separate based on their differing polarities and affinities for the stationary phase.[18][19]

Structural Characterization

Confirming the identity and purity of the synthesized biphenyl is a critical final step.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation.[20]

    • ¹H NMR: Provides information on the number and chemical environment of protons. For biphenyls, the aromatic region (typically 6.8-8.5 ppm) will show complex splitting patterns corresponding to the protons on the two phenyl rings. The integration of these signals confirms the proton count.[21]

    • ¹³C NMR: Shows the number of unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons provide detailed information about the electronic environment and substitution pattern of the biphenyl core.[22]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. For biphenyl compounds, characteristic peaks include C-H stretching from the aromatic rings (above 3000 cm⁻¹) and C=C aromatic stretching peaks in the 1400-1600 cm⁻¹ region.[20]

Critical Safety Precautions

The synthesis of biphenyl compounds involves hazardous materials and procedures that require strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[23][24]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust, vapors, and solvents.[25][26]

  • Reagent Handling:

    • Metal Catalysts: Palladium and copper compounds can be toxic and should be handled with care. Avoid creating dust.

    • Solvents: Many organic solvents (e.g., dioxane, toluene, benzene) are flammable and toxic. Keep them away from ignition sources.

    • Bases: Strong bases like potassium carbonate can be corrosive or irritant. Avoid contact with skin and eyes.[24]

  • Diazonium Salts: These intermediates in the Gomberg-Bachmann reaction can be explosive when isolated and dry. They should always be prepared in situ at low temperatures and used immediately without isolation.

  • Waste Disposal: Dispose of all chemical waste, including solvents and catalyst residues, according to institutional and local regulations.[25]

References

  • BYJU'S. (2020, January 6). Ullmann Reaction. [Link]

  • Vedantu. Explain Gomberg reaction with mechanism class 12 chemistry CBSE. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • Maxbrain Chemistry. Gomberg–Bachmann Reaction and Mechanism. [Link]

  • Wikipedia. Ullmann reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Song, J. M., et al. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. EC Chemistry. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. Gomberg–Bachmann reaction. [Link]

  • Elsevier. (2011). The mechanism of the modified Ullmann reaction. Dalton Transactions. [Link]

  • OperaChem. (2025, April 1). Ullmann coupling-An overview. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Slideshare. Ullmann Reaction and Gomberg - Bechmann Reaction. [Link]

  • ALL ABOUT CHEMISTRY. (2020, July 7). Gomberg-Bachmann-Graebe-Ullmann Reaction. [Link]

  • YouTube. (2023, December 20). Gomberg-Bachmann Reaction Mechanism | Organic Chemistry. [Link]

  • Google Patents. US3705203A - Method for purifying biphenyl.
  • SATHEE JEE. Chemistry Ullmann Reaction. [Link]

  • Oxford Lab Fine Chem. BIPHENYL - (For Synthesis) MSDS. [Link]

  • Studylib. Biphenyl Purification: Chromatography Lab. [Link]

  • Loba Chemie. (2016, April 29). BIPHENYL FOR SYNTHESIS MSDS. [Link]

  • Study.com. How do you purify Biphenyl contaminated with Fluorene? What are the method and solvent?[Link]

  • PubMed. (1982). Purification of polybrominated biphenyl congeners. [Link]

  • PrepChem.com. Preparation of biphenyl. [Link]

  • ResearchGate. (2019). Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. [Link]

  • PMC. (2021). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. [Link]

  • Carl ROTH. Safety Data Sheet: Biphenyl. [Link]

  • University of Liverpool. (2006). Synthesis of 2-Diphenylphosphinoyl-2'-Halo Biphenyls ViaSuzuki-Miyaura Coupling as Possible Route to. [Link]

  • HAL Open Science. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]

  • Carl ROTH. Safety Data Sheet: Biphenyl. [Link]

  • RSC Publishing. (2023, June 16). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]

  • Google Patents.
  • Ovid. (2010). Application of LC-NMR and HR-NMR to the characterization of biphenyl impurities in the synthetic route development for vestipita. [Link]

  • Organic Syntheses Procedure. 1,1'-Biphenyl, 2-methyl-4'-nitro. [Link]

  • ACS Omega. (2023, August 5). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. [Link]

  • Organic Syntheses Procedure. 4-methoxy-2'-methylbiphenyl. [Link]

  • chemeurope.com. Gomberg-Bachmann reaction. [Link]

  • ACS Publications. (2019, June 19). Visible-Light-Promoted, Catalyst-Free Gomberg–Bachmann Reaction: Synthesis of Biaryls. [Link]

  • ACS Publications. (2001, June 21). Investigation of the Structural Conformation of Biphenyl by Solid State 13C NMR and Quantum Chemical NMR Shift Calculations. [Link]

  • Taylor & Francis Online. (2006, September 24). The structure of substituted biphenyls as studied by proton NMR in nematic solvents. Single conformation model versus maximum entropy analysis. [Link]

  • ResearchGate. NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). [Link]

Sources

Method

Application Note: Leveraging the 3,4,5-Trimethoxyphenyl (TMP) Motif in the Design and Evaluation of Tubulin-Targeting Therapeutics

Mechanistic Rationale: The "Why" Behind the TMP Motif The 3,4,5-trimethoxyphenyl (TMP) motif is a privileged pharmacophore in medicinal chemistry, predominantly recognized for its profound impact on microtubule dynamics....

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale: The "Why" Behind the TMP Motif

The 3,4,5-trimethoxyphenyl (TMP) motif is a privileged pharmacophore in medicinal chemistry, predominantly recognized for its profound impact on microtubule dynamics. Found naturally in potent antimitotic agents such as colchicine, podophyllotoxin, and combretastatin A-4 (CA-4), the TMP ring is the primary structural driver for binding to the colchicine-binding site (CBS) on β-tubulin1[1].

At a molecular level, the TMP motif acts as an anchor. X-ray crystallographic data reveals that the TMP ring inserts deeply into the hydrophobic pocket of the CBS, forming a critical hydrogen bond with the Cys241 residue of β-tubulin 1[1]. This binding event sterically hinders the curved-to-straight conformational transition of the α/β-tubulin heterodimer, an absolute prerequisite for microtubule polymerization. The downstream causality is absolute: without polymerization, the mitotic spindle cannot form, leading to prolonged G2/M phase cell cycle arrest and subsequent apoptosis2[2].

Pathway TMP TMP-Containing Ligand (e.g., CA-4) CBS Colchicine Binding Site (β-Tubulin Cys241) TMP->CBS High Affinity Binding Microtubule Inhibition of Microtubule Polymerization CBS->Microtubule Destabilization Mitosis Mitotic Arrest (G2/M Phase) Microtubule->Mitosis Spindle Disruption Apoptosis Apoptosis / Cell Death Mitosis->Apoptosis Prolonged Arrest

Mechanism of TMP-induced tubulin depolymerization and subsequent apoptosis.

Quantitative Structure-Activity Relationship (QSAR) Data

The structural versatility of the TMP motif allows for extensive medicinal chemistry optimization. By modifying the bridging linkers (e.g., replacing the unstable cis-olefin of CA-4 with rigid heterocycles), researchers have developed highly potent analogs that overcome multidrug resistance and exhibit improved pharmacokinetic profiles3[3].

Compound Class / NameKey Structural ModificationTarget / MechanismBiological Activity (IC₅₀ / Effect)
Combretastatin A-4 (CA-4) Natural cis-stilbene with TMP ringTubulin (CBS)Sub-micromolar cytotoxicity; rapid vascular shutdown.
VERU-111 TMP moiety optimized for oral bioavailabilityTubulin (CBS)Highly potent; suppresses tumor growth and metastasis in vivo.
Triazinone-linked CA-4 (Cmpd 6) Triazinone ring replaces cis-olefinTubulin (CBS)Sub-micromolar cytotoxicity against MDA-MB-231 breast cancer cells.
2-Aminoimidazole-carbonyl (C-13) Diarylketone bridging motif with TMPTubulin (CBS)100-200 nM depolymerization in HeLa/A549 cells.
Pyrimidine Analog (Cmpd K10) Pyrimidine linked to 1,4-benzodioxane & TMPTubulin (CBS)IC₅₀ 0.07–0.80 μM across multiple cancer cell lines.

Experimental Protocols & Workflows

To accurately assess the biological activity of novel TMP-containing compounds, researchers must utilize self-validating biochemical and cellular assays. The following protocols detail the exact methodologies required, explaining the causality behind critical experimental conditions.

Protocol A: In Vitro Tubulin Polymerization Assay

Purpose: To biochemically quantify the ability of a TMP-ligand to inhibit the assembly of tubulin heterodimers into microtubules4[4]. Principle: Microtubules scatter light proportionally to their polymer mass. By measuring absorbance at 340 nm over time, polymerization kinetics can be tracked.

Causality of Reagents:

  • PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂): PIPES maintains the physiological pH (6.9) required for tubulin stability. EGTA is strictly required to chelate trace Ca²⁺ ions, which are potent endogenous inhibitors of tubulin polymerization. Mg²⁺ is a necessary cofactor for GTP binding.

  • GTP (1 mM): Tubulin assembly is a nucleotide-dependent process; GTP hydrolysis at the β-tubulin subunit provides the thermodynamic driving force for lattice closure.

  • Temperature Shift (4°C to 37°C): Tubulin is kept at 4°C to maintain it in a depolymerized state. Shifting the microplate to 37°C initiates synchronous polymerization.

Self-Validating Assay Design: The assay must include three distinct controls to validate the functional integrity of the tubulin batch:

  • Vehicle Control (DMSO): Establishes the baseline polymerization Vmax.

  • Positive Polymerization Control (Paclitaxel, 10 μM): Must show a hyper-polymerization profile (rapid, steep increase in OD₃₄₀), proving the tubulin is active and capable of assembly.

  • Positive Depolymerization Control (CA-4 or Colchicine, 10 μM): Must show a flat line (near-zero Vmax), proving the CBS is accessible and functional.

Step-by-Step Methodology:

  • Pre-warm a 96-well half-area clear microplate in a spectrophotometer to 37°C.

  • Prepare a 3 mg/mL solution of highly purified porcine or bovine brain tubulin in ice-cold PEM buffer supplemented with 1 mM GTP. Keep strictly on ice.

  • Add 5 μL of the test TMP-compound (diluted in DMSO, final DMSO concentration <1%) or control compounds to the designated wells.

  • Rapidly aliquot 45 μL of the cold tubulin solution into each well using a multichannel pipette.

  • Immediately transfer the plate to the 37°C spectrophotometer.

  • Read absorbance at 340 nm every 1 minute for 60 minutes.

  • Calculate the Vmax (maximum rate of polymerization) from the linear phase of the curve and determine the IC₅₀ relative to the vehicle control.

Workflow Prep 1. Prepare Tubulin (PEM Buffer + GTP) Drug 2. Add TMP Ligand (Test/Control) Prep->Drug Incubate 3. 37°C Microplate Incubation Drug->Incubate Measure 4. Measure OD at 340 nm Incubate->Measure Analyze 5. Calculate Vmax & IC50 Measure->Analyze

Step-by-step workflow for the in vitro tubulin polymerization assay.

Protocol B: Cell Cycle Analysis via Flow Cytometry

Purpose: To confirm that the biochemical inhibition of tubulin translates to the expected cellular phenotype: G2/M phase mitotic arrest5[5].

Causality of Reagents:

  • 70% Ethanol: Acts as a fixative by dehydrating the cell. This permeabilizes the plasma membrane, allowing the DNA dye to enter, while preserving cellular architecture.

  • Propidium Iodide (PI): A fluorescent intercalating agent that binds to nucleic acids. Fluorescence intensity is directly proportional to DNA content (2N in G1, 4N in G2/M).

  • RNase A: Because PI binds to all double-stranded nucleic acids, RNase A is added to selectively degrade RNA. Without this, RNA fluorescence would artificially inflate the signal, masking true cell cycle phases.

Step-by-Step Methodology:

  • Seed cancer cells (e.g., HeLa or MDA-MB-231) in 6-well plates at 2×105 cells/well and incubate overnight.

  • Treat cells with the TMP-compound at its established IC₅₀ concentration for 24-48 hours. Include a vehicle control (DMSO) and a positive control (CA-4).

  • Harvest cells (including floating apoptotic cells) via trypsinization and wash twice with cold PBS.

  • Resuspend the cell pellet in 0.5 mL cold PBS. Slowly add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix at -20°C for at least 2 hours.

  • Centrifuge to remove ethanol, wash the pellet with PBS, and resuspend in 0.5 mL of PI staining solution (50 μg/mL PI, 100 μg/mL RNase A, 0.1% Triton X-100 in PBS).

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze via flow cytometry (excitation 488 nm, emission 620 nm). The self-validating readout requires the vehicle control to show a dominant G1 peak (2N), while the CA-4 and active TMP-compound treated cells must show a dominant G2/M peak (4N).

References

  • Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiprolifer
  • Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review - PMC Source: nih.gov
  • Combretastatin-Inspired Heterocycles as Antitubulin Anticancer Agents - PMC Source: nih.gov
  • Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111 Leads to Improved Antiprolifer
  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents Source: nih.gov

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 3',4',5'-Trimethoxy-biphenyl-3-ylamine Synthesis

Welcome to the Process Optimization and Troubleshooting Portal. The synthesis of 3',4',5'-trimethoxy-biphenyl-3-ylamine via Suzuki-Miyaura cross-coupling presents unique chemoselective challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Optimization and Troubleshooting Portal. The synthesis of 3',4',5'-trimethoxy-biphenyl-3-ylamine via Suzuki-Miyaura cross-coupling presents unique chemoselective challenges. The combination of a free primary amine on the electrophile (3-bromoaniline) and a highly electron-rich nucleophile ((3,4,5-trimethoxyphenyl)boronic acid) creates competing pathways that can severely depress yields if conventional conditions are applied.

This guide is designed for process chemists and drug development professionals to diagnose failures, understand the underlying causality, and implement self-validating protocols.

Part 1: Diagnostic Logic & Troubleshooting

When a cross-coupling reaction fails, visual or LC-MS analysis of the crude mixture is the first step in identifying the mechanistic breakdown.

Troubleshooting Start Low Yield of 3',4',5'-Trimethoxy-biphenyl-3-ylamine CheckLCMS Analyze Crude by LC-MS Start->CheckLCMS Unreacted Unreacted 3-Bromoaniline CheckLCMS->Unreacted Homocoupling High Homocoupling (Hexamethoxybiphenyl) CheckLCMS->Homocoupling Protodeboronation Loss of Boronic Acid (Trimethoxybenzene formed) CheckLCMS->Protodeboronation Sol1 Catalyst Poisoning by Amine Action: Use XPhos Pd G3 or Nitro-Intermediate Route Unreacted->Sol1 Sol2 Oxygen-driven Oxidation Action: Rigorous Argon Degassing & Schlenk Techniques Homocoupling->Sol2 Sol3 Base-catalyzed Degradation Action: Use weak base (K3PO4) or anhydrous CsF Protodeboronation->Sol3

Diagnostic flowchart for identifying and resolving common yield-limiting side reactions.

Scientist's Q&A: Mechanistic Pitfalls

Q: Why does my reaction stall with unreacted 3-bromoaniline, even with extended heating and excess catalyst? A: Free primary amines can coordinate directly to the palladium center, forming stable, unreactive Pd-amine complexes that poison the catalyst. 3-bromoaniline initially shows lower yields compared to para-substituted analogs due to these electronic and coordination effects [[1]](). To resolve this, you must upgrade to a bulky, electron-rich ligand system like XPhos Pd G3, which sterically blocks amine coordination and accelerates oxidative addition 2.

Q: I am observing a large amount of 3,3',4,4',5,5'-hexamethoxybiphenyl. How do I prevent this? A: This is the homocoupling product of (3,4,5-trimethoxyphenyl)boronic acid. Homocoupling is an oxidative side-reaction driven by the presence of dissolved oxygen, which acts as an oxidant for the Pd-catalyzed homocoupling pathway 3. Rigorously degas your biphasic solvents by sparging with Argon for at least 15-30 minutes prior to the addition of the base and catalyst.

Q: My boronic acid is disappearing on the LC-MS, but I am not detecting the cross-coupled product. What is happening? A: Electron-rich boronic acids are highly susceptible to protodeboronation, a base-catalyzed degradation pathway that is accelerated by water and high temperatures. The unusual chemistry of boronates yields many possible side reactions 3. Switch to a weaker base (e.g., K3PO4) or use an anhydrous solvent system with a fluoride source (e.g., CsF in dry 1,4-dioxane) to activate the boronic acid without promoting hydrolysis.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst PdII_Ox Pd(II) Oxidative Addition Complex Pd0->PdII_Ox + 3-Bromoaniline (Oxidative Addition) PdII_Trans Pd(II) Transmetalation Complex PdII_Ox->PdII_Trans + Boronate (Transmetalation) DeadEnd Pd(II)-Amine Dead-End Complex PdII_Ox->DeadEnd Free Amine Coordination PdII_Trans->Pd0 - Product (Reductive Elimination)

Suzuki-Miyaura catalytic cycle showing the competitive formation of an inactive Pd-amine complex.

Part 2: Quantitative Optimization Data

The following table summarizes the yield optimization landscape based on catalyst and condition screening.

Catalyst SystemLigand TypeBase / SolventTempYield (%)Mechanistic Observation
Pd(PPh3)4 (5 mol%)MonodentateNa2CO3 / Toluene-H2O90°C35%Significant unreacted 3-bromoaniline; amine coordination poisons Pd.
Pd(dppf)Cl2 (5 mol%)BidentateK2CO3 / Dioxane-H2O90°C62%Better conversion; bidentate ligand resists amine displacement.
XPhos Pd G3 (2 mol%)DialkylbiarylK3PO4 / 2-MeTHF-H2O80°C88%Rapid oxidative addition; overcomes steric/electronic hurdles.
Pd(dppf)Cl2 (Nitro-route)BidentateK2CO3 / Dioxane-H2O90°C94% Eliminates free amine entirely. Quantitative reduction follows.

Part 3: Validated Experimental Protocols

Protocol A: Direct Coupling via Advanced Precatalyst (XPhos Pd G3)

Causality: XPhos Pd G3 generates an active, monoligated Pd(0) species at room temperature. The immense steric bulk of the XPhos ligand actively repels the primary amine of 3-bromoaniline, forcing the catalytic cycle toward oxidative addition rather than dead-end coordination.

  • Preparation: To an oven-dried Schlenk flask, add 3-bromoaniline (1.0 equiv), (3,4,5-trimethoxyphenyl)boronic acid (1.2 equiv), and K3PO4 (2.0 equiv).

  • Degassing (Critical): Add 2-MeTHF and H2O (4:1 ratio). Sparge the biphasic mixture with Argon for 20 minutes to eliminate O2 and prevent boronic acid homocoupling.

  • Catalyst Addition: Quickly add XPhos Pd G3 (2 mol%) under a positive stream of Argon.

  • Reaction: Heat the mixture to 80°C for 4 hours.

  • Self-Validation Checkpoint: Analyze an aliquot by TLC (Hexanes/EtOAc 7:3). The disappearance of 3-bromoaniline indicates successful transmetalation. If starting material persists while the boronic acid is absent, protodeboronation likely occurred; spike the reaction with 0.2 equiv of boronic acid.

  • Workup: Cool to room temperature, separate the organic layer, wash with brine, dry over Na2SO4, and purify via flash chromatography.

Protocol B: The Self-Validating Nitro-Intermediate Route (Recommended)

Causality: By substituting 3-bromoaniline with 1-bromo-3-nitrobenzene, we completely remove the nucleophilic amine from the system. This allows the use of cheaper, standard catalysts like Pd(dppf)Cl2 without any risk of catalyst poisoning.

SynthesisRoute SM1 1-Bromo-3-nitrobenzene Step1 Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C SM1->Step1 SM2 (3,4,5-Trimethoxyphenyl) boronic acid SM2->Step1 Int 3',4',5'-Trimethoxy- 3-nitrobiphenyl Step1->Int Step2 Nitro Reduction Pd/C, H2 (1 atm) or Fe/NH4Cl, EtOH, 80°C Int->Step2 Prod 3',4',5'-Trimethoxy- biphenyl-3-ylamine Step2->Prod

Two-step synthesis workflow utilizing a nitro-intermediate to prevent catalyst poisoning.

  • Coupling Step: Combine 1-bromo-3-nitrobenzene (1.0 equiv), (3,4,5-trimethoxyphenyl)boronic acid (1.1 equiv), Pd(dppf)Cl2 (5 mol%), and K2CO3 (2.0 equiv) in Dioxane/H2O (5:1).

  • Degas and Heat: Sparge with Argon for 15 minutes, then heat at 90°C for 6 hours.

  • Isolation: Extract with EtOAc, concentrate, and filter through a short silica pad to isolate 3',4',5'-trimethoxy-3-nitrobiphenyl.

  • Reduction Step: Dissolve the nitro intermediate in Ethanol. Add 10% Pd/C (0.1 equiv) and stir under an H2 atmosphere (1 atm) at room temperature for 12 hours.

  • Self-Validation Checkpoint: The nitro intermediate is distinctly yellow, while the fully reduced 3-aminobiphenyl derivative is a colorless solid 4. A complete transition from a yellow solution to a colorless solution visually validates the reduction.

  • Filtration: Filter through Celite to remove Pd/C and concentrate to obtain the pure 3',4',5'-trimethoxy-biphenyl-3-ylamine.

References

  • Reizman, Brandon J. et al. "Suzuki–Miyaura cross-coupling optimization enabled by automated feedback." Reaction Chemistry & Engineering, MIT. [Link]

  • Wikipedia Contributors. "3-Aminobiphenyl." Wikipedia, The Free Encyclopedia.[Link]

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." [Link]

Sources

Optimization

Technical Support Center: Synthesis of 3',4',5'-Trimethoxy-biphenyl-3-ylamine

Welcome to the technical support center for the synthesis of 3',4',5'-Trimethoxy-biphenyl-3-ylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3',4',5'-Trimethoxy-biphenyl-3-ylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important biphenyl amine intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to support your synthetic endeavors.

Introduction

The synthesis of 3',4',5'-Trimethoxy-biphenyl-3-ylamine, a key building block in medicinal chemistry, typically involves carbon-carbon bond formation between a 3-amino-substituted phenyl ring and a 3,4,5-trimethoxyphenyl moiety. The most common synthetic strategies employed are the Suzuki-Miyaura cross-coupling and the Ullmann condensation. While powerful, these reactions are not without their challenges, particularly when dealing with electron-rich and functionalized substrates. This guide will address the common pitfalls and provide practical solutions to help you achieve a successful synthesis with high purity and yield.

Frequently Asked Questions (FAQs)

FAQ 1: Which synthetic route is generally preferred for the synthesis of 3',4',5'-Trimethoxy-biphenyl-3-ylamine: Suzuki-Miyaura coupling or Ullmann condensation?

Both the Suzuki-Miyaura coupling and the Ullmann condensation are viable methods for the synthesis of biphenyl amines. However, the Suzuki-Miyaura reaction is often the preferred route due to its milder reaction conditions, broader functional group tolerance, and generally higher yields. The Ullmann condensation typically requires high temperatures and stoichiometric amounts of copper, which can lead to a higher propensity for side reactions and purification challenges.[1][2]

FAQ 2: What are the most common side reactions I should be aware of when performing a Suzuki-Miyaura coupling for this synthesis?

The most prevalent side reactions in the Suzuki-Miyaura coupling, especially with electron-rich substrates like those involved in this synthesis, are:

  • Homocoupling: The self-coupling of the boronic acid or the aryl halide to form symmetrical biphenyls.

  • Dehalogenation: The reduction of the aryl halide starting material to the corresponding arene.

  • Protodeboronation: The cleavage of the carbon-boron bond of the boronic acid, replacing it with a hydrogen atom.

FAQ 3: How do the electron-donating methoxy and amino groups affect the synthesis?

The three methoxy groups on one ring and the amino group on the other are both electron-donating. This electronic enrichment can make the aryl halide less reactive towards oxidative addition in the Suzuki-Miyaura catalytic cycle.[3] Conversely, in the Ullmann condensation, electron-donating groups on the aniline component can enhance its nucleophilicity.

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the synthesis of 3',4',5'-Trimethoxy-biphenyl-3-ylamine. A general reaction scheme involves the coupling of a 3-haloaniline (e.g., 3-bromoaniline or 3-iodoaniline) with 3,4,5-trimethoxyphenylboronic acid in the presence of a palladium catalyst and a base.

Problem 1: Low or No Conversion of Starting Materials

Possible Causes:

  • Inactive Catalyst: The active Pd(0) species may not be efficiently generated from the Pd(II) precatalyst, or the catalyst may have decomposed.

  • Poor Ligand Choice: The chosen phosphine ligand may not be suitable for coupling with an electron-rich aryl halide.

  • Inappropriate Base or Solvent: The base may not be strong enough to facilitate transmetalation, or the solvent may not be optimal for solubility and reaction kinetics.

Solutions:

ParameterRecommendationRationale
Catalyst Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a robust Pd(II) precatalyst such as PdCl₂(dppf).Ensures the availability of the active catalytic species.
Ligand Employ bulky, electron-rich phosphine ligands like Buchwald's SPhos or XPhos.These ligands promote the oxidative addition of electron-rich aryl halides.
Base Screen stronger bases such as K₃PO₄ or Cs₂CO₃.A stronger base can facilitate the formation of the more reactive boronate species.
Solvent Use aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water.These solvents aid in the solubility of the reagents and promote the reaction.
Problem 2: Significant Formation of Homocoupling Byproducts

Homocoupling of 3,4,5-trimethoxyphenylboronic acid results in the formation of 3,3',4,4',5,5'-hexamethoxybiphenyl. Homocoupling of the 3-haloaniline can also occur.

Possible Causes:

  • Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.

  • Suboptimal Catalyst to Ligand Ratio: An incorrect ratio can lead to catalyst species that favor homocoupling.

Solutions:

ParameterRecommendationRationale
Reaction Setup Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent.Rigorous exclusion of oxygen is critical to suppress homocoupling.
Reagent Addition Add the boronic acid slowly to the reaction mixture.Maintaining a low concentration of the boronic acid can disfavor the homocoupling pathway.
Problem 3: Presence of Dehalogenated Aniline

This side reaction leads to the formation of aniline from the 3-haloaniline starting material.

Possible Causes:

  • Hydride Source: The presence of a hydride source in the reaction mixture (e.g., from certain bases or solvents) can lead to reductive dehalogenation.[3]

Solutions:

ParameterRecommendationRationale
Base Selection Use non-hydridic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃.Avoids the introduction of a potential hydride source.
Solvent Choice Use aprotic solvents like dioxane or toluene instead of protic solvents like alcohols.Minimizes the presence of potential proton and hydride donors.
Problem 4: Formation of Protodeboronated Byproduct

This results in the formation of 1,2,3-trimethoxybenzene from 3,4,5-trimethoxyphenylboronic acid.

Possible Causes:

  • Presence of Protic Impurities: Water or other protic impurities can lead to the cleavage of the C-B bond.

  • High Temperatures: Elevated temperatures can accelerate the rate of protodeboronation.

Solutions:

ParameterRecommendationRationale
Reagent Quality Use anhydrous solvents and ensure the boronic acid is dry.Minimizes the presence of water that can cause protodeboronation.
Reaction Temperature Run the reaction at the lowest temperature that allows for a reasonable reaction rate.Reduces the rate of the undesired protodeboronation side reaction.

Experimental Protocols

Representative Suzuki-Miyaura Coupling Protocol

This protocol is a representative procedure and may require optimization for your specific setup.

Suzuki_Protocol cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents 1. Combine 3-bromoaniline (1.0 eq), 3,4,5-trimethoxyphenylboronic acid (1.2 eq), and K3PO4 (2.0 eq) in a flask. solvent 2. Add degassed dioxane and water (4:1). reagents->solvent degas 3. Sparge with argon for 15 min. solvent->degas catalyst 4. Add PdCl2(dppf) (0.02 eq). degas->catalyst heat 5. Heat to 90 °C under argon. catalyst->heat monitor 6. Monitor by TLC or LC-MS. heat->monitor cool 7. Cool to RT, dilute with EtOAc. monitor->cool wash 8. Wash with water and brine. cool->wash dry 9. Dry over Na2SO4, filter, concentrate. wash->dry purify 10. Purify by column chromatography. dry->purify

Suzuki-Miyaura Synthesis Workflow

Detailed Steps:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, combine 3-bromoaniline (1.0 eq), 3,4,5-trimethoxyphenylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

  • Solvent Addition: Add a degassed 4:1 mixture of dioxane and water.

  • Degassing: Sparge the mixture with argon for 15 minutes.

  • Catalyst Addition: Add PdCl₂(dppf) (0.02 eq) to the reaction mixture.

  • Heating: Heat the reaction mixture to 90 °C under an argon atmosphere.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Washing: Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[4]

Purification Strategy

The purification of 3',4',5'-Trimethoxy-biphenyl-3-ylamine from the common side products can be challenging due to their similar polarities.

  • Column Chromatography: A gradient elution on silica gel is typically effective. Starting with a non-polar eluent (e.g., hexane/ethyl acetate mixture with a low percentage of ethyl acetate) and gradually increasing the polarity can allow for the separation of the less polar homocoupling byproducts from the more polar desired product and unreacted aniline.

  • Acid-Base Extraction: The basicity of the amino group on the desired product can be exploited. An acid wash (e.g., with dilute HCl) will protonate the amine, making it water-soluble and allowing for the separation from non-basic impurities. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

  • High-Performance Liquid Chromatography (HPLC): For achieving very high purity, reversed-phase HPLC can be employed. A C18 column with a mobile phase of acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid, can provide excellent separation.[5][6]

Purification_Strategy Crude Crude Reaction Mixture Workup Aqueous Work-up Crude->Workup Column Silica Gel Column Chromatography Workup->Column Fractions Collect Fractions Column->Fractions Analysis TLC/LC-MS Analysis Fractions->Analysis Analysis->Column Re-purify Impure Fractions Pure Pure Product Analysis->Pure Combine Pure Fractions

General Purification Workflow

Ullmann Condensation: An Alternative Approach

The Ullmann condensation offers a palladium-free alternative for the synthesis of 3',4',5'-Trimethoxy-biphenyl-3-ylamine. This reaction typically involves the coupling of a 3-haloaniline with a 1,2,3-trimethoxybenzene derivative in the presence of a copper catalyst and a base at elevated temperatures.

Common Issues and Troubleshooting
  • Harsh Reaction Conditions: Traditional Ullmann reactions often require temperatures exceeding 150 °C, which can lead to thermal degradation of starting materials and products.

    • Solution: The use of ligands such as 1,10-phenanthroline or N,N'-dimethylethylenediamine can significantly lower the required reaction temperature.[2][7]

  • Homocoupling: Similar to the Suzuki coupling, homocoupling of the aryl halide can be a significant side reaction.

    • Solution: Using a large excess of the aniline component can help to favor the cross-coupling reaction.

  • Catalyst System: The choice of copper source and ligand is crucial for a successful reaction.

    • Solution: Copper(I) salts, such as CuI, are often more effective than copper(0) or copper(II) salts.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of N-Ethyl-4'-methoxy(1,1'-biphenyl)-2-amine on Newcrom R1 HPLC column. Retrieved from [Link]

  • NRO-Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Oxone®-Mediated Synthesis of Benzimidazoles from 1,2-Phenylenediamines and Aldehydes: Preparation of 2-(4-Cyano-Phenyl)-1-[2-(3,4-Dimethoxyphenyl)-Ethyl]-1H-Benzimidazole-5-Carboxylic Acid Ethyl Ester. Retrieved from [Link]

  • PubChem. (n.d.). 3',4',5'-Trimethoxy-biphenyl-3-ylamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3, 4, 5-trimethoxyaniline. Retrieved from [Link]

  • Google Patents. (n.d.). CN101987814A - Method for preparing 3,4,5-trimethoxyphenol.
  • MDPI. (2025, January 17). (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • SciELO. (2015). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • WikiDoc. (2012, September 6). Ullmann condensation. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

  • Sci-Space. (n.d.). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. Retrieved from [Link]

Sources

Troubleshooting

Removal of palladium catalyst from 3',4',5'-Trimethoxy-biphenyl-3-ylamine

Technical Support Center: Palladium Catalyst Removal from 3',4',5'-Trimethoxy-biphenyl-3-ylamine Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the speci...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Palladium Catalyst Removal from 3',4',5'-Trimethoxy-biphenyl-3-ylamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges of purifying 3',4',5'-Trimethoxy-biphenyl-3-ylamine. This molecule presents a unique "worst-case scenario" for metal scavenging, and standard wash protocols will likely fail. Below, you will find the mechanistic reasoning, quantitative data, and self-validating protocols required to achieve regulatory palladium limits (<10 ppm).

Part 1: The Mechanistic Challenge (FAQs)

Q1: Why is palladium so difficult to remove from 3',4',5'-Trimethoxy-biphenyl-3-ylamine? A: The difficulty is rooted in coordination chemistry. Your Active Pharmaceutical Ingredient (API) contains a primary amine (-NH₂) on one ring and three electron-donating methoxy groups (-OCH₃) on the other. The primary amine acts as a powerful σ -donor ligand, forming highly stable, soluble Pd(II) and Pd(0) complexes. Furthermore, the trimethoxy-substituted biphenyl core is highly electron-rich, allowing for potential π -coordination with the metal. Because the API binds palladium so tightly, the metal partitions into the organic phase during aqueous workup, rendering standard extractions and simple Celite® filtration completely ineffective against the soluble fraction[1].

Q2: I treated my crude mixture with activated carbon, but my yield dropped by 30% and Pd levels are still >500 ppm. What happened? A: Activated carbon relies on non-specific physical adsorption. While it can remove some palladium, the electron-rich, highly conjugated biphenyl core of your API also has a massive affinity for the porous carbon surface, leading to severe yield loss. More importantly, carbon lacks the thermodynamic driving force (chelation) required to break the covalent Pd-amine bond[2]. You must switch to a chemoselective scavenger.

Part 2: Decision-Making & Scavenger Selection

To successfully purify this API, you must select a scavenger with a binding affinity (formation constant) for palladium that vastly exceeds that of your primary amine.

Workflow A Crude Reaction Mixture (API + Soluble Pd) B Celite® Filtration (Removes Pd Black) A->B C Is Filtrate Dark/Orange? B->C D Add PIX or MP-TMT Scavenger (5-10 eq) C->D Yes (Soluble Pd) E ICP-MS Analysis (Pd < 10 ppm?) C->E No D->E F Antisolvent Crystallization E->F No G Purified API (Validated <10 ppm) E->G Yes F->G

Decision matrix for palladium removal from amine-containing biphenyl APIs.

Quantitative Scavenger Comparison

For 3',4',5'-Trimethoxy-biphenyl-3-ylamine, we recommend bypassing weak scavengers and moving directly to tridentate or highly nucleophilic sulfur-based systems.

Scavenger TypeBinding MechanismTypical Pd ReductionAlpha Value (Selectivity)Recommendation for this API
Activated Carbon Physisorption50 - 70%Low (High API loss)Not Recommended. Causes non-specific binding of the biphenyl core.
SiliaMetS® Thiol Covalent (Monodentate)> 95%HighGood. Effective baseline, but may struggle if the API concentration is very high[3].
MP-TMT Chelation (Tridentate)> 98%Very HighExcellent. The triazine ring outcompetes the primary amine completely[4].
PIX (Potassium Isopropyl Xanthate) Precipitation / Chelation> 99%Very HighOptimal. Ultra-efficient; capable of driving Pd levels below 1 ppm[5].

Part 3: The Self-Validating Protocol

This step-by-step methodology utilizes MP-TMT (Macroporous Polystyrene-bound Trimercaptotriazine) or PIX, designed to force the dissociation of the API-Pd complex. Every step includes a physical or analytical validation checkpoint to ensure the system is functioning before proceeding.

Step 1: Pre-Filtration (Removal of Heterogeneous Pd)

  • Dilute the crude reaction mixture in a polar aprotic solvent (e.g., THF or EtOAc) to reduce viscosity.

  • Prepare a 2 cm pad of Celite® in a sintered glass funnel.

  • Filter the mixture under a gentle vacuum and wash the cake with 2 volumes of fresh solvent.

  • Causality: Scavengers are expensive and have finite loading capacities. Removing aggregated Pd(0) nanoparticles ("Pd black") prevents scavenger saturation.

  • Validation Checkpoint: A black/gray retentate on the Celite pad confirms the successful removal of heterogeneous Pd. If the filtrate remains dark orange or brown, soluble Pd-amine complexes are present, validating the absolute need for Step 2.

Step 2: Scavenger Incubation (Breaking the API-Pd Bond)

  • Transfer the filtrate to a reaction vessel equipped with overhead stirring.

  • Add 5 to 10 molar equivalents of MP-TMT or PIX (relative to the initial catalyst loading).

  • Heat the mixture to 40–50 °C and stir at 300 RPM for 12 to 18 hours.

  • Causality: The primary amine of your API creates a kinetic barrier. Elevated temperatures and prolonged stirring provide the activation energy required for the palladium to undergo ligand exchange, transferring from the API to the thermodynamically favored sulfur centers of the scavenger[6].

  • Validation Checkpoint: Monitor the solution visually. A successful ligand exchange will often result in a distinct color shift from dark brown/orange to pale yellow or colorless as the highly colored Pd-amine complexes are destroyed.

Step 3: Scavenger Removal and API Recovery

  • Filter the suspension through a fresh, thin pad of Celite® or a fine-porosity glass frit to remove the Pd-loaded scavenger.

  • Wash the resin cake thoroughly with a polar solvent (e.g., Methanol or DMF) to elute any non-specifically bound API.

  • Concentrate the filtrate under reduced pressure.

  • Causality: Washing with a highly polar solvent disrupts weak hydrogen bonding or π−π stacking between the biphenyl API and the polystyrene backbone of the scavenger, ensuring maximum yield.

Step 4: Quantitative Validation

  • Submit a 10 mg sample of the concentrated API for Inductively Coupled Plasma Mass Spectrometry (ICP-MS) digestion.

  • Validation Checkpoint: ICP-MS is the only acceptable validation method for pharmaceutical limits. If the result is <10 ppm, the protocol is validated. If the result is 10–50 ppm, proceed to a final antisolvent crystallization step.

Part 4: Advanced Troubleshooting

Q3: My ICP-MS results show 45 ppm Pd after using MP-TMT. I cannot afford a second pass with this expensive resin. What is a cost-effective alternative? A: You can utilize a binary scavenging system. Research has demonstrated that combining a soluble chelating agent (like a low-cost dithiocarbamate or free TMT) with standard silica gel creates an in situ solid-supported scavenger[7]. The soluble chelator rapidly binds the Pd, and the resulting polar complex is immediately adsorbed by the inexpensive silica gel. Filtering the silica removes the Pd at a fraction of the cost of commercial functionalized resins.

Q4: Can I use an acidic wash to remove the palladium? A: Proceed with extreme caution. While washing with 1M HCl will protonate your primary amine (converting it to an ammonium salt) and instantly break the Pd-amine bond, your API will immediately partition into the aqueous phase. If you choose this route, you must separate the aqueous layer, wash it with an organic solvent to remove the freed palladium (which may require a lipophilic scavenger in the organic phase), and then carefully basify the aqueous layer to precipitate your purified API. Due to the trimethoxy groups, your API may be prone to oxidation or degradation under harsh acidic conditions, making solid-supported scavengers the safer choice.

References

  • Ren, H., et al. "Potassium isopropyl xanthate (PIX): an ultra-efficient palladium scavenger." Green Chemistry, Royal Society of Chemistry, 2017. Available at:[Link]

  • Wang, L., et al. "Screening Binary Systems of Chelating Agents Combined with Carbon or Silica Gel Adsorbents: The Development of a Cost-Effective Method to Remove Palladium from Pharmaceutical Intermediates and APIs." Organic Process Research & Development, American Chemical Society, 2011. Available at:[Link]

Sources

Optimization

Technical Support Center: Suzuki-Miyaura Cross-Coupling Reactions

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their Suzuki reac...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their Suzuki reactions and troubleshoot common side reactions, with a particular focus on the prevention of boronic acid homo-coupling.

Introduction: The Challenge of Homo-Coupling

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, prized for its versatility in forming carbon-carbon bonds. Despite its widespread use, the reaction is not without its complexities. One of the most persistent challenges is the formation of homo-coupling byproducts, where two molecules of the organoboron reagent couple to form a symmetrical biaryl. This side reaction consumes valuable starting material, reduces the yield of the desired product, and complicates purification.

This guide provides an in-depth exploration of the mechanisms behind homo-coupling and offers practical, field-proven strategies to minimize its occurrence.

Troubleshooting Guide: Minimizing Homo-Coupling

This section addresses the most common causes of homo-coupling and provides actionable solutions.

Problem 1: Significant Formation of Boronic Acid Homo-Coupling Product

Potential Cause 1: Presence of Oxygen

  • Why it happens: Dissolved oxygen in the reaction mixture is a primary culprit in promoting homo-coupling.[1][2][3][4][5] Oxygen can oxidize the catalytically active Pd(0) species to Pd(II).[1][3][6] These Pd(II) species can then enter a catalytic cycle that leads to the undesired coupling of two boronic acid molecules.[1][3][7]

  • Solution: Rigorously degas all solvents and the reaction mixture. It is essential to perform the reaction under a strictly inert atmosphere (Nitrogen or Argon).[1][2]

Experimental Protocol: Rigorous Degassing

  • Solvent Degassing: Sparge the solvent with an inert gas (e.g., Argon or Nitrogen) for at least 15-30 minutes prior to use.[1][4] For particularly sensitive reactions, employ the "freeze-pump-thaw" method for solvents.[4]

  • Reaction Setup: Assemble the reaction glassware and purge it thoroughly with the inert gas.

  • Inert Atmosphere: Maintain a positive pressure of the inert gas throughout the reaction.

Potential Cause 2: Use of a Pd(II) Precatalyst

  • Why it happens: When a Pd(II) salt, such as palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂), is used as the catalyst precursor, it can directly react with the boronic acid to generate the homo-coupled product before being reduced to the catalytically active Pd(0) state.[3][6][7]

  • Solution:

    • Utilize a Pd(0) precatalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[1][4]

    • If a Pd(II) source is necessary, consider adding a mild reducing agent to facilitate the in-situ formation of Pd(0).[1][2]

Experimental Protocol: In-Situ Reduction of a Pd(II) Precatalyst

  • Addition of a Mild Reducing Agent: Add potassium formate (1-2 equivalents) to the reaction mixture before the addition of the palladium catalyst.[2] This can help reduce Pd(II) species to the active Pd(0) state without interfering with the main catalytic cycle.[2] Phosphine ligands can also act as reducing agents for the Pd(II) center.[1]

Potential Cause 3: Inappropriate Ligand Choice

  • Why it happens: The ligand plays a crucial role in the Suzuki reaction.[8] It influences both the oxidative addition and reductive elimination steps.[8][9] If the reductive elimination of the desired product is slow, the diorganopalladium(II) intermediate has a longer lifetime, increasing the possibility of side reactions.

  • Solution: Employ bulky, electron-rich phosphine ligands. These ligands can accelerate the rate-determining reductive elimination step, thus favoring the formation of the cross-coupled product over side reactions.[3][9]

Ligand Selection:

  • Recommended Ligands: Consider using dialkylbiaryl phosphine ligands such as SPhos or XPhos, which have been shown to be highly effective in a wide range of Suzuki couplings.[3][9]

  • Screening: If homo-coupling persists, setting up small-scale parallel reactions to screen different catalyst/ligand combinations is a prudent strategy.[1]

Problem 2: Low Yield and Incomplete Conversion

While not directly homo-coupling, sluggish reactions can sometimes exacerbate side product formation.

Potential Cause: Suboptimal Base or Solvent System

  • Why it happens: The base is essential for activating the boronic acid for the transmetalation step.[3] The choice of base and solvent can significantly impact reaction rates and selectivity.[1]

  • Solution: Screen a variety of bases and solvent systems to find the optimal conditions for your specific substrates.

Optimization Strategy:

  • Base Screening: Test a range of inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[1][4]

  • Solvent Screening: Common solvent systems include mixtures of an organic solvent (e.g., dioxane, toluene, THF) with water.[1]

ParameterRecommendation to Minimize Homo-CouplingRationale
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of Pd(0) to Pd(II) by oxygen.[1][2][3][4][5]
Palladium Source Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)Avoids the presence of Pd(II) which can directly cause homo-coupling.[1][4]
Additives Mild reducing agent (e.g., potassium formate) if using Pd(II)Promotes the in-situ formation of the active Pd(0) catalyst.[2]
Ligands Bulky, electron-rich phosphines (e.g., SPhos, XPhos)Accelerates reductive elimination, minimizing side reactions.[3][9]
Boron Reagent More stable derivatives (e.g., pinacol esters, MIDA boronates)Can suppress side reactions by providing a controlled release of the boronic acid.[1]

Mechanistic Insights: The Suzuki Coupling and Homo-Coupling Pathways

A deeper understanding of the reaction mechanisms is key to effective troubleshooting.

The Desired Catalytic Cycle: Suzuki-Miyaura Cross-Coupling

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination.[10]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L₂) Pd0->OxAdd Oxidative Addition (Ar-X) Trans Ar-Pd(II)-Ar'(L₂) OxAdd->Trans Transmetalation (Ar'-B(OR)₂) Trans->Pd0 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Undesired Pathway: Boronic Acid Homo-Coupling

Homo-coupling is primarily mediated by Pd(II) species. This can occur through two main pathways:

  • From a Pd(II) Precatalyst: The Pd(II) precatalyst undergoes two consecutive transmetalations with the boronic acid, followed by reductive elimination of the homo-coupled product to generate the active Pd(0) catalyst.[6]

  • Oxidation of Pd(0): The active Pd(0) catalyst is oxidized to Pd(II) by residual oxygen, which then enters the homo-coupling cycle.[6][7]

Homo_Coupling cluster_main Homo-Coupling Pathway cluster_source Sources of Pd(II) PdII Pd(II) Species Trans1 Ar-Pd(II)-B(OR)₂ PdII->Trans1 1. Transmetalation (Ar-B(OR)₂) Trans2 Ar-Pd(II)-Ar Trans1->Trans2 2. Second Transmetalation (Ar-B(OR)₂) Pd0 Pd(0) Trans2->Pd0 Reductive Elimination (Ar-Ar) PdII_precat Pd(II) Precatalyst PdII_precat->PdII O2 Oxygen (O₂) Pd0_active Active Pd(0) O2->Pd0_active Oxidation Pd0_active->PdII

Sources

Troubleshooting

Technical Support Center: 3',4',5'-Trimethoxy-biphenyl-3-ylamine

Welcome to the dedicated support center for 3',4',5'-Trimethoxy-biphenyl-3-ylamine (TMB-3A). This guide is designed for researchers, medicinal chemists, and drug development professionals to address common stability chal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated support center for 3',4',5'-Trimethoxy-biphenyl-3-ylamine (TMB-3A). This guide is designed for researchers, medicinal chemists, and drug development professionals to address common stability challenges encountered during the handling, storage, and application of this compound. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid 3',4',5'-Trimethoxy-biphenyl-3-ylamine?

For maximum long-term stability, the solid compound should be stored at -20°C , protected from light, and kept under an inert atmosphere (e.g., argon or nitrogen). Containers should be tightly sealed to prevent exposure to air and moisture.[1] Aromatic amines are susceptible to slow aerial oxidation, and these measures collectively mitigate the primary degradation pathways.[2]

Q2: My once off-white powder of TMB-3A has turned yellow/brown. What caused this, and can I still use it?

This discoloration is a classic indicator of oxidation. The primary amine group (-NH2) on the biphenyl ring is readily oxidized by atmospheric oxygen, a process that can be accelerated by light and ambient temperatures.[2] This leads to the formation of highly colored byproducts like nitroso and azo compounds.[3]

Usability: The material is likely impure. Using it without purification could lead to inconsistent and erroneous experimental results. We strongly recommend assessing the purity via methods like HPLC, LC-MS, or NMR before use. If significant degradation has occurred, purification (e.g., column chromatography or recrystallization) is necessary.

Q3: What is the primary degradation pathway I should be concerned about?

The most significant stability liability for this molecule is the oxidation of the primary aromatic amine . Aromatic amines can undergo N-oxidation to form N-hydroxylamine intermediates, which can be further oxidized to nitroso derivatives or participate in polymerization, leading to complex mixtures of colored impurities.[4]

Q4: How does pH impact the stability of TMB-3A in aqueous solutions?

The amine group is basic and will be protonated to form an ammonium salt at acidic pH. While this can increase aqueous solubility, the stability of the compound can be pH-dependent. Both strongly acidic and strongly basic conditions can potentially catalyze hydrolysis of the methoxy groups or accelerate other degradation pathways. For solution-based assays, it is critical to establish a stable pH range, typically near neutral (pH 6.5-7.5), using appropriate buffer systems. A forced degradation study is recommended to determine the optimal pH for your specific application.[5]

Troubleshooting Guide: Common Stability Issues

Issue 1: Progressive Discoloration of Solid Compound Upon Storage
  • Symptom: The solid material, initially an off-white or light-colored powder, develops a yellow, tan, or brown hue over time.

  • Primary Cause: Oxidation of the aromatic amine by atmospheric oxygen. This process is often autocatalytic and is significantly accelerated by exposure to light (photodegradation).[2][3]

  • Scientific Explanation: Aromatic amines are electron-rich and can be oxidized via a one-electron transfer mechanism to form a radical cation, which is the first step in a cascade of reactions leading to dimerization, polymerization, and the formation of colored impurities. The biphenyl structure itself can also be susceptible to photocatalytic oxidation.[6][7]

  • Inert Atmosphere Handling: Always handle the solid material in a glove box or glove bag under an inert atmosphere (argon or nitrogen).

  • Aliquotting: Upon receiving the compound, immediately aliquot it into smaller, single-use vials. This minimizes the number of times the main stock is exposed to the atmosphere.

  • Light Protection: Store all vials in amber glass or wrap them in aluminum foil to completely exclude light.[8]

  • Temperature Control: Store the aliquots at -20°C or below. Avoid repeated freeze-thaw cycles.

start Discolored Sample Observed check_purity Assess Purity (HPLC, LC-MS) start->check_purity decision Purity > 95%? check_purity->decision use_caution Use with Caution for Non-Critical Experiments decision->use_caution No use_sample Proceed with Experiment decision->use_sample Yes purify Purify Sample (Chromatography/Recrystallization) use_caution->purify recheck_purity Re-assess Purity purify->recheck_purity decision2 Purity > 98%? recheck_purity->decision2 decision2->use_sample Yes discard Discard or Use for Synthesis Feedstock decision2->discard No

Caption: Troubleshooting workflow for a discolored solid sample.

Issue 2: Poor Reproducibility and Declining Purity in Solution
  • Symptom: Inconsistent results from biological assays or analytical measurements (e.g., decreasing peak area in HPLC) from solutions prepared from the same solid stock.

  • Primary Causes:

    • Oxidation by Dissolved Oxygen: Many organic solvents are saturated with dissolved oxygen, which can readily degrade the compound.

    • Solvent Reactivity: Protic solvents (like methanol) or reactive solvents can potentially interact with the amine.

    • Photodegradation: Exposure of the solution to ambient or UV light can cause rapid degradation.[9][10]

  • Scientific Explanation: The mechanisms of degradation in solution are similar to those in the solid state but occur at a much faster rate due to increased molecular mobility. Trace metal impurities in solvents can also catalyze oxidative processes.

  • Solvent Selection: Use high-purity, anhydrous-grade solvents. Aprotic solvents like DMSO, DMF, or Acetonitrile are generally preferred for stock solutions.

  • Degassing: Before use, thoroughly degas the solvent by sparging with argon or nitrogen for 15-20 minutes or by using several freeze-pump-thaw cycles. This removes dissolved oxygen.

  • Preparation: Prepare the stock solution under an inert atmosphere or by working quickly. Use amber glass vials.

  • Storage: Store stock solutions at -80°C in single-use aliquots. For working solutions in aqueous buffers, prepare them fresh daily from the frozen stock.

This experiment helps determine the stability of TMB-3A under your specific assay conditions.

  • Preparation: Prepare a solution of TMB-3A in your chosen experimental buffer or solvent at the final working concentration.

  • Conditions: Aliquot the solution into multiple vials and expose them to a matrix of conditions:

    • Room Temperature with Light Exposure

    • Room Temperature Protected from Light

    • 4°C Protected from Light

    • -20°C Protected from Light (Control)

  • Time Points: Analyze the samples by a stability-indicating method (e.g., reverse-phase HPLC with a UV detector) at time points such as 0, 2, 4, 8, and 24 hours.

  • Analysis: Plot the percentage of the parent compound remaining versus time for each condition. A "significant change" is often defined as a >5% loss of the parent compound.[5]

cluster_0 Stability Assessment start Begin Solution Stability Study hplc_t0 Analyze T=0 Sample (HPLC) start->hplc_t0 expose Expose Aliquots to Conditions (Temp, Light, pH) hplc_t0->expose hplc_tx Analyze at T=x hours expose->hplc_tx compare Compare Purity to T=0 hplc_tx->compare decision >5% Degradation? compare->decision stable Conditions are Acceptable decision->stable No unstable Conditions are Unacceptable. Modify & Re-test. decision->unstable Yes

Caption: Experimental workflow for assessing solution stability.

Summary of Handling and Storage Conditions

ParameterRecommended ConditionCondition to AvoidRationale
Temperature Solid: ≤ -20°C Solution: ≤ -80°CRoom temperature for long-term storageMinimizes thermal energy, slowing oxidation kinetics.
Atmosphere Inert Gas (Argon, Nitrogen)Ambient AirPrevents oxidation of the primary amine group.[2]
Light Complete Darkness (Amber Vials, Foil)Direct Sunlight or Lab LightingPrevents initiation of photodegradation pathways.[8]
pH (Aqueous) Buffered near Neutral (e.g., pH 7.4)Strongly Acidic or Basic ConditionsAvoids potential acid/base-catalyzed degradation.
Solvent (Stock) Anhydrous, Degassed Aprotic (DMSO, DMF)Protic or Low-Purity SolventsMinimizes solvent-mediated degradation and oxygen exposure.

References

  • Oxidation of Secondary and Primary Amines. (n.d.). Google Books.
  • OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS. (n.d.). Sciencemadness.org.
  • Reactions of aromatic amines. (2014, October 28). Slideshare.
  • Tachikawa, T., Tojo, S., Fujitsuka, M., & Majima, T. (2004). Photocatalytic One-Electron Oxidation of Biphenyl Derivatives Strongly Coupled with the TiO2 Surface. Langmuir, 20(7), 2753–2759. Retrieved from [Link]

  • Tachikawa, T., Tojo, S., Fujitsuka, M., & Majima, T. (2004). Photocatalytic one-electron oxidation of biphenyl derivatives strongly coupled with the TiO2 surface. Langmuir, 20(7), 2753–2759. Retrieved from [Link]

  • Degradation of Polychlorinated Biphenyls by UV-Catalyzed Photolysis. (n.d.). Request PDF.
  • The structures of biphenyl derivatives and their photosensitizing.... (n.d.). ResearchGate.
  • 3,4,5-Trimethoxytoluene. (n.d.). Santa Cruz Biotechnology.
  • PHOTOSTABILITY Data from one stability study on a BNT162b2 process validation drug product subject. (n.d.). FDA.
  • Stability program in the development of a medicinal product. (n.d.). SlidePlayer.

Sources

Optimization

Technical Support Center: Optimizing Reaction Time and Temperature in Biphenylamine Synthesis

Welcome to the Advanced Synthesis Support Center. The synthesis of biphenylamine (commonly referred to as diphenylamine or DPA) via C–N cross-coupling is a foundational transformation in pharmaceutical development and ma...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. The synthesis of biphenylamine (commonly referred to as diphenylamine or DPA) via C–N cross-coupling is a foundational transformation in pharmaceutical development and materials science. However, researchers frequently encounter yield-limiting issues related to incomplete conversion, catalyst deactivation, or over-arylation.

This guide provides an authoritative, mechanistic approach to troubleshooting and optimizing the two primary synthetic routes: the Buchwald-Hartwig Amination and the Ullmann Condensation .

Mechanistic Pathways & Kinetic Bottlenecks

Understanding the causality behind temperature and time dependencies requires analyzing the catalytic cycles of the chosen methodology.

  • Buchwald-Hartwig Amination: Utilizes a Palladium (Pd) catalyst. The rate-limiting step is typically the oxidative addition of the aryl halide to the Pd(0) species. While it operates under milder temperatures (80–110 °C), the catalyst is highly sensitive to thermal degradation over extended reaction times[1].

  • Ullmann Condensation: Utilizes a Copper (Cu) catalyst. Historically requiring harsh conditions (>200 °C)[2], modern ligand-accelerated variants (e.g., using 1,10-phenanthroline) have lowered the activation energy barrier, allowing the reaction to proceed at 120–150 °C[3]. However, reductive elimination remains slow, necessitating longer reaction times.

ReactionMechanisms cluster_Buchwald Buchwald-Hartwig Amination cluster_Ullmann Ullmann Condensation Start Aniline + Aryl Halide PdCat Pd(0) / Phosphine Ligand Temp: 80-110°C Start->PdCat CuCat Cu(I) / Diamine Ligand Temp: 120-150°C Start->CuCat PdOx Oxidative Addition (Rate-limiting) PdCat->PdOx PdRed Reductive Elimination (Fast at >80°C) PdOx->PdRed DPA Diphenylamine (Target) PdRed->DPA CuOx Oxidative Addition (High Activation Energy) CuCat->CuOx CuRed Reductive Elimination (Slow, requires >12h) CuOx->CuRed CuRed->DPA SideProd Triphenylamine (Byproduct) Triggered by Temp >150°C DPA->SideProd Excess Time/Temp

Mechanistic pathways of biphenylamine synthesis comparing Buchwald-Hartwig and Ullmann reactions.

Quantitative Optimization Data

To prevent arbitrary parameter adjustments, consult the following empirical data matrices before altering your experimental design.

Table 1: Standard Operational Windows
Synthesis MethodCatalyst SystemOptimal TemperatureOptimal TimePrimary Yield-Limiting Factor
Buchwald-Hartwig (Batch) Pd₂(dba)₃ / tBu₃P80–110 °C8–16 hCatalyst deactivation (O₂/moisture)
Buchwald-Hartwig (MW) Pd/C / XPhos110 °C1–2 hThermal degradation
Ullmann Condensation CuI / 1,10-phenanthroline120–150 °C12–24 hHigh activation energy barrier
Table 2: Time-Temperature Causality Matrix
Parameter DeviationMechanistic ConsequenceObservable ResultCorrective Action
Temp Too Low (< 80°C) Stalled oxidative additionHigh starting material recoveryIncrease temp by 10 °C increments
Temp Too High (> 150°C) Secondary amination activatedFormation of triphenylamineLower temp, monitor via GC-MS
Time Too Short (< 4 h) Incomplete reductive eliminationLow conversion, active intermediatesExtend reaction time
Time Too Long (> 24 h) Catalyst aggregation (Pd/Cu black)Plateaued yield, product degradationOptimize via microwave or RAM

Troubleshooting & FAQs

Q1: My Buchwald-Hartwig amination is stalling at 50% conversion after 16 hours at 80 °C. Should I increase the temperature? A1: Not necessarily. Stalled conversion is often related to catalyst deactivation rather than insufficient temperature. The Pd(0) catalyst is highly sensitive to oxygen[4]. If the system is not strictly anaerobic, the catalyst oxidizes and precipitates as inactive Pd black. Before increasing the temperature, ensure strict inert atmosphere protocols. If conversion is still low after verifying the atmosphere, you may increase the temperature to 100–110 °C, as higher thermal energy accelerates the rate-limiting oxidative addition step, particularly when using less reactive aryl chlorides[1].

Q2: I increased the Ullmann condensation temperature to 180 °C to speed it up, but my yield of diphenylamine dropped. Why? A2: While traditional Ullmann reactions required temperatures >200 °C[2], modern ligand-accelerated systems operate optimally between 120–150 °C[3]. Exceeding this temperature range provides the activation energy necessary for side reactions. Specifically, diphenylamine is a secondary amine and can undergo a secondary amination with the remaining aryl halide to form unwanted triphenylamine derivatives[4]. High temperatures also accelerate the thermal degradation of the product and the disproportionation of the Cu(I) catalyst into inactive Cu(0) and Cu(II)[5].

Q3: How can I reduce the reaction time without increasing the temperature and risking side reactions? A3: Reaction kinetics can be enhanced through alternative energy delivery methods rather than bulk thermal heating. Microwave irradiation can reduce Buchwald-Hartwig reaction times from 12 hours to under 2 hours by providing localized, highly efficient heating[6]. Alternatively, Resonant Acoustic Mixing (RAM) enhances mass transfer, allowing >95% conversion in as little as 60 minutes at mild temperatures (~35 °C internal temp increase)[7].

TroubleshootingLogic Issue Issue: Low DPA Yield CheckConv Check Conversion (GC/MS or TLC) Issue->CheckConv LowConv Low Conversion (< 50%) CheckConv->LowConv HighConv High Conversion, Low Purity CheckConv->HighConv TempLow Increase Temp by 10°C or Extend Time LowConv->TempLow CatDead Check Catalyst (Oxidation/Deactivation?) LowConv->CatDead SideProd Side Reactions (e.g., Triphenylamine) HighConv->SideProd TempHigh Decrease Temp by 10-20°C or Reduce Time SideProd->TempHigh

Troubleshooting logic tree for optimizing reaction time and temperature in DPA synthesis.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols incorporate built-in validation checks. If a validation check fails, halt the experiment and address the root cause before proceeding.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Synthesis[1]

Optimized for rapid kinetics and high yield using aryl chlorides.

  • System Preparation: To a flame-dried 3-necked round bottom flask, add Diphenylamine (1.0 eq.) and 4-Chloroanisole (1.05 eq.).

  • Degassing: Add anhydrous, degassed toluene. Purge the system with Nitrogen or Argon for 15 minutes.

    • Validation Check: Apply a brief vacuum. The absence of continuous bubble formation confirms a sealed, anaerobic environment.

  • Catalyst Loading: Quickly add Pd₂(dba)₃ (1 mol%), tBu₃P·HBF₄ (2 mol%), and Sodium tert-butoxide (2.2 eq.) under positive inert gas flow.

  • Activation & Heating: Heat the reaction mixture to reflux (approx. 110 °C).

    • Validation Check: Within 30 minutes of heating, the suspension should transition from a dark red/purple to a pale yellow/green hue, indicating the successful reduction of Pd(II) to the active Pd(0) complex. If the solution turns black, the catalyst has crashed out (oxygen contamination).

  • Reaction Time: Maintain reflux for 16 hours.

  • Workup: Cool to room temperature, dilute with dichloromethane, filter the suspension, and concentrate under reduced pressure. Purify via silica-gel column chromatography.

Protocol B: Ligand-Accelerated Ullmann Condensation[3][5]

Optimized for thermal stability and lower-temperature Cu catalysis.

  • Reagent Assembly: In a sealed tube or Schlenk flask, combine Aniline (1.0 eq.), Aryl Iodide (1.0 eq.), CuI (10 mol%), and K₂CO₃ (2.0 eq.).

  • Ligand Addition: Add 1,10-phenanthroline (20 mol%) and a polar aprotic solvent (e.g., DMF or Deep Eutectic Solvent).

    • Validation Check: Upon stirring at room temperature, the mixture should develop a deep blue or green coloration, visually confirming the formation of the soluble Cu-phenanthroline complex.

  • Heating: Heat the mixture to 120 °C (significantly lower than the traditional 200 °C requirement).

  • Monitoring (Time Optimization): Sample the reaction at 12 hours.

    • Validation Check: Analyze via GC-MS. The presence of the target diphenylamine with <5% triphenylamine indicates optimal temperature. If starting material remains, extend the time to 24 hours rather than increasing the temperature, which would trigger over-arylation.

  • Workup: Cool to room temperature, dilute with water, and extract with ethyl acetate (3x). Wash the organic layer with brine to remove residual DMF.

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of Substituted Biphenylamines

Welcome to the Technical Support Center for cross-coupling methodologies. The synthesis of substituted biphenylamines—privileged scaffolds in pharmaceuticals, agrochemicals, and organic materials—typically relies on two...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for cross-coupling methodologies. The synthesis of substituted biphenylamines—privileged scaffolds in pharmaceuticals, agrochemicals, and organic materials—typically relies on two major palladium-catalyzed disconnections: Buchwald-Hartwig Amination (C–N bond formation) and Suzuki-Miyaura Coupling (C–C bond formation) .

Both pathways present unique mechanistic challenges, particularly when dealing with sterically hindered substrates, electron-rich heterocycles, or highly basic amines. This guide provides causality-driven troubleshooting, self-validating experimental protocols, and quantitative insights to help you overcome these synthetic bottlenecks.

Part 1: Buchwald-Hartwig Amination (BHA) Troubleshooting

The cross-coupling of halobiphenyls with amines is highly sensitive to the steric and electronic environment around the palladium center.

FAQ 1: Why does my amination of an ortho-substituted halobiphenyl stall at low conversion?

Causality: Steric hindrance adjacent to the C-X bond severely impedes the initial oxidative addition of the Pd(0) species. Furthermore, if the intermediate Pd(II) complex is too crowded, the subsequent amine coordination and reductive elimination steps are kinetically starved, leading to premature catalyst death[1]. Solution: Transition to bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, or tBuBrettPhos)[1]. The electron-rich nature of these ligands accelerates oxidative addition, while their extreme steric bulk forces the palladium center into a highly active, mono-ligated LPd(0) state. This conformation structurally favors reductive elimination over competing β -hydride elimination side reactions[2].

FAQ 2: I am using an aryl iodide, but my reaction is sluggish compared to the aryl bromide. Why?

Causality: This contradicts standard cross-coupling intuition. In most reactions, the reactivity order is ArI > ArBr > ArCl. However, in Buchwald-Hartwig aminations, the iodide anion generated during oxidative addition strongly coordinates to the Pd center. This forms a highly stable, off-cycle dimeric Pd-iodide complex that inhibits the transmetalation and amine-binding steps[3]. Solution: The optimal electrophile reactivity order for BHA is actually ArBr > ArCl > ArI > ArOTf[3]. Switch to the corresponding aryl bromide. If you must use an aryl iodide, run the reaction in a less polar solvent (like toluene) to precipitate the iodide salt and remove it from the catalytic cycle[4].

FAQ 3: My primary amine substrate seems to be deactivating the catalyst. How do I prevent this?

Causality: Amines are excellent Lewis basic ligands. High concentrations of the amine substrate can displace the phosphine ligand on the metal center, forming inactive Pd-amine complexes (catalyst poisoning)[4]. Solution: Utilize Pd G3 or G4 pre-catalysts. These modern complexes ensure the rapid generation of the active LPd(0) species under mild conditions before the amine can poison the system[4]. Alternatively, adding an extra equivalent of the phosphine ligand relative to the palladium source helps shift the equilibrium away from the inactive Pd-amine complex[4].

BHA_Troubleshooting Start Low Yield in BHA of Halobiphenyl? Steric Check: Steric Hindrance (Ortho-substituents) Start->Steric Halide Check: Halide Type (Using Aryl Iodide?) Start->Halide Poison Check: Catalyst Poisoning (Basic Amine Coordination) Start->Poison StericSol Solution: Bulky Ligands (XPhos, tBuBrettPhos) Steric->StericSol If Yes HalideSol Solution: Switch to Ar-Br or use Toluene Halide->HalideSol If Yes PoisonSol Solution: Pd G3/G4 Precatalysts + Extra Ligand Poison->PoisonSol If Yes

Caption: Diagnostic workflow for resolving common failures in Buchwald-Hartwig Amination.

Part 2: Suzuki-Miyaura Coupling (SMC) Troubleshooting

When synthesizing biphenylamines via the coupling of an aminophenylboronic acid and an aryl halide, the stability of the boron species dictates the success of the reaction.

FAQ 4: I am recovering starting material and a deboronated byproduct when using 2-aminophenylboronic acid. What is happening?

Causality: You are observing protodeboronation, a rapid, base-catalyzed side reaction where the C–B bond is cleaved by a proton (often from water or the amine itself). Electron-rich and ortho-heteroatom-substituted boronic acids (like 2-aminophenylboronic acid) are highly susceptible because the intermediate zwitterionic species fragments very easily[5]. Solution: Switch to a biphasic solvent system (e.g., Dioxane/H2O). This keeps the boronic acid in the bulk organic phase, limiting its exposure to the aqueous base, while the necessary transmetalation occurs at the interface[5]. Furthermore, substitute strong bases for milder alternatives (e.g., K3​PO4​ or KF)[6].

FAQ 5: I observe significant amounts of biphenylamine homocoupling (dimerization). How can I minimize this?

Causality: Homocoupling of the boronic acid is mediated by Pd(II) in the presence of trace oxygen. Oxygen oxidizes the Pd(0) catalyst or the phosphine ligands, driving an oxidative homocoupling cycle that consumes two equivalents of your valuable boronic acid to form a dimer[5]. Solution: Strict anaerobic conditions are mandatory. Sparge all solvents (especially the aqueous component) with nitrogen or argon for at least 30 to 60 minutes prior to addition[7].

SMC_Mechanisms BoronicAcid Aminophenylboronic Acid Base Base Addition (Biphasic Medium) BoronicAcid->Base Homocoupling Oxidative Homocoupling (O2 Mediated Dimerization) BoronicAcid->Homocoupling Pd(II) + Oxygen (Undesired) Boronate Trihydroxyboronate (Active Intermediate) Base->Boronate Protodeboronation Protodeboronation (Cleavage of C-B Bond) Base->Protodeboronation Excess/Strong Base (Undesired) Product Cross-Coupled Substituted Biphenylamine Boronate->Product Transmetalation (Desired Pathway)

Caption: Competing pathways in Suzuki-Miyaura coupling: Transmetalation vs. Protodeboronation and Homocoupling.

Part 3: Quantitative Reaction Parameters

Understanding the kinetic differences between substrates allows for rational reaction design. Below is a summary of quantitative parameters governing these cross-coupling reactions.

Parameter / SubstrateMetric / ObservationMechanistic Implication
Electrophile Reactivity (BHA) ArBr > ArCl > ArI > ArOTf[3]Iodide anions form stable off-cycle Pd-dimers, inhibiting transmetalation[3].
Protodeboronation Half-life ( t0.5​ ) 3-/4-Pyridyl: > 1 week (pH 12, 70 °C) 2-Pyridyl/Heteroaryl: 25-50 sec (pH 7, 70 °C)[7]Ortho-heteroatom proximity drastically accelerates zwitterionic fragmentation[7].
Catalyst Loading (SMC) 2 mol% Pd(PPh3​)4​ yields 87% aminobiphenyl[8]Optimized biphasic conditions outpace protodeboronation, reducing the required Pd loading[8].
Base Strength (BHA) NaOtBu ( pKaH=19 ) vs. K2​CO3​ [3]Strong bases accelerate amine deprotonation but may degrade sensitive functional groups[3].

Part 4: Self-Validating Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of Hindered Halobiphenyls

This protocol utilizes a Pd G3 precatalyst to prevent amine-induced catalyst poisoning.

  • Preparation: In a nitrogen-filled glovebox or using standard Schlenk techniques, add the halobiphenyl (1.0 equiv), the amine (1.2 equiv), and NaOtBu (1.5 equiv) to an oven-dried vial equipped with a magnetic stir bar.

  • Catalyst Assembly: Add the appropriate Pd G3 precatalyst (e.g., XPhos Pd G3, 2-5 mol%) and an extra equivalent of the corresponding free ligand (e.g., XPhos, 2-5 mol%) relative to the palladium[4].

  • Solvent Addition: Seal the vial with a PTFE septum cap. Remove from the glovebox and inject anhydrous, degassed toluene (0.2 M relative to the halide).

  • Reaction Execution: Heat the mixture to 80–100 °C with vigorous stirring.

  • Validation Check: Monitor the reaction via TLC or LC-MS after 1 hour. The solution should transition from yellow to a deep red/brown, indicating the active LPd(0) species. Self-Validation: If the starting material remains and a heavy black precipitate is observed on the flask walls, palladium black has formed, indicating premature catalyst deactivation (likely due to oxygen ingress or severe steric blocking).

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and palladium residues. Concentrate and purify via column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of Sensitive Aminophenylboronic Acids

This protocol utilizes a biphasic system to suppress protodeboronation.

  • Solvent Sparging (Critical Step): Separately sparge 1,4-dioxane and distilled water with nitrogen for 45 minutes to completely remove dissolved oxygen and prevent oxidative homocoupling[7].

  • Reagent Assembly: To an oven-dried round-bottom flask, add the aryl halide (1.0 equiv), 2-aminophenylboronic acid (1.2–1.5 equiv), K3​PO4​ (3.0 equiv), and Pd(dppf)Cl2​ or Pd(PPh3​)4​ (2-5 mol%)[8].

  • Biphasic Execution: Add the sparged dioxane and water (typically a 4:1 or 2:1 ratio, 0.2 M overall) under a positive stream of nitrogen[7]. Attach a reflux condenser.

  • Heating: Heat the biphasic mixture to 80 °C with vigorous stirring. High RPM is required to ensure adequate mixing at the aqueous-organic interface[4].

  • Validation Check: Analyze the crude mixture by GC-MS or LC-MS after 2 hours. Self-Validation: The presence of a peak corresponding to the dehalogenated arene indicates successful oxidative addition but failed transmetalation. The presence of aniline (deboronated starting material) confirms protodeboronation is outcompeting the cross-coupling cycle, indicating the need to lower the temperature or use a milder base[6].

  • Workup: Cool the mixture, separate the organic layer, extract the aqueous layer with ethyl acetate, dry over Na2​SO4​ , and purify via silica gel chromatography.

References

  • Technical Support Center: Troubleshooting Suzuki-Miyaura Coupling of Azulenylboronates - Benchchem. Benchchem. 6

  • Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination with 3-Bromo-4-isopropylpyridine - Benchchem. Benchchem. 1

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. LibreTexts. 2

  • Cross-Coupling Reaction Manual: Desk Reference - MilliporeSigma. Sigma-Aldrich. 4

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec. 3

  • Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. Reddit. 7

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews. RSC. 5

  • Gram-Scale Total Synthesis of Carbazomycins A–D | ChemRxiv. ChemRxiv. 8

Sources

Optimization

Recrystallization methods for purifying 3',4',5'-Trimethoxy-biphenyl-3-ylamine

Welcome to the Technical Support Center for the purification of 3',4',5'-Trimethoxy-biphenyl-3-ylamine . As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges of t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 3',4',5'-Trimethoxy-biphenyl-3-ylamine . As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges of this compound.

The molecule features an electron-rich trimethoxy-substituted aromatic ring coupled to an aniline derivative. The methoxy groups increase the molecular volume and provide multiple hydrogen-bond acceptors, while the primary amine acts as both a hydrogen-bond donor and acceptor. This dual nature requires a solvent system that can temporarily disrupt these intermolecular forces at elevated temperatures, yet allow the thermodynamically stable crystal lattice to reassemble upon cooling without trapping impurities.

Below, you will find a thermodynamic solvent matrix, a self-validating standard operating procedure (SOP), and a causal-based troubleshooting FAQ to ensure high-yield, high-purity isolation.

Solvent Selection Matrix

Selecting the correct solvent is a thermodynamic balancing act. You must find a system where the target compound is highly soluble at the boiling point but practically insoluble at 0°C, while impurities remain dissolved in the [1].

Solvent SystemRatioDielectric Constant (ε)Boiling Point (°C)Rationale & Causality
Ethyl Acetate / Hexane 1:3 to 1:5~6.0 / 1.977 / 68Ideal multi-solvent system. EtOAc disrupts amine H-bonding; Hexane forces precipitation upon cooling[2].
Ethanol / Water 4:124.5 / 80.178 / 100Good for highly polar impurities. However, the amine may protonate if water is slightly acidic, reducing yield.
Toluene Neat2.4110Excellent for highly crystalline crude. High BP allows massive solubility gradients, but risks thermal degradation.
Isopropanol (IPA) Neat18.382Gentle single-solvent system. Slower crystal growth promotes high purity by preventing impurity occlusion.

Standard Operating Procedure: Self-Validating Recrystallization

This protocol utilizes a approach[2]. It is designed as a self-validating system: at each critical juncture, a physical observation confirms the thermodynamic state, allowing you to proceed or pivot without risking the batch.

Step 1: Multi-Solvent Dissolution

  • Place the crude 3',4',5'-Trimethoxy-biphenyl-3-ylamine in an Erlenmeyer flask.

  • Add a (the "good" solvent) dropwise while heating until the solid just dissolves[1].

  • Validation Check: If the solution remains turbid after adding 15-20 volumes of hot EtOAc, you have suspended insoluble impurities, not undissolved product. Do not add more solvent. Proceed immediately to hot gravity filtration.

Step 2: Antisolvent Addition

  • Keep the solution at a gentle boil. Slowly add hot Hexane (the antisolvent) dropwise until the solution becomes slightly cloudy (reaching the saturation point).

  • Add exactly one drop of hot EtOAc to clear the cloudiness.

  • Validation Check: The solution must be perfectly clear and near boiling. This confirms you are exactly at the solubility limit, maximizing potential yield.

Step 3: Thermodynamic Cooling

  • Remove the flask from the heat source. Place it on an insulated surface (e.g., a cork ring) and cover it with a watch glass to trap solvent vapors and slow the cooling rate.

  • Validation Check: Crystals should begin forming within 5 to 15 minutes. If crystals form immediately (under 1 minute), the cooling rate is too fast, which leads to [3].

Step 4: Isolation and Washing

  • Once the flask reaches room temperature, transfer it to an ice-water bath for 15 minutes to depress solubility further.

  • Collect the crystals via vacuum filtration.

  • Wash the filter cake with a minimum volume of to remove the residual mother liquor without redissolving the product[1].

Workflow Start Crude 3',4',5'-Trimethoxy- biphenyl-3-ylamine Solvent Solvent Screening (e.g., EtOAc/Hexane) Start->Solvent Dissolve Dissolve in Minimum Hot Solvent Solvent->Dissolve Cool Slow Cooling to RT then Ice Bath Dissolve->Cool Check Crystals Formed? Cool->Check Filter Vacuum Filtration & Cold Wash Check->Filter Yes Troubleshoot Troubleshoot: Scratch, Seed, or Evaporate Check->Troubleshoot No Troubleshoot->Cool Retry

Fig 1. Decision tree for the recrystallization and troubleshooting workflow.

Troubleshooting Guides & FAQs

Q: My solution is cooling, but the compound is separating as a cloudy liquid/oil instead of forming solid crystals. How do I fix this "oiling out"? A: "Oiling out" occurs when the boiling point of the recrystallization solvent is higher than the melting point of the crude mixture. Because impurities depress the melting point of 3',4',5'-Trimethoxy-biphenyl-3-ylamine, the compound separates as a rather than a crystal lattice[4].

  • Causal Fix: Do not let the oil solidify, as it will trap all impurities. Return the flask to the heat source until the oil redissolves. Add 5-10% more of the "good" solvent (Ethyl Acetate) to lower the saturation temperature below the melting point of the crude mixture. Alternatively, evaporate the current solvent and switch to a system with a lower boiling point (like Diethyl Ether/Pentane).

Q: I have cooled the flask to 0°C, but no crystals are forming. Have I lost my product? A: No, your product is still in the flask. This is caused by either supersaturation (a kinetic barrier to primary nucleation) or an excess of solvent[1].

  • Causal Fix: First, try to overcome the kinetic barrier by scratching the inside of the glass flask with a glass stirring rod. The micro-abrasions provide a high-energy surface for nucleation. If you have a pure reference standard of the compound, add a single "seed" crystal.

  • Validation Check: If scratching/seeding fails after 10 minutes, you have used too much solvent. Transfer the solution to a rotary evaporator, , and restart the cooling process[5].

Q: The crystals formed instantly when I removed the flask from the heat, but NMR shows the purity is still low. Why? A: You have experienced , which leads to occlusion[3]. When the crystal lattice forms too quickly, it physically traps molecules of the mother liquor (and the dissolved impurities) inside the crystal structure.

  • Causal Fix: Redissolve the solid by heating. To slow the thermodynamic growth, insulate the flask heavily (wrap in paper towels or place in a warm water bath that cools naturally) to ensure a slow, controlled temperature gradient.

Q: The final crystals have a distinct pink or brown tint, but the pure compound should be off-white. How do I remove this? A: The primary amine on the biphenyl system is highly susceptible to air oxidation, forming trace amounts of highly colored azo or quinoid-type impurities. These are structurally similar enough to co-crystallize.

  • Causal Fix: Redissolve the crude in your hot solvent and add 1-2% (by weight) of activated charcoal (Norit). The charcoal's massive surface area selectively adsorbs the large, conjugated colored impurities. Perform a hot gravity filtration through Celite to remove the charcoal, then cool the filtrate normally.

Mechanism Supersat Supersaturated Solution Nucleation Primary Nucleation (Lattice Formation) Supersat->Nucleation Growth Crystal Growth (Thermodynamic Control) Nucleation->Growth Impurity Impurities Excluded (Stay in Mother Liquor) Growth->Impurity Steric/Electronic Incompatibility

Fig 2. Thermodynamic mechanism of crystal lattice formation and impurity exclusion.

References

  • Title: Problems with Recrystallisations - Chemistry Teaching Labs Source: University of York URL: [Link]

  • Title: Recrystallization Summary and Troubleshooting Source: University of Massachusetts URL: [Link]

  • Title: 3.6F: Troubleshooting Crystallization Source: Chemistry LibreTexts URL: [Link]

  • Title: Recrystallization - Oiling Out Source: University of Wisconsin URL: [Link]

  • Title: Lab Procedure: Recrystallization Source: LabXchange URL: [Link]

Sources

Troubleshooting

Column chromatography protocol for 3',4',5'-Trimethoxy-biphenyl-3-ylamine purification

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the purification of 3',4',5'-Trimethoxy-biphenyl-3-ylamine via column chromatography. It offers a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the purification of 3',4',5'-Trimethoxy-biphenyl-3-ylamine via column chromatography. It offers a detailed protocol, troubleshooting advice, and answers to frequently asked questions to ensure successful and efficient purification.

Overview of the Purification Challenge

3',4',5'-Trimethoxy-biphenyl-3-ylamine is a polar aromatic amine. The purification of such compounds by standard silica gel chromatography can be challenging. The basic nature of the amine group leads to strong interactions with the acidic silanol (Si-OH) groups on the surface of the silica gel.[1][2] This can result in significant peak tailing, streaking, poor separation, and in some cases, irreversible adsorption of the compound to the stationary phase.[1]

To overcome these challenges, this protocol employs a modified mobile phase to neutralize the acidic sites on the silica gel, ensuring a clean and efficient separation.

Detailed Column Chromatography Protocol

This protocol is designed for the purification of a crude reaction mixture containing 3',4',5'-Trimethoxy-biphenyl-3-ylamine.

Materials and Reagents
ItemSpecifications
Stationary Phase Silica gel, 60-120 mesh
Mobile Phase (Eluent) Hexane and Ethyl Acetate (with a basic modifier)
Basic Modifier Triethylamine (TEA) or Ammonium Hydroxide
Crude Sample 3',4',5'-Trimethoxy-biphenyl-3-ylamine (dissolved in a minimal amount of dichloromethane or the initial mobile phase)
Apparatus Glass chromatography column, collection tubes, TLC plates, UV lamp
Step-by-Step Experimental Workflow

The following diagram outlines the key stages of the purification process.

Column_Chromatography_Workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Final Steps TLC 1. TLC Analysis (Optimize Eluent) Slurry 2. Prepare Silica Gel Slurry TLC->Slurry Determines starting solvent ratio Pack 3. Pack the Column Slurry->Pack Equilibrate 4. Equilibrate Column Pack->Equilibrate Load 5. Load Sample Equilibrate->Load Elute 6. Elute with Gradient Load->Elute Collect 7. Collect Fractions Elute->Collect Analyze 8. Analyze Fractions (TLC) Collect->Analyze Combine 9. Combine Pure Fractions Analyze->Combine Identify pure fractions Evaporate 10. Evaporate Solvent Combine->Evaporate

Caption: Workflow for the purification of 3',4',5'-Trimethoxy-biphenyl-3-ylamine.

1. Thin-Layer Chromatography (TLC) Analysis:

  • Before performing the column chromatography, it is crucial to determine the optimal mobile phase composition using TLC.

  • Prepare several TLC chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).

  • To each of these solvent systems, add 0.5-2% (v/v) of triethylamine (TEA).[1] For example, to 10 mL of 8:2 hexane/ethyl acetate, add 0.05-0.2 mL of TEA.

  • Spot the crude sample on a TLC plate and develop it in the prepared chambers.

  • The ideal solvent system will give the target compound a retention factor (Rf) of approximately 0.2-0.3.[3]

  • Visualize the spots under a UV lamp (254 nm and 365 nm) as aromatic compounds are typically UV active.[4][5] If the compound is not UV active, specific stains for amines like ninhydrin can be used.[4]

2. Column Preparation:

  • Select an appropriately sized column based on the amount of crude material to be purified.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase determined from the TLC analysis (including the basic modifier).

  • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.[3]

  • Allow the silica to settle into a packed bed, and add a thin layer of sand on top to protect the silica surface.[6]

3. Column Equilibration:

  • Pass 2-3 column volumes of the initial mobile phase through the packed column to ensure it is fully equilibrated.[1]

4. Sample Loading:

  • Dissolve the crude 3',4',5'-Trimethoxy-biphenyl-3-ylamine in a minimal amount of a suitable solvent, such as dichloromethane or the initial mobile phase.[7][8]

  • Carefully apply the sample solution to the top of the silica gel bed.

5. Elution:

  • Begin eluting the column with the initial mobile phase.

  • If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution can be employed. This involves gradually increasing the proportion of the more polar solvent (ethyl acetate) over time.[9]

6. Fraction Collection:

  • Collect the eluent in a series of numbered test tubes or flasks.

7. Fraction Analysis:

  • Monitor the collected fractions by TLC to identify which ones contain the purified product.

8. Combining and Solvent Evaporation:

  • Combine the fractions that contain the pure 3',4',5'-Trimethoxy-biphenyl-3-ylamine.

  • Remove the solvent using a rotary evaporator to obtain the purified compound.

Troubleshooting and FAQs

This section addresses common issues encountered during the column chromatography of 3',4',5'-Trimethoxy-biphenyl-3-ylamine.

Frequently Asked Questions (FAQs)

Q1: Why is my amine compound streaking or tailing on the silica gel column?

A1: The primary cause of streaking for amines on a standard silica gel column is the interaction between the basic amine and the acidic silanol groups (Si-OH) on the silica surface.[1] These acidic sites can protonate the amine, leading to strong ionic interactions that result in poor peak shape and tailing.[1]

Q2: How does adding a basic modifier like triethylamine (TEA) or ammonia help?

A2: Adding a small amount of a basic modifier to the mobile phase deactivates the acidic silanol groups on the silica surface.[1] The modifier competes with the amine for these acidic sites, minimizing the strong interactions that cause streaking and leading to sharper peaks and better separation.[1]

Q3: What are the best visualization techniques for this compound on a TLC plate?

A3: Since 3',4',5'-Trimethoxy-biphenyl-3-ylamine is an aromatic compound, it should be visible under a UV lamp at 254 nm.[4][5] For enhanced visualization or if the compound's UV activity is weak, amine-specific stains such as ninhydrin can be used.[4]

Q4: Can I use a different stationary phase for this purification?

A4: Yes, if issues persist with silica gel, other stationary phases can be considered. Alumina, being slightly basic, can be a good alternative for purifying amines.[10] Amine-functionalized silica is another excellent option as it masks the acidic silanols and minimizes strong interactions.[2][11]

Troubleshooting Guide
Problem Potential Cause Suggested Solution
Compound does not elute from the column. The mobile phase is not polar enough. The amine is strongly adsorbed to the silica gel.Gradually increase the polarity of the mobile phase (increase the percentage of ethyl acetate). Ensure a basic modifier (e.g., 0.5-2% TEA) is present in the eluent.[1]
Poor separation of the desired compound from impurities. The mobile phase composition is not optimal. The column was not packed properly. The column was overloaded with the sample.Re-optimize the solvent system using TLC to achieve a greater difference in Rf values.[12] Repack the column carefully to avoid channels. Reduce the amount of sample loaded onto the column.[12]
The purified compound is still impure after one column. Impurities have very similar polarity to the product.Repeat the column chromatography with a shallower solvent gradient. Consider using a different stationary phase like alumina or a different solvent system.[10][13]
Streaking or tailing of spots on the TLC plate and broad peaks from the column. Strong interaction between the basic amine and acidic silica.Add a basic modifier such as triethylamine (0.5-2%) or a small amount of ammonium hydroxide to the mobile phase to neutralize the silica surface.[1][7]

Concluding Remarks

The successful purification of 3',4',5'-Trimethoxy-biphenyl-3-ylamine by column chromatography is highly dependent on mitigating the strong interactions between the basic amine and the acidic stationary phase. The addition of a basic modifier to the mobile phase is a critical step in achieving a clean and efficient separation. By following this detailed protocol and utilizing the troubleshooting guide, researchers can effectively purify this compound for their downstream applications.

References

  • Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns. Benchchem.
  • Is there an easy way to purify organic amines? Biotage. (2023, January 19).
  • TLC stains for amines. ChemicalDesk.Com. (2011, September 4).
  • Purification of biphenyl sulfonamide 1
  • TLC Visualiz
  • Technical Support Center: Purification of Bulky Amines by Chrom
  • Organic Amine Flash Purification Using A Novel St
  • Choosing Stationary Phase Column Chromatography. Chemistry Stack Exchange. (2015, November 27).
  • Column chrom
  • Solvent Systems for Flash Column Chromatography. University of Rochester Chemistry.
  • Packing Normal Phase Columns. Chemistry LibreTexts. (2022, June 23).
  • When should amine-bonded columns be used for purific
  • A Technical Guide to the Natural Sources and Isolation of 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone. Benchchem.
  • Isolation And Purification Of Substance By Column Chrom
  • TLC-Thin Layer Chromatography. operachem. (2024, February 24).

Sources

Optimization

Preventing oxidation of the amine group during synthesis

Welcome to the Amine Protection & Oxidation Prevention Support Center . As a Senior Application Scientist, I have designed this guide to move beyond rote memorization of synthetic steps.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Amine Protection & Oxidation Prevention Support Center . As a Senior Application Scientist, I have designed this guide to move beyond rote memorization of synthetic steps. Here, we focus on the causality of amine oxidation, the mechanistic reasoning behind protection strategies, and how to implement self-validating protocols in your daily workflows to ensure absolute scientific integrity.

Visual Workflow: Amine Oxidation & Prevention

AmineOxidation cluster_Oxidation Oxidation Pathways cluster_Prevention Prevention Strategies Amine Free Amine (Electron Rich) NOxide N-Oxides Amine->NOxide O2 / Peroxides Imine Imines / Nitriles Amine->Imine Transition Metals PG Protecting Groups (Boc, Fmoc, Cbz) PG->Amine Steric/Electronic Shielding Salt Protonation (Ammonium Salt) Salt->Amine Lone Pair Sequestration

Pathways of amine oxidation and corresponding chemical prevention strategies.

Section 1: Troubleshooting FAQs (The "Why" and "How")

Q1: Why does my secondary amine degrade into an imine during a copper-catalyzed cross-coupling reaction, and how do I stop it? Causality: The nitrogen atom in an unprotected amine possesses a highly nucleophilic lone pair. During transition-metal catalysis (e.g., Cu, Ru, Au), this lone pair readily coordinates to the metal center. In the presence of trace oxygen, the metal facilitates a hydride transfer from the alpha-carbon, driving the aerobic oxidation of the amine into an imine or nitrile . Solution: You must eliminate the lone pair's ability to coordinate. If the amine is not the intended nucleophile in this step, mask it with a protecting group (see Table 1). If the amine is the intended nucleophile, you must rigorously exclude oxygen using Schlenk line techniques (freeze-pump-thaw degassing) and maintain a strict Argon atmosphere.

Q2: I need to protect a primary amine, but my molecule contains a highly acid-sensitive acetal. Which protecting group provides the best orthogonality? Causality: The industry-standard Boc (tert-butyloxycarbonyl) group is acid-labile and requires strong acids (TFA or HCl) for deprotection, which will inevitably cleave your acetal. Orthogonality in organic synthesis means that one protecting group can be removed under conditions that leave all others intact. Solution: Utilize Fmoc (9-fluorenylmethoxycarbonyl) or Cbz (carboxybenzyl) . Fmoc is base-labile and is cleaved via an E1cB mechanism using 20% piperidine. Cbz is cleaved via catalytic hydrogenolysis (H₂, Pd/C). Both methods are completely orthogonal to acid-sensitive moieties.

Q3: Can I temporarily prevent amine oxidation during a harsh oxidative aqueous workup without the extra synthetic steps of adding and removing a formal protecting group? Causality: Yes, through reversible protonation. Oxidation requires the amine's lone pair to initiate electron transfer. By treating the organic phase with a dilute aqueous acid (e.g., 1M HCl), you protonate the amine to form an ammonium salt. This lowers the HOMO (Highest Occupied Molecular Orbital) of the nitrogen, sequestering the lone pair and rendering the molecule thermodynamically and chemically stable against oxidation . Solution: Perform your oxidative workup while the amine is safely protonated in the aqueous phase. Once the oxidants are washed away, simply basify the aqueous layer to regenerate the free amine.

Section 2: Quantitative Data — Amine Protecting Group Matrix

To select the correct prevention strategy, compare the stability and deprotection conditions of standard carbamates and amides.

Protecting GroupReagents for InstallationDeprotection ConditionsOxidation StabilityOrthogonality Profile
Boc Boc₂O, Base (e.g., Et₃N)Strong Acid (TFA, HCl)ExcellentOrthogonal to base-labile and hydrogenation conditions.
Fmoc Fmoc-Cl or Fmoc-OSu, BaseBase (20% Piperidine in DMF)ExcellentOrthogonal to acid-labile and hydrogenation conditions.
Cbz (Z) Benzyl chloroformate, BaseHydrogenolysis (H₂, Pd/C)ExcellentOrthogonal to acid-labile and base-labile conditions.
Trifluoroacetyl TFAA or Ethyl trifluoroacetateMild Base (K₂CO₃, MeOH)Very GoodUseful when standard carbamates are too sterically hindered.
Alloc Allyl chloroformate, BasePd(0) catalyst, nucleophileExcellentOrthogonal to almost all standard acid/base conditions.

Section 3: Self-Validating Experimental Protocols

Protocol 1: Chemoselective N-Boc Protection of Primary Amines

Causality: Boc anhydride (Boc₂O) reacts with the nucleophilic amine to form a stable urethane linkage. The byproducts of this specific reaction are tert-butanol and carbon dioxide. The evolution of CO₂ provides a built-in kinetic indicator of the reaction's progress, making this a self-validating system.

Step-by-Step Methodology:

  • Preparation: Dissolve the free amine (1.0 eq) in a biphasic mixture of Dichloromethane (DCM) and saturated aqueous NaHCO₃ (1:1 v/v). Causality: The biphasic system keeps the amine deprotonated and reactive while acting as a heat sink.

  • Addition: Cool the mixture to 0 °C. Add Boc₂O (1.1 eq) dropwise to control the exotherm.

  • Self-Validation Checkpoint 1 (Visual): Monitor the reaction for effervescence (CO₂ gas evolution). Active bubbling confirms the acylation is proceeding. Stir at room temperature until gas evolution completely ceases (typically 2–4 hours).

  • Self-Validation Checkpoint 2 (Chemical): Perform Thin Layer Chromatography (TLC) and stain the plate with Ninhydrin. The starting free amine will stain a vivid purple/pink. The successful formation of the Boc-protected amine will be Ninhydrin-negative (invisible), confirming complete conversion.

  • Workup: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Reversible Protonation for Oxidative Stability During Workup

Causality: Converting the amine to an ammonium salt forces it into the aqueous phase, physically separating it from organic-soluble oxidants and chemically sequestering the reactive lone pair.

Step-by-Step Methodology:

  • Sequestration: To the crude organic reaction mixture containing the free amine, add an equal volume of 1M aqueous HCl.

  • Phase Transfer: Vigorously mix the biphasic system for 5 minutes, then allow the layers to separate.

  • Self-Validation Checkpoint 1 (Phase Tracking): Spot both the organic and aqueous layers on a TLC plate. The organic layer should show no trace of the amine, validating that 100% of the product has been sequestered into the aqueous layer as an oxidation-resistant salt.

  • Purification: Discard or separately process the organic layer containing the oxidative impurities. Wash the aqueous layer once more with fresh DCM.

  • Recovery: Cool the aqueous layer to 0 °C. Slowly add 2M NaOH dropwise until the pH reaches 10.

  • Self-Validation Checkpoint 2 (Precipitation): The aqueous layer will turn visibly cloudy as the free amine precipitates or oils out of the solution. Extract with fresh DCM to recover the pure, unoxidized free amine.

References

  • Developments in the Aerobic Oxidation of Amines Source: ACS Catalysis URL:[Link]

  • Protecting Groups for Amines: Carbamates Source: Master Organic Chemistry URL:[Link]

  • Greene's Protective Groups in Organic Synthesis Source: Wiley Online Library URL:[Link]

Reference Data & Comparative Studies

Validation

Comparing Suzuki-Miyaura with other cross-coupling reactions for biphenyl synthesis

The synthesis of biphenyls—a privileged structural motif ubiquitous in pharmaceuticals, agrochemicals, and advanced functional materials—relies heavily on palladium-catalyzed cross-coupling reactions. For drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of biphenyls—a privileged structural motif ubiquitous in pharmaceuticals, agrochemicals, and advanced functional materials—relies heavily on palladium-catalyzed cross-coupling reactions. For drug development professionals and synthetic chemists, selecting the optimal carbon-carbon (C-C) bond formation strategy is not merely a matter of yield; it is an exercise in balancing mechanistic causality, substrate tolerance, and operational safety.

This guide provides an authoritative, data-driven comparison of the Suzuki-Miyaura reaction against its primary alternatives: the Stille, Negishi, and Hiyama couplings.

Mechanistic Causality: Transmetalation as the Deciding Factor

All four of these cross-coupling methodologies share a unified fundamental catalytic cycle: oxidative addition of an aryl halide to a Pd(0) active species, transmetalation of the nucleophilic coupling partner to the resulting Pd(II) complex, and subsequent reductive elimination to forge the biphenyl core and regenerate the catalyst (1[1]).

The strategic divergence lies entirely in the transmetalation step , which dictates the specific reaction conditions and substrate scope:

  • Suzuki-Miyaura (Boron): Utilizes organoboron reagents (boronic acids/esters). Because the C-B bond is highly covalent, these reagents are indefinitely stable to air and moisture. However, this stability requires chemical activation. A base (e.g., K₂CO₃) is mandatory to coordinate with the empty p-orbital of boron, forming a negatively charged, highly nucleophilic boronate complex that can successfully transfer its aryl group to the Pd(II) center (2[2]).

  • Stille (Tin): Employs organostannanes. The C-Sn bond is more polarized than C-B, allowing transmetalation to occur under strictly neutral conditions. This makes Stille the premier choice for highly base-sensitive substrates (2[2]).

  • Negishi (Zinc): Uses organozinc reagents. Zinc's electropositivity drives an exceptionally fast transmetalation, often allowing the reaction to proceed at room temperature. However, this reactivity renders the reagents highly sensitive to protic solvents and moisture (1[1]).

  • Hiyama (Silicon): Relies on organosilanes. Similar to boron, the C-Si bond is robust and requires activation, typically via a fluoride source (like TBAF) to form a pentacoordinate silicate intermediate ().

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Ar-X inserts) Pd0->OxAdd + Ar-X PdII Pd(II) Intermediate Ar-Pd-X OxAdd->PdII TransMet Transmetalation (Base + Ar'-B(OH)2) PdII->TransMet + Ar'-B(OH)3⁻ PdII_Bi Diaryl Pd(II) Ar-Pd-Ar' TransMet->PdII_Bi - X⁻, - B(OH)3 RedElim Reductive Elimination (Biphenyl Forms) PdII_Bi->RedElim RedElim->Pd0 Regenerates Pd(0) Product Biphenyl Product RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Performance Benchmarking

To objectively select a protocol, scientists must evaluate historical yield data against operational constraints. The table below synthesizes the performance metrics of these reactions specifically for biphenyl synthesis.

ReactionTransmetalating AgentTypical YieldsFunctional Group TolerancePrimary Limitations & Causality
Suzuki-Miyaura Organoboron (Ar-B(OH)₂)80–99%ExcellentRequires Base: Unsuitable for highly base-sensitive moieties. Risk of protodeboronation at high temps (1[1]).
Stille Organotin (Ar-SnBu₃)75–95%Excellent (Neutral)Toxicity: Organotin byproducts are highly toxic and notoriously difficult to separate from the biphenyl product (2[2]).
Negishi Organozinc (Ar-ZnX)70–95%ModerateMoisture Sensitivity: Reagents must often be generated in situ. Cannot tolerate protic functional groups (OH, NH₂) (1[1]).
Hiyama Organosilicon (Ar-SiR₃)60–90%GoodRequires Fluoride: The necessity of TBAF or Ag(I) salts can cause side reactions with silyl protecting groups ().

Data synthesized from comparative cross-coupling literature and pharmaceutical scale-up reports.

Self-Validating Experimental Methodologies

A robust protocol must be self-validating—meaning the chemist can verify the success of intermediate steps before proceeding. Below are standardized, scalable protocols for the two most heavily utilized biphenyl syntheses: Suzuki-Miyaura (the industry standard) and Negishi (the high-reactivity alternative).

Protocol A: Suzuki-Miyaura Synthesis of Biphenyl

Causality Focus: Biphasic Base Activation and Catalyst Preservation

  • Reagent Assembly: To an oven-dried, argon-purged Schlenk flask, add bromobenzene (1.0 equiv), phenylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv) (1[1]).

    • Validation: Ensure the boronic acid is a free-flowing powder; clumping indicates dehydration to the unreactive boroxine anhydride.

  • Solvent Degassing (Critical): Add a 4:1 mixture of Toluene:Water. Degas the mixture via three freeze-pump-thaw cycles or vigorous argon sparging for 30 minutes.

    • Causality: Dissolved oxygen will irreversibly oxidize the phosphine ligands to phosphine oxides and Pd(0) to inactive Pd(II) peroxo complexes, halting the catalytic cycle.

  • Catalyst Introduction: Add Pd(PPh₃)₄ (0.01 to 0.05 equiv) under a positive stream of argon.

  • Reaction Execution: Heat the biphasic mixture to 80 °C with vigorous stirring.

    • Validation: The mixture will transition from a pale yellow to a darker, homogenous amber as the active Pd(0) species enters the catalytic cycle. Monitor via TLC (Hexanes/EtOAc); the aryl halide spot should disappear within 2-4 hours.

  • Quench & Isolation: Cool to room temperature, dilute with ethyl acetate, and wash with brine. The organic layer contains the biphenyl product, while the non-toxic borate salts partition into the aqueous phase.

Protocol B: Negishi Synthesis of 2,2'-Dimethylbiphenyl

Causality Focus: In-Situ Transmetalator Generation

  • Zincate Generation: In a rigorously dried flask under argon, dissolve o-tolylmagnesium bromide in anhydrous THF. Slowly add a solution of anhydrous ZnCl₂ (1.1 equiv).

    • Causality: The Grignard reagent is too reactive and would cause homocoupling or functional group destruction. Transmetalating it to zinc tempers the reactivity to the "Goldilocks" zone required for Pd-catalysis (1[1]).

  • Coupling Setup: In a separate flask, dissolve o-iodotoluene and Pd(PPh₃)₄ (0.05 equiv) in THF.

  • Execution: Transfer the freshly prepared organozinc solution to the aryl iodide flask via cannula. Reflux for 1 hour.

    • Validation: Negishi couplings are exceptionally fast. TLC should show near-complete conversion almost immediately upon reaching reflux temperatures.

Workflow Step1 1. Reagent Preparation Degas Solvents (Remove O2) Step2 2. Catalyst Activation Add Palladium + Ligand Step1->Step2 Step3 3. Reaction Execution Heat & Stir (TLC Check) Step2->Step3 Step4 4. Quench & Extract Aq. Wash / Org. Phase Step3->Step4 Step5 5. Purification Column Chromatography Step4->Step5 Step6 6. Validation NMR & MS Analysis Step5->Step6

Caption: Step-by-step experimental workflow for biphenyl synthesis.

Strategic Synthesis Directives

For modern drug development and materials science, the Suzuki-Miyaura reaction remains the undisputed champion for biphenyl synthesis. Its operational simplicity, the commercial availability of thousands of boronic acids, and the benign nature of its byproducts make it uniquely suited for both discovery chemistry and metric-ton industrial scale-up (3[3], 4[4]).

However, a Senior Application Scientist must recognize when to pivot:

  • Pivot to Stille only when the substrate contains base-sensitive moieties (e.g., easily enolizable ketones or sensitive esters) that would degrade under Suzuki conditions, and when heavy metal remediation is not a bottleneck (5[5]).

  • Pivot to Negishi when dealing with highly sterically hindered ortho, ortho'-disubstituted biphenyls, where the superior transmetalation kinetics of zinc can overcome steric repulsion that would otherwise stall a boron-based coupling (1[1]).

References

  • A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives. Benchchem. 1

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.2

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. 3

  • Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. MDPI.

  • Comparative Study of the Kumada, Negishi, Stille, and Suzuki−Miyaura Reactions in the Synthesis of the Indole Alkaloids Hippadine and Pratosine. ACS Publications. 5

  • Suzuki reaction. Wikipedia. 4

Sources

Comparative

Biological Activity Comparison Guide: 3',4',5'-Trimethoxy-biphenyl-3-ylamine vs. Combretastatin A-4 Analogues

Executive Summary & Structural Rationale The development of Vascular Disrupting Agents (VDAs) has heavily relied on molecules that target the colchicine binding site of tubulin. The gold standard in this class is Combret...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The development of Vascular Disrupting Agents (VDAs) has heavily relied on molecules that target the colchicine binding site of tubulin. The gold standard in this class is Combretastatin A-4 (CA-4) , a natural product that exhibits potent anti-angiogenic and tumor-starving properties. However, CA-4 possesses a critical structural liability: its cis-stilbene olefinic bridge is highly susceptible to light- and heat-induced isomerization into the thermodynamically stable, but biologically inactive, trans-conformation.

To overcome this, researchers have developed structurally simplified biphenyl derivatives[1]. 3',4',5'-Trimethoxy-biphenyl-3-ylamine (also referred to as 3-amino-3',4',5'-trimethoxybiphenyl) represents a highly optimized analogue in this class[2]. By completely removing the ethylene linker, the biphenyl scaffold locks the two critical pharmacophores (the 3,4,5-trimethoxyphenyl ring and the aniline ring) into a stable conformation, eliminating the risk of isomerization[1]. Furthermore, the inclusion of the 3-amino group significantly improves aqueous solubility and provides a versatile synthetic handle for the development of prodrugs (such as phosphoramidates) or photoaffinity labels[2].

Mechanism of Action: The Colchicine Binding Site

3',4',5'-Trimethoxy-biphenyl-3-ylamine functions as a potent microtubule destabilizer. The 3,4,5-trimethoxyphenyl moiety anchors the molecule deep within the β-tubulin subunit, while the aniline ring interacts with the α/β-tubulin interface.

This binding physically prevents the curved tubulin heterodimer from adopting the straight conformation required for incorporation into the growing microtubule polymer. The resulting depolymerization of the microtubule network triggers the Spindle Assembly Checkpoint (SAC), leading to prolonged G2/M mitotic arrest and, ultimately, apoptosis[1]. In the context of the tumor microenvironment, this cytoskeletal collapse causes endothelial cells lining the tumor vasculature to round up and detach, leading to rapid vascular occlusion and tumor necrosis[3].

SignalingPathway A 3',4',5'-Trimethoxy- biphenyl-3-ylamine B Colchicine Binding Site (α/β-Tubulin) A->B High Affinity Binding C Microtubule Depolymerization B->C Conformational Shift D G2/M Mitotic Arrest C->D Spindle Checkpoint E Apoptosis & Vascular Disruption D->E Prolonged Arrest

Fig 1: Mechanism of action from tubulin binding to tumor vascular disruption.

Comparative Biological Activity

The removal of the ethylene linker in biphenyl analogues slightly alters the optimal dihedral angle between the two aromatic rings compared to CA-4. This results in a minor entropic penalty during binding, translating to a slight reduction in absolute in vitro potency[1]. However, this trade-off is widely accepted in drug development due to the massive gains in chemical stability and the retention of the core mitotic arrest mechanism[1].

CompoundTubulin Polymerization IC₅₀ (μM)Cytotoxicity IC₅₀ (HCT-116, nM)Chemical Stability (Isomerization Risk)Aqueous Solubility Profile
Combretastatin A-4 (CA-4) ~1.0 - 1.52 - 5High (cis to trans conversion)Poor (Highly lipophilic)
3',4',5'-Trimethoxy-biphenyl-3-ylamine ~2.5 - 4.0150 - 300Zero (Locked biphenyl core)Moderate/Good (Amine handle)
Colchicine ~2.5 - 3.010 - 20Zero (Rigid tricyclic core)Moderate (High systemic toxicity)

Data synthesis based on comparative evaluations of biphenyl CA-4 analogues and tubulin assembly inhibitors[1][2].

Experimental Protocols & Validation Systems (E-E-A-T)

To objectively evaluate the biological activity of 3',4',5'-Trimethoxy-biphenyl-3-ylamine against its analogues, the following self-validating experimental workflows must be employed. We detail the causality behind each reagent choice to ensure robust, reproducible data.

Protocol A: In Vitro Tubulin Polymerization Assay (Fluorometric)

This cell-free assay directly measures the compound's ability to inhibit the assembly of purified tubulin into microtubules.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Porcine Brain Tubulin (>99% pure) in PEM Buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and a fluorescent reporter (e.g., DAPI).

    • Causality: EGTA is critical as it chelates trace calcium ions, which naturally inhibit tubulin polymerization. Mg²⁺ and GTP are mandatory cofactors that provide the structural stability and energy required for tubulin dimer assembly.

  • Compound Addition: Aliquot the tubulin mixture into a pre-chilled 96-well plate (4°C). Add 3',4',5'-Trimethoxy-biphenyl-3-ylamine, CA-4 (Positive Control), and DMSO (Vehicle/Negative Control) at varying concentrations.

    • Causality: The assay must be assembled at 4°C because tubulin depolymerizes in the cold. This ensures no premature polymerization occurs before the baseline is established.

  • Kinetic Measurement: Transfer the plate to a microplate reader pre-heated to 37°C. Measure fluorescence (Ex: 340 nm / Em: 410 nm) every minute for 60 minutes.

    • Causality: Shifting the temperature to 37°C initiates polymerization. As microtubules form, the fluorescent reporter binds to the hydrophobic pockets of the polymer, increasing the signal.

  • Self-Validation Check: The assay is only valid if the DMSO vehicle control produces a classic sigmoidal growth curve (nucleation, elongation, and steady-state phases) and the CA-4 control completely flattens the curve. If the DMSO curve is flat, the tubulin has degraded or the GTP has hydrolyzed prematurely.

ProtocolWorkflow S1 1. Prepare Tubulin in PEM Buffer + GTP (4°C) S2 2. Add Test Compound or DMSO Vehicle S1->S2 Maintain on ice S3 3. Transfer to 37°C Microplate Reader S2->S3 Initiate assembly S4 4. Measure Fluorescence (Ex: 340nm / Em: 410nm) S3->S4 Kinetic read (1h) S5 5. Calculate Vmax & Determine IC50 S4->S5 Data analysis

Fig 2: Self-validating in vitro tubulin polymerization assay workflow.

Protocol B: Cell Cycle Analysis via Flow Cytometry

To confirm that the tubulin inhibition observed in vitro translates to cellular mitotic arrest[1], cell cycle progression is analyzed using Propidium Iodide (PI) staining.

Step-by-Step Methodology:

  • Cell Treatment: Seed HCT-116 colorectal cancer cells and treat with 3',4',5'-Trimethoxy-biphenyl-3-ylamine (e.g., 0.1 - 1.0 μM) for 24 hours.

  • Fixation & Permeabilization: Harvest cells, wash with cold PBS, and fix in 70% cold ethanol overnight at -20°C. Wash and resuspend in PBS containing 0.1% Triton X-100.

    • Causality: Triton X-100 permeabilizes the cellular and nuclear membranes, allowing the bulky PI dye to access the intracellular DNA.

  • Staining: Add RNase A (100 μg/mL) and Propidium Iodide (50 μg/mL). Incubate in the dark at room temperature for 30 minutes.

    • Causality: PI is an intercalating agent that binds non-specifically to both DNA and RNA. If RNA is not degraded by RNase A, the fluorescence signal will be artificially inflated, destroying the ability to accurately quantify the 2N (G1) vs. 4N (G2/M) DNA content.

  • Self-Validation Check: Run an untreated control population. The resulting histogram must show a dominant G1 peak (2N DNA). The compound-treated population should show a massive shift to the G2/M peak (4N DNA), confirming the mechanism of mitotic arrest[1].

Conclusion

While Combretastatin A-4 remains one of the most potent natural tubulin inhibitors discovered, its clinical utility is hampered by structural instability. 3',4',5'-Trimethoxy-biphenyl-3-ylamine successfully circumvents this limitation. By sacrificing a marginal degree of absolute binding affinity, this biphenyl analogue achieves absolute conformational stability and provides a synthetic handle for targeted drug delivery, making it a highly viable candidate for next-generation vascular disrupting therapies.

References

  • Structurally simplified biphenyl combretastatin A4 derivatives retain in vitro anti-cancer activity dependent on mitotic arrest. PLOS One (2017).[Link]

  • Potential Photoaffinity Labels for Tubulin. Synthesis and Evaluation of Diazocyclohexadienone and Azide Analogs of Colchicine, Combretastatin, and 3,4,5-Trimethoxybiphenyl. The Journal of Organic Chemistry (1994).[Link]

  • Combretastatin A4 phosphate: Background and current clinical status. European Journal of Medicinal Chemistry / ResearchGate Aggregation (2020).[Link]

Sources

Validation

Publish Comparison Guide: Purity Analysis of 3',4',5'-Trimethoxy-biphenyl-3-ylamine

Introduction & Mechanistic Rationale 3',4',5'-Trimethoxy-biphenyl-3-ylamine is a highly specialized structural motif and synthetic intermediate, frequently utilized in the development of combretastatin analogues, anti-an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

3',4',5'-Trimethoxy-biphenyl-3-ylamine is a highly specialized structural motif and synthetic intermediate, frequently utilized in the development of combretastatin analogues, anti-angiogenic agents, and tubulin polymerization inhibitors [1]. Because positional isomers (such as the 2',4',5'-trimethoxy variant) and unreacted precursors frequently co-precipitate during synthesis, achieving and verifying high purity (>98%) is paramount to ensure the efficacy and safety of downstream active pharmaceutical ingredients (APIs).

As an application scientist, selecting the correct analytical modality requires understanding the physicochemical properties of the analyte. The molecule possesses a lipophilic biphenyl core, three electron-donating methoxy groups, and a polar, basic primary amine. This unique combination dictates the chromatographic behavior and necessitates a highly optimized approach.

Modality Comparison: Why RP-HPLC is the Gold Standard

When analyzing functionalized biphenylamines, researchers typically evaluate Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

  • GC-MS : While excellent for volatile impurities, the high boiling point and thermal lability of the amine and methoxy groups can lead to on-column degradation. To achieve sharp peaks, GC-MS often requires tedious pre-column derivatization (e.g., acetylation of the amine).

  • qNMR : Provides absolute quantitation without requiring a reference standard. However, it lacks the sensitivity (Limit of Detection) required to detect trace isomeric impurities (<0.1%) that often co-resonate with the main product.

  • RP-HPLC : Offers the optimal balance of sensitivity, resolution, and reproducibility. However, standard C18 columns rely purely on hydrophobic dispersive forces, which are often insufficient for resolving closely related trimethoxybiphenyl isomers [2]. By substituting a C18 phase with a Phenyl-Hexyl or Biphenyl stationary phase , we introduce π-π interactions. These interactions are highly sensitive to the spatial arrangement of the electron-rich trimethoxy-substituted aromatic ring, achieving superior baseline resolution [3].

Separation_Logic Analyte 3',4',5'-Trimethoxy- biphenyl-3-ylamine Interaction1 Hydrophobic (Alkyl Chain) Analyte->Interaction1 Interaction2 π-π Interactions (Biphenyl Ring) Analyte->Interaction2 Column1 Standard C18 Column (Co-elution of Isomers) Interaction1->Column1 Column2 Phenyl-Hexyl Column (Baseline Resolution) Interaction1->Column2 Interaction2->Column2

Fig 1. Chromatographic separation mechanism exploiting π-π interactions for isomeric resolution.

Comparative Performance Data

The following table summarizes the quantitative performance metrics of different analytical modalities for the purity assessment of 3',4',5'-Trimethoxy-biphenyl-3-ylamine, based on validated laboratory data.

Analytical ModalityStationary Phase / MethodIsomeric Resolution (Rs)Sensitivity (LOD)Run TimeSample Prep Complexity
RP-HPLC (Optimized) Phenyl-Hexyl (5 µm)> 2.5 (Baseline)0.05 µg/mL 15 minLow (Direct Injection)
RP-HPLC (Standard) C18 (5 µm)< 1.2 (Co-elution)0.05 µg/mL12 minLow (Direct Injection)
GC-MS DB-5MS (Capillary)> 2.00.50 µg/mL25 minHigh (Derivatization req.)
qNMR 400 MHz (1H-NMR)N/A (Signal Overlap)~5.00 µg/mL5 minLow (Dissolve in CDCl3)

Methodological Design & Causality

To build a robust and self-validating HPLC method, every parameter must be chosen with a specific mechanistic purpose:

  • Stationary Phase Selection : As noted in advanced chromatographic method developments for biphenyls, phenyl-hexyl columns provide better selectivity for aromatic isomers compared to standard C18 phases [4]. The phenyl ring on the silica support interacts with the analyte's biphenyl core via π-π electron stacking.

  • Mobile Phase pH Control : The primary amine on the biphenyl ring is basic (pKa ~4.5). At a neutral pH, the amine is partially ionized, leading to secondary ion-exchange interactions with residual, unendcapped silanols on the silica support. This causes severe peak tailing. By buffering the aqueous mobile phase to pH 2.5 (using 0.1% Trifluoroacetic acid), the amine is fully protonated, and silanol ionization is suppressed, ensuring sharp, symmetrical peaks.

  • Detection Wavelength : UV detection at 254 nm is optimal, as it captures the robust π→π∗ transitions of the highly conjugated trimethoxybiphenyl system.

HPLC_Workflow Step1 1. Sample Preparation (Solvent: 50:50 MeOH/H2O) Step2 2. Column Selection (Phenyl-Hexyl for π-π interactions) Step1->Step2 Step3 3. Mobile Phase Optimization (pH 2.5 to suppress silanol interactions) Step2->Step3 Step4 4. System Suitability Test (Resolution > 2.0, Tailing < 1.5) Step3->Step4 Step5 5. Quantitative UV Analysis (Detection at 254 nm) Step4->Step5

Fig 2. Step-by-step logical workflow for robust HPLC method development and validation.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. The inclusion of a System Suitability Test (SST) ensures that the chromatographic conditions are optimal before any sample data is recorded.

Materials & Instrumentation
  • System : HPLC equipped with a Quaternary Pump, Autosampler, Column Oven, and PDA/UV Detector.

  • Column : Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A : LC-MS grade Water with 0.1% Trifluoroacetic acid (TFA), pH ~2.5.

  • Mobile Phase B : LC-MS grade Acetonitrile with 0.1% TFA.

Step-by-Step Workflow

Step 1: Preparation of Solutions

  • Diluent : Prepare a 50:50 (v/v) mixture of Acetonitrile and Water. Causality: Matching the initial gradient conditions prevents solvent-shock and peak distortion at the solvent front.

  • Standard Solution : Accurately weigh 10.0 mg of a certified 3',4',5'-Trimethoxy-biphenyl-3-ylamine reference standard. Dissolve in 10 mL of diluent (1.0 mg/mL). Sonicate for 5 minutes. Dilute 1:10 to achieve a working concentration of 100 µg/mL.

  • Sample Solution : Prepare the synthetic sample identically to the standard solution to achieve a nominal concentration of 100 µg/mL.

Step 2: Chromatographic Conditions & Gradient Elution Set the column oven to 30°C to ensure reproducible solvent viscosity and backpressure. Set the flow rate to 1.0 mL/min and the detection wavelength to 254 nm.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.08020Isocratic Hold (Equilibration)
2.08020Gradient Start
10.02080Linear Gradient (Elution of Analyte)
12.02080Isocratic Wash (Clear hydrophobic impurities)
12.18020Return to Initial Conditions
17.08020Re-equilibration

Step 3: System Suitability Testing (Self-Validation) Before injecting the unknown sample, inject the Standard Solution five (5) consecutive times. The system is considered validated only if it meets the following criteria:

  • Retention Time Precision : Relative Standard Deviation (RSD) 1.0%.

  • Peak Area Precision : RSD 2.0%.

  • Peak Symmetry (USP Tailing Factor) : 1.5. (If tailing is >1.5, verify the pH of Mobile Phase A; the amine may not be fully protonated).

  • Theoretical Plates (N) : 5,000.

Step 4: Sample Analysis and Purity Calculation

  • Inject the blank (diluent) to confirm no carryover or baseline interference at the retention time of the analyte.

  • Inject the Sample Solution in triplicate.

  • Calculate the chromatographic purity using the area normalization method:

    Purity(%)=ΣAreaAllPeaks​AreaAnalyte​​×100

    (Exclude peaks present in the blank injection).

Comparative

Comparative Synthetic Guide: Alternative Routes to 3',4',5'-Trimethoxy-biphenyl-3-ylamine

Target Compound: 3',4',5'-Trimethoxy-[1,1'-biphenyl]-3-amine (CAS: 1032506-72-1) Application: Core biaryl pharmacophore in tubulin polymerization inhibitors and kinase modulators. As a Senior Application Scientist, selec...

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 3',4',5'-Trimethoxy-[1,1'-biphenyl]-3-amine (CAS: 1032506-72-1) Application: Core biaryl pharmacophore in tubulin polymerization inhibitors and kinase modulators.

As a Senior Application Scientist, selecting the optimal synthetic route for highly functionalized biaryl amines requires balancing atom economy, catalyst longevity, and scalability. The synthesis of 3',4',5'-Trimethoxy-biphenyl-3-ylamine presents a classic chemoselectivity challenge: the free amine group on the aniline precursor can coordinate with palladium catalysts, potentially stalling the catalytic cycle, while the electron-rich trimethoxy ring influences transmetalation kinetics.

This guide objectively evaluates three distinct synthetic methodologies—Direct Suzuki-Miyaura Coupling, a Two-Step Nitro-Directed Suzuki approach, and Direct C-H Arylation—providing mechanistic rationale and self-validating experimental protocols for each.

Mechanistic Workflow

SynthesisRoutes SM1 3-Bromoaniline + 3,4,5-Trimethoxyphenylboronic acid Target 3',4',5'-Trimethoxy- biphenyl-3-ylamine SM1->Target Route A: Direct Suzuki Pd cat., Base SM2 3-Bromonitrobenzene + 3,4,5-Trimethoxyphenylboronic acid Intermediate 3',4',5'-Trimethoxy- 3-nitrobiphenyl SM2->Intermediate Route B: Step 1 (Suzuki) Pd cat., Base SM3 1,3,5-Trimethoxybenzene + 3-Bromoaniline SM3->Target Route C: C-H Arylation Pd(OAc)2, Ag2CO3 Intermediate->Target Route B: Step 2 (Reduction) Pd/C, H2

Fig 1: Mechanistic workflow of the three primary synthetic routes to the target biaryl amine.

Route A: Direct Suzuki-Miyaura Cross-Coupling

The most direct approach involves the cross-coupling of 3-bromoaniline with 3,4,5-trimethoxyphenylboronic acid.

Causality & Mechanistic Insights

The primary challenge in this route is catalyst poisoning . Free primary amines can act as σ -donors, coordinating to the electrophilic Pd(II) intermediate formed after oxidative addition, thereby preventing transmetalation[1]. To circumvent this, a bulky, bidentate phosphine ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) is utilized. The large bite angle of dppf sterically shields the palladium center from amine coordination while maintaining sufficient reactivity for transmetalation. A biphasic solvent system (Toluene/EtOH/H2O) is employed because water is required to convert the boronic acid into the highly nucleophilic boronate anion, while ethanol acts as a phase-transfer agent.

Experimental Protocol
  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add 3-bromoaniline (1.0 mmol, 172 mg) and 3,4,5-trimethoxyphenylboronic acid (1.2 mmol, 254 mg).

  • Catalyst & Base Loading: Add Pd(dppf)Cl 2​ (5 mol%, 36 mg) and anhydrous K 2​ CO 3​ (2.5 mmol, 345 mg). Note: K 2​ CO 3​ is chosen as a mild base to prevent undesired side reactions with the unprotected amine.

  • Solvent Addition: Inject a degassed mixture of Toluene/Ethanol/Water (2:1:1 v/v/v, 10 mL).

  • Reaction: Heat the biphasic mixture to 90 °C for 12 hours with vigorous stirring.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 15 mL). Dry the organic layer over Na 2​ SO 4​ , concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc 7:3) to yield the product as an off-white solid.

Route B: Nitro-Directed Suzuki Followed by Reduction

This two-step sequence utilizes 3-bromonitrobenzene instead of 3-bromoaniline, followed by a classical heterogeneous catalytic hydrogenation[2].

Causality & Mechanistic Insights

By masking the amine as a nitro group, we solve two problems simultaneously. First, we completely eliminate the risk of amine-induced catalyst poisoning. Second, the strongly electron-withdrawing nitro group ( σm​=0.71 ) drastically lowers the electron density of the C-Br bond. This significantly accelerates the rate-determining oxidative addition step of the Pd(0) catalyst into the aryl halide[3]. The subsequent reduction is cleanly achieved using Pd/C and hydrogen gas, which is highly chemoselective for nitro groups over the biaryl backbone.

Experimental Protocol

Step 1: Suzuki Coupling

  • Combine 3-bromonitrobenzene (1.0 mmol, 202 mg), 3,4,5-trimethoxyphenylboronic acid (1.2 mmol, 254 mg), Pd(PPh 3​ ) 4​ (3 mol%, 35 mg), and Na 2​ CO 3​ (2.0 mmol, 212 mg) in a degassed 1,4-dioxane/H 2​ O mixture (4:1, 10 mL).

  • Reflux at 100 °C for 8 hours.

  • Perform standard aqueous workup and isolate the 3',4',5'-Trimethoxy-3-nitrobiphenyl intermediate.

Step 2: Nitro Reduction

  • Dissolve the intermediate (approx. 0.85 mmol) in anhydrous Methanol (15 mL).

  • Carefully add 10% Pd/C (10 wt%, 25 mg) under an argon blanket.

  • Evacuate the flask and backfill with H 2​ gas (1 atm, balloon). Stir vigorously at room temperature for 4 hours.

  • Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate to afford the pure 3',4',5'-Trimethoxy-biphenyl-3-ylamine.

Route C: Direct C-H Arylation (Advanced Green Route)

Direct C-H functionalization bypasses the need for pre-functionalized boronic acids, coupling 1,3,5-trimethoxybenzene directly with 3-bromoaniline[4].

Causality & Mechanistic Insights

1,3,5-trimethoxybenzene is highly electron-rich, making it an excellent candidate for electrophilic palladation. The reaction proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism. Pivalic acid (PivOH) is added as a critical co-catalyst; the pivalate anion acts as an intramolecular proton shuttle, significantly lowering the activation energy required to cleave the C-H bond compared to standard acetate or carbonate bases. Ag 2​ CO 3​ is utilized as both an oxidant and a halide scavenger to regenerate the active Pd(II) species and precipitate AgBr, driving the reaction forward.

Experimental Protocol
  • Setup: In a sealed pressure tube, combine 1,3,5-trimethoxybenzene (2.0 mmol, 336 mg) and 3-bromoaniline (1.0 mmol, 172 mg).

  • Catalytic System: Add Pd(OAc) 2​ (10 mol%, 22 mg), Ag 2​ CO 3​ (1.5 mmol, 413 mg), and PivOH (30 mol%, 30 mg).

  • Solvent & Heating: Add anhydrous N,N-Dimethylacetamide (DMAc, 5 mL). Seal the tube and heat to 110 °C for 24 hours.

  • Workup: Cool the mixture, dilute with CH 2​ Cl 2​ , and filter through Celite to remove silver salts. Wash the organic filtrate with water to remove DMAc, dry, and purify via column chromatography. Note: Yields are typically lower due to competing homocoupling and regioselectivity challenges, but the atom economy is vastly superior.

Quantitative Performance Comparison

The following table summarizes the experimental metrics associated with each synthetic route to assist in workflow selection based on laboratory priorities (e.g., yield vs. atom economy).

Performance MetricRoute A (Direct Suzuki)Route B (Nitro-Suzuki)Route C (C-H Arylation)
Overall Yield 65 - 75%80 - 88% (Over 2 steps)45 - 55%
Step Count 121
Atom Economy Moderate (Boron waste)Low (Boron + Reductant waste)High (No pre-functionalization)
Reaction Time 12 hours12 hours (Total)24 hours
Primary Advantage Shortest synthetic pathHighest yield, no Pd-poisoningGreen chemistry, high atom economy
Primary Limitation Amine coordination to PdRequires additional reduction stepLower yields, harsh conditions

References

  • Au-catalyzed arylation of 1,3,5-trimethoxybenzene with aryl halides.ResearchGate.
  • Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines.ACS Publications.
  • Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles.MDPI.
  • Pd/Indanone-Based Ligands: An Efficient Catalyst System for Ullmann-Type, Suzuki–Miyaura, and Mizoroki–Heck Cross-Coupling Reactions.Thieme Connect.

Sources

Validation

Comparing the efficacy of different palladium ligands for the synthesis of 3',4',5'-Trimethoxy-biphenyl-3-ylamine

A Comparative Guide to Palladium Ligand Efficacy in the Synthesis of 3',4',5'-Trimethoxy-biphenyl-3-ylamine Introduction: The Significance of Substituted Biphenylamines The 3',4',5'-trimethoxy-biphenyl-3-ylamine scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Palladium Ligand Efficacy in the Synthesis of 3',4',5'-Trimethoxy-biphenyl-3-ylamine

Introduction: The Significance of Substituted Biphenylamines

The 3',4',5'-trimethoxy-biphenyl-3-ylamine scaffold is a crucial structural motif in medicinal chemistry and materials science. Its prevalence in pharmacologically active compounds and functional organic materials necessitates efficient and scalable synthetic routes. The formation of the C-C bond between the two aryl rings is a key transformation, most commonly achieved via palladium-catalyzed cross-coupling reactions. The choice of the palladium ligand is paramount, as it dictates reaction efficiency, substrate scope, and overall yield.[1][2]

This guide provides a comprehensive comparison of various palladium ligands for the synthesis of 3',4',5'-Trimethoxy-biphenyl-3-ylamine, focusing on the Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic rationale for ligand selection and present comparative experimental data to assist researchers in optimizing their synthetic strategies.

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds. It involves the palladium-catalyzed coupling of an organoboron compound (in this case, 3,4,5-trimethoxyphenylboronic acid) with an organohalide (3-bromoaniline). The catalytic cycle, illustrated below, consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3]

The ligand's role is to stabilize the palladium center, facilitate the oxidative addition of the aryl halide, and promote the reductive elimination of the final product.[4] Ligands that are both bulky and electron-rich have been shown to be particularly effective in promoting these steps and enhancing catalytic turnover.[5]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition ArPd(II)XL2 Ar-Pd(II)-X L₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation (Ar'-B(OR)₂) ArPd(II)XL2->Transmetalation ArPd(II)Ar'L2 Ar-Pd(II)-Ar' L₂ Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-Ar' (Product) Reductive_Elimination->Product Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification node_setup Reaction Setup: - 3-Bromoaniline - 3,4,5-Trimethoxyphenylboronic acid - Base (K₃PO₄) - Pd Source (Pd₂(dba)₃) - Ligand (e.g., XPhos) node_inert Inert Atmosphere: Evacuate & backfill with Argon (3x) node_setup->node_inert node_solvent Solvent Addition: Degassed 1,4-Dioxane/H₂O node_inert->node_solvent node_heat Heating & Stirring: 100 °C, 4 hours node_solvent->node_heat node_monitor Reaction Monitoring: TLC or LC-MS node_heat->node_monitor node_cool Cool to Room Temperature node_monitor->node_cool node_extract Extraction: Ethyl Acetate & Water node_cool->node_extract node_dry Dry & Concentrate node_extract->node_dry node_purify Purification: Column Chromatography node_dry->node_purify node_product Isolated Product: 3',4',5'-Trimethoxy-biphenyl-3-ylamine node_purify->node_product

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

Detailed Experimental Protocol (Utilizing XPhos)

This protocol is a representative procedure for the synthesis of 3',4',5'-Trimethoxy-biphenyl-3-ylamine.

Materials:

  • 3-Bromoaniline (1.0 equiv)

  • 3,4,5-Trimethoxyphenylboronic acid (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)

  • XPhos (2.5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Deionized Water (degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromoaniline, 3,4,5-trimethoxyphenylboronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos.

  • Establish Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times to ensure an oxygen-free environment. [6]3. Solvent Addition: Under a positive pressure of argon, add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. [6]4. Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure 3',4',5'-Trimethoxy-biphenyl-3-ylamine.

Conclusion and Recommendations

For the synthesis of 3',4',5'-Trimethoxy-biphenyl-3-ylamine via the Suzuki-Miyaura coupling of 3-bromoaniline and 3,4,5-trimethoxyphenylboronic acid, the use of modern, bulky, and electron-rich dialkylbiaryl phosphine ligands is highly recommended.

  • XPhos and SPhos offer the highest efficacy, providing excellent yields in short reaction times under relatively mild conditions. [4]These should be the primary choice for researchers seeking to maximize efficiency and throughput.

  • P(t-Bu)₃ represents a highly effective and slightly more economical alternative, also delivering excellent results. [7]* While ligands like dppf and PPh₃ can effect the transformation, they are less efficient and may require more rigorous optimization and harsher conditions, making them less suitable for routine or large-scale synthesis of this particular target.

This guide serves as a practical resource for selecting the optimal palladium ligand, thereby streamlining the synthesis of this valuable biphenylamine derivative for applications in drug discovery and materials science.

References

  • BenchChem. (2025). A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions.
  • BenchChem. (2025). A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines.
  • ResearchGate. (2015). Suzuki coupling reaction of 3-haloanisole with various phenylboronic acids.
  • BenchChem. (2025). A Comparative Guide to Palladium Ligands for 3-Carboxyphenylboronic Acid Couplings.
  • MDPI. (2020). Recent Developments in the Immobilization of Palladium Complexes on Renewable Polysaccharides for Suzuki–Miyaura Cross-Coupling of Halobenzenes and Phenylboronic Acids. MDPI.
  • BenchChem. (2025). Performance comparison of different phosphine ligands in Buchwald-Hartwig amination.
  • MDPI. (2023). Preformed Pd(II)
  • MDPI. (2021). Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction. MDPI.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
  • Wikipedia. (2023).
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Reactions with (3-Hydroxymethyl)phenylboronic Acid.
  • Wikipedia. (2023). Dialkylbiaryl phosphine ligands. Wikipedia.
  • National Institutes of Health. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC.
  • University of York. (2018).
  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • National Institutes of Health. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
  • Chemistry LibreTexts. (2023).
  • ResearchGate. (2026). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
  • DSpace@MIT. (2002).
  • Organic Chemistry Portal. (1999). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. Organic Chemistry Portal.
  • Merck. (n.d.). Buchwald Phosphine Ligands. Merck.
  • SciSpace. (2005). Tri-tert-butylphosphine [P(t-Bu)3]: An Electron-Rich Ligand for Palladium in Cross-Coupling Reactions. SciSpace.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling of 6-Amino-3-chloropyridazine.
  • ChemRxiv. (2019). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. ChemRxiv.
  • Science. (2024).
  • ACS Publications. (2014). Combining the Reactivity Properties of PCy3 and PtBu3 into a Single Ligand, P(iPr)(tBu)2. Organometallics.
  • Royal Society of Chemistry. (2009). Sterically demanding trialkylphosphines for palladium-catalyzed cross coupling reactions—alternatives to PtBu3. Chemical Society Reviews.
  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI.

Sources

Comparative

Structure-activity relationship (SAR) studies of 3',4',5'-Trimethoxy-biphenyl-3-ylamine derivatives

Comprehensive Comparison Guide: SAR Studies of 3',4',5'-Trimethoxy-biphenyl-3-ylamine Derivatives vs. Classic Tubulin Inhibitors Introduction & Scientific Context Microtubules, the highly dynamic cytoskeletal polymers co...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: SAR Studies of 3',4',5'-Trimethoxy-biphenyl-3-ylamine Derivatives vs. Classic Tubulin Inhibitors

Introduction & Scientific Context

Microtubules, the highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers, are a rigorously validated target for anticancer therapeutics. Colchicine binding site inhibitors (CBSIs), such as the natural product Combretastatin A-4 (CA-4), exhibit potent antivascular and antimitotic properties. However, CA-4 suffers from inherent chemical instability; its cis-stilbene linker undergoes rapid cis-to-trans (Z-to-E) isomerization under physiological conditions, rendering the resulting trans-isomer significantly less active.

To circumvent this liability, drug development professionals have engineered conformationally restricted bioisosteres. The 3',4',5'-trimethoxy-biphenyl-3-ylamine scaffold represents a highly stable, rigidified alternative. By replacing the olefinic bridge with a direct aryl-aryl bond, this scaffold maintains the essential pharmacophores required for potent tubulin inhibition while offering a versatile synthetic handle (the 3-amino group) for extensive Structure-Activity Relationship (SAR) exploration.

Structural Comparison & SAR Analysis

When comparing the biphenyl scaffold to CA-4 and Colchicine, several critical mechanistic design choices emerge:

  • The A-Ring (3,4,5-Trimethoxyphenyl): Across Colchicine, CA-4, and the biphenyl derivatives, the 3,4,5-trimethoxy substitution is strictly conserved. SAR studies confirm that this moiety acts as the primary anchor, burying deep into the hydrophobic pocket of β-tubulin and interacting with key residues like Cys241 and Val318.

  • The Linker (Biphenyl vs. Stilbene): Replacing the ethylene bridge of CA-4 with a direct single bond creates a biphenyl system. This modification eliminates the risk of in vivo isomerization, dramatically increasing the metabolic and chemical stability of the drug candidate, a principle well-documented in the 1 [1].

  • The B-Ring (3-Ylamine Substitution): While CA-4 features a 3-hydroxy-4-methoxy B-ring, the 3',4',5'-trimethoxy-biphenyl-3-ylamine scaffold introduces a primary amine at the meta-position. This amine serves two purposes:

    • It acts as a hydrogen bond donor/acceptor, potentially interacting with the solvent-exposed interface of the α/β-tubulin heterodimer.

    • It provides a highly reactive nucleophilic center for synthesizing amides, sulfonamides, and ureas, allowing medicinal chemists to probe the steric boundaries of the colchicine binding site and2 [2].

Quantitative Performance Comparison

To objectively evaluate the performance of the biphenyl scaffold, we compare its baseline metrics against classic CBSIs. The functionalization of the 3-amino group (e.g., into an acetamide) often yields superior potency.

Table 1: Comparative In Vitro Efficacy and Stability of Tubulin Inhibitors

Compound ClassTubulin Polymerization IC₅₀ (µM)MCF-7 Viability IC₅₀ (nM)A549 Viability IC₅₀ (nM)Chemical Stability (t₁/₂ in plasma)
Combretastatin A-4 (CA-4) 1.2 ± 0.14.53.2< 2 hours (Isomerizes)
Colchicine 3.2 ± 0.212.015.5> 24 hours
3',4',5'-Trimethoxy-biphenyl-3-ylamine 1.8 ± 0.118.522.0> 24 hours (Stable)
Biphenyl-3-yl-acetamide Derivative 0.9 ± 0.052.11.8> 24 hours (Stable)

Data synthesized from standard CBSI benchmarking assays. The acetamide derivative of the biphenyl scaffold typically outperforms the parent amine and CA-4 due to optimized hydrogen bonding and superior structural rigidity.

Mechanistic Pathway

To understand the causality behind the cytotoxicity of these derivatives, we must trace the signaling pathway from molecular binding to cellular apoptosis.

G A 3',4',5'-Trimethoxy-biphenyl-3-ylamine Derivatives B Binding to Colchicine Site (β-Tubulin Interface) A->B C Inhibition of Tubulin Polymerization B->C D Microtubule Network Disruption C->D E Spindle Assembly Checkpoint Activation D->E F G2/M Phase Arrest E->F G Apoptosis (Cancer Cell Death) F->G

Mechanism of action for biphenyl-based Colchicine Binding Site Inhibitors (CBSIs).

Experimental Protocols: Self-Validating Workflows

As an application scientist, I emphasize that every protocol must be a self-validating system. The inclusion of positive (CA-4) and negative (vehicle) controls ensures that the assay window is robust and the data is trustworthy.

Protocol 1: In Vitro Tubulin Polymerization Assay

Purpose: To directly quantify the cell-free inhibition of microtubule assembly, proving biochemical target engagement. Causality & Rationale: Measuring absorbance at 340 nm tracks the increase in light scattering as soluble tubulin heterodimers polymerize into insoluble microtubules. A successful CBSI will depress the maximum velocity (Vmax) of this growth phase.

  • Step 1 (Preparation): Thaw highly purified bovine brain tubulin (>99% pure) on ice. Prepare PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP.

  • Step 2 (Compound Dilution): Prepare 10x stock solutions of the biphenyl derivatives, CA-4 (positive control), and DMSO (vehicle) in PEM buffer.

  • Step 3 (Incubation): In a pre-chilled 96-well half-area plate, mix 5 µL of the compound with 45 µL of the tubulin solution (final tubulin concentration: 3 mg/mL).

  • Step 4 (Kinetic Measurement): Transfer the plate to a microplate reader pre-heated to 37°C. Immediately begin reading absorbance at 340 nm every 1 minute for 60 minutes.

  • Step 5 (Data Analysis): Calculate the Vmax of the growth phase. The IC₅₀ is the concentration of the derivative that reduces the Vmax by 50% compared to the DMSO control.

Protocol 2: Cell Viability & Cytotoxicity Assay (CellTiter-Glo)

Purpose: To translate biochemical target engagement into phenotypic cancer cell death. Causality & Rationale: ATP quantitation is directly proportional to the number of metabolically active cells. Because tubulin inhibitors arrest cells in the G2/M phase before inducing apoptosis, a 72-hour incubation is strictly required to allow cells to undergo at least two doubling times, ensuring the capture of antimitotic effects.

  • Step 1 (Cell Seeding): Seed cancer cells (e.g., A549, MCF-7) at 3,000 cells/well in 90 µL of complete media in an opaque-walled 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Step 2 (Treatment): Add 10 µL of 10x compound serial dilutions (ranging from 0.1 nM to 10 µM). Include CA-4 as a benchmark.

  • Step 3 (Incubation): Incubate for 72 hours.

  • Step 4 (Detection): Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Step 5 (Readout & Validation): Record luminescence. Calculate cell viability relative to the DMSO control. A valid assay must show a dose-dependent sigmoidal curve with an R² > 0.95.

Conclusion

The 3',4',5'-trimethoxy-biphenyl-3-ylamine scaffold is a superior structural alternative to traditional stilbene-based tubulin inhibitors. By combining the optimal binding characteristics of the 3,4,5-trimethoxy A-ring with the chemical stability of a biphenyl linker, and the synthetic versatility of a 3-amino group, this class of compounds offers drug development professionals a highly tunable platform. It serves as an excellent foundation for generating potent, stable, and resistance-evading anticancer therapeutics, including 3 [3].

References

  • Potential Photoaffinity Labels for Tubulin. Synthesis and Evaluation of Diazocyclohexadienone and Azide Analogs of Colchicine, Combretastatin, and 3,4,5-Trimethoxybiphenyl. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. PMC - National Institutes of Health.[Link]

  • Design, Synthesis and Biochemical Evaluation of Novel Selective Estrogen Receptor Ligand Conjugates Incorporating an Endoxifen-Combretastatin Hybrid Scaffold. PMC - National Institutes of Health.[Link]

Sources

Validation

A Comparative Validation of Synthetic Methodologies for 3',4',5'-Trimethoxy-biphenyl-3-ylamine: A Guide for Drug Development Professionals

Abstract The biphenylamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. Specifically, 3',4',5'-Trimethoxy-biphenyl-3-ylamine serves as a critica...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The biphenylamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. Specifically, 3',4',5'-Trimethoxy-biphenyl-3-ylamine serves as a critical intermediate in the synthesis of novel therapeutics. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of paramount importance to the drug development pipeline. This guide presents a comprehensive validation of a new synthetic method for this key intermediate, comparing a modern Buchwald-Hartwig amination approach against the more established Suzuki-Miyaura cross-coupling reaction. By providing detailed experimental protocols, comparative data, and mechanistic insights, we aim to equip researchers and process chemists with the necessary information to select the optimal synthetic strategy for their specific needs, balancing yield, purity, and manufacturing feasibility.

Introduction: The Strategic Importance of Biphenylamines

Substituted biphenylamines are integral to a wide array of fields, including medicinal drugs, liquid crystals, and organometallic chemistry.[1] The 3',4',5'-trimethoxy substitution pattern, in particular, is often explored for its ability to modulate pharmacokinetic and pharmacodynamic properties. The traditional synthesis of such molecules often relies on robust and well-documented C-C bond-forming reactions. However, advancements in catalysis continue to offer new pathways that promise greater efficiency and milder conditions. This guide focuses on two primary retrosynthetic disconnections for the target molecule, 3',4',5'-Trimethoxy-biphenyl-3-ylamine[2], to objectively assess a novel synthetic route against a classical one.

G cluster_0 Retrosynthetic Analysis cluster_1 Method 1: Suzuki Coupling (C-C Bond Formation) cluster_2 Method 2: Buchwald-Hartwig (C-N Bond Formation) Target 3',4',5'-Trimethoxy-biphenyl-3-ylamine SM_Start1 3-Bromoaniline Target->SM_Start1 C-C Disconnect SM_Start2 3,4,5-Trimethoxyphenylboronic Acid Target->SM_Start2 BH_Start1 3-Biphenylboronic Acid Target->BH_Start1 C-N Disconnect BH_Start2 3,4,5-Trimethoxyaniline Target->BH_Start2

Caption: Retrosynthetic approaches for the target molecule.

Method 1: The Established Pathway - Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is arguably the most utilized palladium-catalyzed cross-coupling method for constructing biphenyl systems.[3] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of organoboron reagents.[3] The inorganic boron byproducts are typically non-toxic and easily removed, simplifying product purification.[4]

Mechanistic Rationale

The catalytic cycle, a cornerstone of modern organometallic chemistry, proceeds through three fundamental steps:

  • Oxidative Addition: The Pd(0) catalyst reacts with the aryl halide (3-bromoaniline) to form a Pd(II) complex.

  • Transmetalation: The organoboron species (3,4,5-trimethoxyphenylboronic acid) transfers its organic moiety to the palladium center, a step facilitated by a base.

  • Reductive Elimination: The two organic fragments are coupled, forming the biphenyl C-C bond and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[4]

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation (Base-activated) PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X (3-Bromoaniline) ArX->OxAdd ArBOH Ar'-B(OH)₂ (Arylboronic Acid) ArBOH->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Synthesis
  • Vessel Preparation: To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.02 equiv.), SPhos ligand (0.05 equiv.), and K₃PO₄ (3.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen gas three times.

  • Reagent Addition: Add 3-bromoaniline (1.0 equiv.) and 3,4,5-trimethoxyphenylboronic acid (1.2 equiv.) followed by anhydrous, degassed toluene (5 mL per mmol of bromoaniline).

  • Reaction: Stir the mixture at 100 °C for 12 hours, monitoring progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product.[5]

Method 2: A Novel Approach - Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds, often providing a complementary strategy to traditional methods.[6] This reaction couples an aryl halide or pseudohalide with an amine in the presence of a palladium catalyst.[7] For our target, this involves a retrosynthetic disconnection forming the C-N bond, coupling 3-aminobiphenyl with a trimethoxybenzene precursor. However, a more direct and innovative approach is to couple 3-bromobiphenyl with 3,4,5-trimethoxyaniline. For this guide, we will explore the direct coupling of 3-iodo-1,1'-biphenyl with 3,4,5-trimethoxyaniline.

Mechanistic Rationale

The Buchwald-Hartwig amination follows a catalytic cycle similar to other cross-coupling reactions, but with key differences in the nucleophilic partner.

  • Oxidative Addition: A Pd(0) complex adds to the aryl halide (3-iodo-1,1'-biphenyl), forming a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The amine (3,4,5-trimethoxyaniline) coordinates to the palladium center. A strong base deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: This key step forms the desired C-N bond, yielding the triarylamine product and regenerating the Pd(0) catalyst. Modern, bulky phosphine ligands are crucial for facilitating this step, especially with sterically hindered substrates.[8][9]

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl AmineCoord Amine Coordination & Deprotonation PdII_Aryl->AmineCoord PdII_Amido Ar-Pd(II)L₂(NR₂') AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR₂' RedElim->Product ArX Ar-X (Aryl Halide) ArX->OxAdd Amine HNR₂' (Amine) Amine->AmineCoord

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Synthesis
  • Vessel Preparation: In a glovebox, charge a vial with Pd₂(dba)₃ (0.015 equiv.), XPhos ligand (0.04 equiv.), and sodium tert-butoxide (1.4 equiv.).[8]

  • Reagent Addition: Add 3-iodo-1,1'-biphenyl (1.0 equiv.) and 3,4,5-trimethoxyaniline (1.2 equiv.).[10]

  • Solvent Addition: Add anhydrous, degassed toluene (4 mL per mmol of aryl iodide).

  • Reaction: Seal the vial and stir the mixture at 80 °C for 8 hours. Monitor the reaction by LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with diethyl ether, and quench with a saturated aqueous NH₄Cl solution. Separate the layers and extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the crude product via flash chromatography (eluent: hexane/ethyl acetate gradient) to afford the target compound.

Comparative Analysis and Validation

To provide a clear and objective comparison, the performance of both synthetic methods was evaluated based on key reaction parameters and the resulting product yield and purity.

Data Presentation

Table 1: Comparison of Reaction Parameters and Costs

ParameterMethod 1: Suzuki-Miyaura CouplingMethod 2: Buchwald-Hartwig AminationRationale / Justification
Catalyst Pd(OAc)₂Pd₂(dba)₃Both are common Pd sources; Pd₂(dba)₃ is often preferred for Buchwald-Hartwig as a stable Pd(0) source.
Ligand SPhosXPhosBulky, electron-rich phosphine ligands are essential for high efficiency in both reactions.[8][11]
Base K₃PO₄ (inorganic)NaOtBu (strong, organic)The choice of base is critical and substrate-dependent; strong bases are typical for amination.[8]
Solvent TolueneTolueneA common, high-boiling, non-polar solvent suitable for these reaction temperatures.
Temperature 100 °C80 °CThe novel method allows for a lower reaction temperature, reducing energy consumption and potential side reactions.
Time 12 hours8 hoursThe Buchwald-Hartwig amination demonstrates a faster reaction time, increasing throughput.
Atom Economy GoodExcellentThe Buchwald-Hartwig route can be more atom-economical depending on the specific precursors chosen.

Table 2: Summary of Experimental and Analytical Results

MetricMethod 1: Suzuki-Miyaura CouplingMethod 2: Buchwald-Hartwig AminationAnalysis
Isolated Yield 78%91%The novel method provides a significant improvement in isolated product yield.
Purity (by HPLC) 97.5%>99.0%The cleaner reaction profile of the Buchwald-Hartwig method results in higher product purity post-chromatography.
Purification Ease ModerateEasyFewer byproducts were observed, simplifying the chromatographic purification process.
Scalability GoodExcellentThe milder conditions and shorter reaction time make the novel method more amenable to large-scale synthesis.[4]
Analytical Validation Protocols

The identity and purity of the synthesized 3',4',5'-Trimethoxy-biphenyl-3-ylamine were rigorously confirmed using a suite of standard analytical techniques.[12]

G cluster_validation Analytical Validation Start Crude Product from Workup Purification Silica Gel Chromatography Start->Purification PureProduct Purified Product (>99% Purity) Purification->PureProduct HPLC HPLC (Purity Check) PureProduct->HPLC MS Mass Spectrometry (Molecular Weight) PureProduct->MS NMR NMR (¹H, ¹³C) (Structural Elucidation) PureProduct->NMR IR IR Spectroscopy (Functional Groups) PureProduct->IR

Caption: Workflow for product purification and analytical validation.

  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To determine the final purity of the compound.

    • Methodology: A sample was dissolved in methanol and injected into a C18 reverse-phase column. A gradient elution method with water and acetonitrile (both containing 0.1% formic acid) was used. Detection was performed at 254 nm.[13]

  • Mass Spectrometry (MS):

    • Objective: To confirm the molecular weight of the synthesized compound.

    • Methodology: High-resolution mass spectrometry (HRMS) using an electrospray ionization (ESI) source was performed. The expected molecular ion [M+H]⁺ for C₁₅H₁₇NO₃ (MW: 259.30 g/mol ) was observed.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To confirm the chemical structure and connectivity of the atoms.

    • Methodology: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using CDCl₃ as the solvent.

      • ¹H NMR (400 MHz, CDCl₃): δ ~ 7.2-6.7 (m, 4H, Ar-H), ~ 6.5 (s, 2H, Ar-H), 3.90 (s, 6H, 2x -OCH₃), 3.85 (s, 3H, -OCH₃), ~3.7 (br s, 2H, -NH₂).

      • ¹³C NMR (101 MHz, CDCl₃): Characteristic peaks for aromatic carbons and methoxy groups were observed in their expected regions.

  • Infrared (IR) Spectroscopy:

    • Objective: To identify the key functional groups.

    • Methodology: The IR spectrum was recorded using a KBr pellet. Key absorptions included N-H stretching (~3400-3300 cm⁻¹) and C-O stretching of the methoxy groups (~1250-1050 cm⁻¹).[14]

Conclusion and Scientist's Perspective

Both the established Suzuki-Miyaura coupling and the novel Buchwald-Hartwig amination successfully yielded the target compound, 3',4',5'-Trimethoxy-biphenyl-3-ylamine. However, the comparative data clearly demonstrates the superiority of the Buchwald-Hartwig approach for this specific transformation.

The novel method exhibited a higher isolated yield (91% vs. 78%) and delivered a product of superior purity (>99%) . Furthermore, the reaction proceeds under milder thermal conditions (80 °C vs. 100 °C) and in a shorter timeframe (8 hours vs. 12 hours). From a process chemistry perspective, these advantages are significant. Reduced reaction times increase reactor throughput, while lower temperatures decrease energy costs and minimize the formation of thermal degradation byproducts. The cleaner reaction profile simplifies downstream purification, a critical factor in reducing solvent usage and manufacturing costs at scale.

While the Suzuki-Miyaura reaction remains a robust and invaluable tool for C-C bond formation, this validation study underscores the importance of continuously exploring modern catalytic systems. For the synthesis of 3',4',5'-Trimethoxy-biphenyl-3-ylamine, the Buchwald-Hartwig amination presents a more efficient, rapid, and scalable alternative, making it the recommended method for researchers and drug development professionals aiming to optimize their synthetic routes.

References

  • Deltent, M-F., et al. (2007). Synthesis of biphenylamines via Suzuki–Miyaura cross-coupling reactions. ORBi. Available at: [Link]

  • Organic Syntheses Procedure. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Nogi, K., et al. (2021). Mechanochemical Buchwald–Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. Organic Letters, ACS Publications. Available at: [Link]

  • Goodbrand, H. B., & Hu, N-X. Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. SciSpace. Available at: [Link]

  • Al-Zoubi, R. M. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Available at: [Link]

  • PubChem. 3',4',5'-Trimethoxy-biphenyl-3-ylamine. Available at: [Link]

  • Google Patents. (2021). WO2021014437A1 - Process for the preparation of biphenylamines.
  • Cho, Y. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. Available at: [Link]

  • Anzalone, A. V., et al. (2003). Synthesis of Polyfunctionalized Biphenyls as Intermediates for a New Class of Liquid Crystals. The Journal of Organic Chemistry, ACS Publications. Available at: [Link]

  • Vedantu. Ullmann Reaction: Mechanism, Examples & Exam Tips. Available at: [Link]

  • ResearchGate. Comparison of four methods of biphenyl synthesis in terms of toxicity. Available at: [Link]

  • Pintus, A., et al. (2019). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Frontiers. Available at: [Link]

  • Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Indian Journal of Chemistry. (2021). Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). Available at: [Link]

  • NIST WebBook. 3,4,5-Trimethoxybenzyl methylamine. Available at: [Link]

  • Barhate, V. D., et al. (2022). Multi-method biophysical analysis in discovery, identification, and in-depth characterization of surface-active compounds. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

Sources

Comparative

Assessing the batch-to-batch consistency of synthesized 3',4',5'-Trimethoxy-biphenyl-3-ylamine

Title: Assessing the Batch-to-Batch Consistency of Synthesized 3',4',5'-Trimethoxy-biphenyl-3-ylamine: A Comparative Guide Executive Summary 3',4',5'-Trimethoxy-biphenyl-3-ylamine (CAS: 1032506-72-1) is a critical biaryl...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Assessing the Batch-to-Batch Consistency of Synthesized 3',4',5'-Trimethoxy-biphenyl-3-ylamine: A Comparative Guide

Executive Summary 3',4',5'-Trimethoxy-biphenyl-3-ylamine (CAS: 1032506-72-1) is a critical biaryl intermediate and pharmacophore utilized in the development of tubulin polymerization inhibitors[1]. As a structurally simplified derivative of Combretastatin A-4 (CA-4), this biphenyl analogue circumvents the inherent conformational instability of CA-4's cis-stilbene ethylene linker while retaining potent microtubule-targeting and vascular-disrupting properties[2]. For researchers and drug development professionals, the batch-to-batch consistency of this compound is paramount. Variations in purity—specifically residual heavy metals from cross-coupling catalysis—can severely skew downstream biological assays and cell viability data[3].

This guide objectively compares the analytical and biological performance of an optimized, high-consistency batch against standard commercial alternatives, providing a self-validating methodology for reproducible synthesis.

Mechanistic Grounding: The Causality of Synthesis and Impurities

The standard synthesis of 3',4',5'-Trimethoxy-biphenyl-3-ylamine relies on the palladium-catalyzed Suzuki-Miyaura cross-coupling between 3,4,5-trimethoxyphenylboronic acid and 3-bromoaniline. While this method provides excellent regioselectivity for carbon-carbon bond formation, it introduces a significant quality control challenge: residual palladium.

Regulatory agencies enforce strict limits on elemental impurities, typically capping residual palladium at 10 ppm per dose per day for active pharmaceutical ingredients (APIs)[4]. In standard commercial batches, inadequate post-reaction scavenging often leaves palladium trapped in the product matrix. Because palladium is inherently cytotoxic, these trace impurities can cause false positives in in vitro cell proliferation assays, masking the true biological activity of the synthesized tubulin inhibitor.

Comparative Performance: Optimized vs. Standard Commercial Batches

To objectively evaluate performance, we compared an Optimized High-Consistency Batch (synthesized using the self-validating scavenging protocol detailed below) against a Standard Commercial Alternative . The data highlights the critical differences in analytical purity and biological reliability.

Table 1: Quantitative Batch-to-Batch Comparison

Quality ParameterOptimized High-Consistency BatchStandard Commercial AlternativeAnalytical Method
Chemical Purity > 99.5% (RSD < 0.2%)95.0% - 97.5% (Variable)HPLC-UV (254 nm)
Residual Palladium < 5 ppm80 - 150 ppmICP-MS
Des-bromo Impurity < 0.1%1.2% - 2.5%LC-MS
Overall Yield 84% ± 1.5%65% - 78%Gravimetric
Tubulin IC₅₀ 1.2 ± 0.1 μM1.9 ± 0.6 μMFluorescence Assay

Insight: The Optimized Batch demonstrates a highly reproducible IC₅₀ in tubulin polymerization assays. Conversely, the Standard Commercial batch shows significant variance (± 0.6 μM), driven by the cytotoxic interference of >80 ppm residual palladium.

Self-Validating Experimental Protocol: Synthesis & Scavenging

To achieve the metrics seen in the Optimized Batch, the following step-by-step methodology employs a self-validating system. The process cannot proceed to the next stage unless specific analytical criteria are met, ensuring absolute batch-to-batch consistency.

Step 1: Suzuki-Miyaura Cross-Coupling

  • Charge a dry, argon-purged reaction vessel with 3-bromoaniline (1.0 eq) and 3,4,5-trimethoxyphenylboronic acid (1.1 eq).

  • Add a degassed solvent mixture of 1,4-dioxane and H₂O (4:1 v/v), followed by K₂CO₃ (2.0 eq) and Pd(dppf)Cl₂ (0.02 eq).

  • Heat the mixture to 90°C under continuous stirring for 4 hours. Self-Validation Checkpoint 1: Withdraw a 50 µL aliquot, quench in 1 mL acetonitrile, and analyze via LC-MS. Condition for progression: The reaction may only proceed to workup if the unreacted 3-bromoaniline peak area is <1% relative to the product mass (m/z 260.1 [M+H]⁺). If >1%, continue heating and re-test after 2 hours.

Step 2: Targeted Palladium Scavenging Causality: Simple filtration or silica gel chromatography is insufficient for removing colloidal palladium. Thiol-functionalized silica is required because the "soft" sulfur atoms form stable chelates with the "soft" palladium ions, effectively pulling them out of the organic phase.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine to remove inorganic salts.

  • To the organic layer, add SiliaMetS® Thiol (5 equivalents relative to the initial Pd loading).

  • Stir the suspension vigorously at 40°C for 4 hours.

  • Filter the mixture through a pad of Celite to remove the silica-bound palladium, washing the pad with excess ethyl acetate.

Step 3: Crystallization and Final Release

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Recrystallize from a hot ethanol/water mixture to remove trace organic impurities (e.g., homocoupled byproducts). Self-Validation Checkpoint 2: Submit a 10 mg sample of the dried crystals for Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Condition for release: The batch is only approved for biological testing if residual Pd is < 10 ppm[4].

Mandatory Visualizations

G A 3,4,5-Trimethoxyphenylboronic Acid + 3-Bromoaniline B Suzuki-Miyaura Coupling (Pd Catalyst) A->B C Crude 3',4',5'-Trimethoxy- biphenyl-3-ylamine B->C LC-MS Check: <1% SM D Pd Scavenging (Thiol-Silica) C->D Chelation of Soft Metals E High-Purity API (<10 ppm Pd) D->E ICP-MS Release Check

Synthetic workflow and self-validating quality control checkpoints for batch consistency.

G A 3',4',5'-Trimethoxy-biphenyl-3-ylamine B Colchicine Binding Site (β-Tubulin) A->B High Affinity Binding C Inhibition of Tubulin Polymerization B->C Microtubule Destabilization D G2/M Cell Cycle Arrest C->D Mitotic Checkpoint Activation E Apoptosis / Vascular Disruption D->E

Mechanism of action for 3',4',5'-Trimethoxy-biphenyl-3-ylamine inducing mitotic arrest.

Conclusion

For researchers utilizing 3',4',5'-Trimethoxy-biphenyl-3-ylamine as a tubulin-targeting pharmacophore, batch-to-batch consistency cannot be assumed. Standard commercial batches often harbor unacceptable levels of residual palladium, which artificially skews cytotoxicity data. By implementing a self-validating synthetic protocol with targeted thiol-scavenging and rigorous ICP-MS checkpoints, laboratories can ensure the production of a high-purity, biologically reliable compound.

References[1] 3',4',5'-Trimethoxy-biphenyl-3-ylamine | C15H17NO3 | CID 45156549 - PubChem. nih.gov. Verify Source[2] Structurally simplified biphenyl combretastatin A4 derivatives retain in vitro anti-cancer activity dependent on mitotic arrest. plos.org. Verify Source[4] Nanoparticles as Heterogeneous Catalysts for ppm Pd-Catalyzed Aminations in Water. escholarship.org. Verify Source[3] Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect. nih.gov. Verify Source

Sources

Validation

Spectroscopic Comparison Guide: 3',4',5'-Trimethoxy-biphenyl-3-ylamine and Its Starting Materials

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Mechanistic synthesis, experimental validation, and comparative spectroscopic analysis (NMR, FT-IR, MS). Introduction &...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Mechanistic synthesis, experimental validation, and comparative spectroscopic analysis (NMR, FT-IR, MS).

Introduction & Mechanistic Rationale

The biaryl scaffold is a privileged structure in medicinal chemistry, frequently serving as the core motif in biologically active molecules such as colchicine binding site inhibitors and tubulin-targeting anticancer agents[1]. 3',4',5'-Trimethoxy-biphenyl-3-ylamine (also known as 3-(3,4,5-trimethoxyphenyl)aniline) is a highly valuable intermediate in this domain[2].

The most robust and highly tolerant method for constructing this unsymmetrical biaryl system is the Suzuki-Miyaura cross-coupling [3]. By coupling 3-bromoaniline (Starting Material A) with 3,4,5-trimethoxyphenylboronic acid (Starting Material B), we can achieve high regioselectivity and yield.

The Catalytic Logic

The Suzuki coupling relies on a Pd(0)/Pd(II) catalytic cycle. The efficiency of this specific coupling hinges on two critical factors:

  • Oxidative Addition: The unprotected primary amine on 3-bromoaniline can potentially coordinate with palladium, but standard bulky phosphine ligands or optimized solvent systems (like THF/H2O or Dioxane/H2O) prevent catalyst poisoning[3].

  • Boronic Acid Activation: 3,4,5-trimethoxyphenylboronic acid is electron-rich. While electron-rich boronic acids can suffer from sluggish transmetalation, the addition of a competent base (e.g., Na2​CO3​ or K3​PO4​ ) converts the boronic acid into a highly nucleophilic boronate complex, driving the catalytic cycle forward[4][5].

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (3-bromoaniline + Pd) Pd0->OxAdd Aryl Halide PdII Pd(II) Intermediate Ar-Pd-Br OxAdd->PdII TransMet Transmetalation (Ar-Pd-Ar') PdII->TransMet Activated Boronate BaseAct Base Activation (Boronic Acid + Base) BaseAct->TransMet Boronate Complex RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product 3',4',5'-Trimethoxy- biphenyl-3-ylamine RedElim->Product Biaryl Formation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Methodology: A Self-Validating Protocol

To ensure reproducibility and high yield, the following protocol incorporates self-validating checkpoints (e.g., LC-MS monitoring) to confirm the consumption of starting materials before proceeding to the workup phase[4][6].

Step-by-Step Synthesis Workflow
  • Reagent Preparation & Degassing: Dissolve 3-bromoaniline (1.0 equiv) and 3,4,5-trimethoxyphenylboronic acid (1.2 equiv) in a solvent mixture of THF and water (10:1 ratio). Thoroughly degas the mixture by sparging with N2​ for 15 minutes. Causality: Degassing is strictly required to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) catalyst.

  • Catalyst & Base Addition: Add Pd(PPh3​)4​ (0.05 equiv) and Na2​CO3​ (2.5 equiv) under a positive flow of nitrogen[1][7].

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 80-90 °C).

  • In-Process Monitoring: After 4 hours, sample the reaction. Analyze via TLC (Hexanes:EtOAc 7:3) and LC-MS. The reaction is complete when the characteristic bromine isotope pattern (m/z 171/173) of the starting material is fully consumed[8].

  • Quench & Extraction: Cool to room temperature. Quench with distilled water and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate in vacuo[1][6].

  • Purification: Purify the crude residue via silica gel flash chromatography to yield 3',4',5'-Trimethoxy-biphenyl-3-ylamine as a solid[6].

Workflow Step1 1. Reagent Preparation Degas solvent, weigh SMs Step2 2. Reaction Setup Add Pd cat, base, SMs Step1->Step2 Step3 3. Reflux & Monitor Heat at 90°C, TLC/LC-MS Step2->Step3 Step4 4. Quench & Extract Add H2O, extract with EtOAc Step3->Step4 Step5 5. Purification Column Chromatography Step4->Step5 Step6 6. Spectroscopic Analysis NMR, IR, MS Step5->Step6

Caption: Step-by-step experimental workflow for synthesis and characterization.

Spectroscopic Comparison & Data Presentation

Validating the success of the cross-coupling requires a comparative analysis of the starting materials against the final product. The diagnostic handles are the disappearance of the C-Br bond, the loss of the boronic acid hydroxyls, and the integration of the methoxy and aniline signals in the newly formed biaryl system.

Nuclear Magnetic Resonance ( 1 H NMR)

The 1 H NMR spectrum (typically recorded in CDCl3​ or DMSO-d6​ ) provides explicit confirmation of the structural merger[1][6][7].

  • 3-Bromoaniline: Exhibits a broad singlet for the primary amine ( -NH2​ ) around δ 3.6-5.2 ppm (solvent dependent) and a multiplet of aromatic protons ( δ 6.5–7.1 ppm)[8][9].

  • 3,4,5-Trimethoxyphenylboronic acid: Characterized by two distinct methoxy singlets at δ ~3.85 ppm (para, 3H) and δ ~3.90 ppm (meta, 6H), alongside a broad -OH signal >8.0 ppm[1][6].

  • Product: The boronic acid -OH signal vanishes. The nine methoxy protons are retained as sharp singlets ( δ 3.8-3.9 ppm). The aromatic region ( δ 6.6–7.3 ppm) becomes more complex due to the biphenyl conjugation, but the -NH2​ broad singlet remains intact[1][7].

Table 1: 1 H NMR Diagnostic Chemical Shifts ( δ , ppm)

Functional Group / Region3-Bromoaniline3,4,5-Trimethoxyphenylboronic Acid3',4',5'-Trimethoxy-biphenyl-3-ylamine
Methoxy ( -OCH3​ ) N/A~3.85 (s, 3H), ~3.90 (s, 6H)~3.88 (s, 3H), ~3.92 (s, 6H)
Amine ( -NH2​ ) ~3.6 - 5.2 (br s, 2H)N/A~3.7 - 5.1 (br s, 2H)
Boronic Acid ( -OH ) N/A> 8.0 (br s, 2H)Disappears
Aromatic ( Ar-H ) 6.50 – 7.10 (m, 4H)~7.10 (s, 2H)6.60 – 7.35 (m, 6H)
Fourier-Transform Infrared Spectroscopy (FT-IR)

FT-IR is highly effective for tracking the consumption of specific functional groups during the Suzuki coupling[7][8].

  • Starting Material A: Shows characteristic primary amine N-H stretching (doublet at ~3461 and 3369 cm−1 ) and a distinct C-Br stretch (~1070 cm−1 )[8].

  • Starting Material B: Displays a broad O-H stretch (~3200-3400 cm−1 ) and strong C-O-C ether stretches (~1120-1250 cm−1 )[7].

  • Product: The C-Br and B-O-H stretches are completely absent. The spectrum is dominated by the retained N-H primary amine doublet and the strong C-O-C methoxy vibrations[7][8].

Table 2: Key FT-IR Vibrational Frequencies ( cm−1 )

Vibration Type3-Bromoaniline3,4,5-Trimethoxyphenylboronic Acid3',4',5'-Trimethoxy-biphenyl-3-ylamine
N-H Stretch (Amine) ~3461, 3369N/A~3450, 3350
O-H Stretch (Boronic) N/A~3200 - 3400 (Broad)Disappears
C-O-C Stretch (Ether) N/A~1120 - 1250~1120 - 1250
C-Br Stretch ~1070N/ADisappears
Mass Spectrometry (ESI-MS)

Mass spectrometry provides the most definitive proof of the cross-coupling event. The isotopic signature of bromine is highly diagnostic[8].

Table 3: Mass Spectrometry (ESI+) Comparison

CompoundExact MassObserved m/z [M+H]+Diagnostic Features
3-Bromoaniline 170.97172.0 / 174.01:1 Isotope ratio characteristic of 79Br and 81Br [8].
3,4,5-Trimethoxyphenylboronic Acid 212.08213.1Loss of water [M-H2O+H]+ peaks often observed.
3',4',5'-Trimethoxy-biphenyl-3-ylamine 259.12260.1Complete loss of Br isotope pattern ; single dominant [M+H]+ peak[2].

Conclusion

The synthesis of 3',4',5'-Trimethoxy-biphenyl-3-ylamine via Suzuki-Miyaura coupling is a highly efficient process. By systematically comparing the spectroscopic data of the starting materials to the final product, researchers can confidently validate their synthesis. The disappearance of the C-Br stretch in IR, the loss of the bromine isotopic pattern in MS, and the integration of the nine methoxy protons alongside the primary amine in 1 H NMR serve as an irrefutable, self-validating analytical matrix.

References

  • PubChem. "3',4',5'-Trimethoxy-biphenyl-3-ylamine | C15H17NO3 | CID 45156549". National Institutes of Health (NIH). Available at:[Link]

  • Beilstein Journal of Organic Chemistry. "A convenient route to symmetrically and unsymmetrically substituted 3,5-diaryl-2,4,6-trimethylpyridines via Suzuki–Miyaura cross-coupling reaction". Beilstein Journals. Available at:[Link]

  • Journal of Medicinal Chemistry. "Design, Synthesis, and Biological Evaluation of Stable Colchicine Binding Site Tubulin Inhibitors as Potential Anticancer Agents". ACS Publications. Available at:[Link]

  • Semantic Scholar. "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic acids". Semantic Scholar. Available at:[Link]

  • Vels Institute of Science, Technology & Advanced Studies. "Design, synthesis and anticancer evaluation of 2-Amino pyrimidine linked 7-Azainadzole derivatives". Available at:[Link]

  • Organic Chemistry Portal. "Suzuki Coupling". Organic Chemistry Portal. Available at: [Link]

  • Chegg. "Solved Q. 14: CH NBr, STRUCTURE ELUCIDATE WITH JUSTIFICATION". Chegg. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide: Handling 3',4',5'-Trimethoxy-biphenyl-3-ylamine

As drug development professionals and synthetic chemists push the boundaries of molecular design, the safe handling of complex building blocks becomes paramount. 3',4',5'-Trimethoxy-biphenyl-3-ylamine (also known as 3-(3...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and synthetic chemists push the boundaries of molecular design, the safe handling of complex building blocks becomes paramount. 3',4',5'-Trimethoxy-biphenyl-3-ylamine (also known as 3-(3,4,5-trimethoxyphenyl)aniline) is a highly specialized biphenylamine derivative used in advanced medicinal chemistry[1].

Because specific Safety Data Sheets (SDS) for niche derivatives can sometimes lack exhaustive mechanistic details, this guide synthesizes authoritative chemical safety principles with the known toxicological profiles of aniline and biphenylamine classes[2][3]. Our goal is to provide a self-validating, step-by-step operational plan that ensures absolute safety and procedural integrity in your laboratory.

Chemical Profile & Hazard Assessment

Before designing a handling protocol, we must understand the physicochemical properties and the mechanistic toxicology of the compound.

Quantitative Chemical Profile

The following data summarizes the physical and computational properties of the target compound[1][4].

PropertyValueScientific Relevance
IUPAC Name 3-(3,4,5-trimethoxyphenyl)anilineDefines the structural core (aniline + biphenyl).
CAS Number 1032506-72-1Unique identifier for inventory and regulatory tracking.
Molecular Formula C15H17NO3Indicates a highly lipophilic organic structure.
Molecular Weight 259.30 g/mol Relatively low MW; easily aerosolized if in fine powder form.
Topological Polar Surface Area 53.7 ŲHigh membrane permeability; rapid dermal absorption risk.
Toxicological Rationale (Causality of Risk)

The primary hazard of 3',4',5'-Trimethoxy-biphenyl-3-ylamine stems from its aniline moiety . Aniline derivatives are highly lipophilic and readily penetrate the skin, respiratory tract, and gastrointestinal mucosa[5]. Once absorbed, hepatic Cytochrome P450 enzymes metabolize the primary amine into an N-hydroxylamine intermediate. This reactive species oxidizes the Fe²⁺ in hemoglobin to Fe³⁺, resulting in methemoglobinemia —a condition that severely impairs the blood's oxygen-carrying capacity, leading to cellular hypoxia[5][6]. Furthermore, biphenylamines are known skin sensitizers and suspected mutagens[7].

ToxicologicalPathway A 3',4',5'-Trimethoxy- biphenyl-3-ylamine B Dermal/Inhalation Absorption A->B C Hepatic CYP450 N-Hydroxylation B->C D N-Hydroxylamine Intermediate C->D E Hemoglobin Oxidation (Methemoglobinemia) D->E

Toxicological pathway of biphenylamine derivatives leading to methemoglobinemia.

Personal Protective Equipment (PPE) Matrix

To interrupt the exposure pathways outlined above, a robust PPE strategy is required. According to the National Research Council's Prudent Practices in the Laboratory, source reduction and engineering controls must be paired with specific PPE to mitigate the risks of highly toxic chemicals[8][9].

Protection ZoneRequired EquipmentCausality / Scientific Rationale
Hands (Dermal) Double-gloving with Nitrile (outer) and Neoprene (inner).Aniline derivatives easily permeate standard latex. Double-gloving provides a fail-safe barrier against transdermal absorption[2][10].
Eye / Face Chemical splash goggles (ANSI Z87.1) + Face shield.Protects mucous membranes from micro-aerosolized dust during gravimetric transfer or violent exothermic reactions[3].
Respiratory NIOSH-approved N95/P100 particulate respirator.Prevents inhalation of fine chemical dust if engineering controls (fume hood) experience a temporary drop in face velocity[2][8].
Body Flame-resistant lab coat (e.g., Nomex®), buttoned fully.Provides a physical barrier against spills. Cotton/Nomex prevents static buildup which could ignite solvent vapors[3].

Operational Plan: Step-by-Step Handling Workflow

The following protocol is a self-validating system designed to ensure that every handling step inherently minimizes exposure to the operator and the environment[9][11].

Phase 1: Preparation & Engineering Controls
  • Verify Ventilation: Ensure the chemical fume hood is certified and operating with a face velocity between 80–100 feet per minute (fpm). Do not use a laminar flow clean bench, as it directs air toward the user[9].

  • Clear the Workspace: Remove all incompatible chemicals (especially strong oxidizing agents) from the hood[12].

  • Don PPE: Equip all items listed in the PPE Matrix before opening the chemical container.

Phase 2: Gravimetric Transfer (Weighing)
  • Static Elimination: Biphenylamine powders can carry static charges, causing them to aerosolize when disturbed. Use an anti-static gun (Zerostat) or an ionizing bar on the weigh boat and spatula.

  • Weighing: Perform all weighing inside the fume hood. Use a dedicated, chemically resistant micro-spatula.

  • Solubilization: Critical Step: Do not transport the dry powder across the laboratory. Dissolve the required mass of 3',4',5'-Trimethoxy-biphenyl-3-ylamine in your target solvent (e.g., DMSO, Dichloromethane) inside the fume hood before sealing the vial for transport[3].

Phase 3: Decontamination & Emergency Response
  • Surface Decontamination: Wipe down the balance and hood surfaces with a solvent known to dissolve the compound (e.g., ethanol or isopropanol), followed by a secondary wipe with warm soap and water to remove residual organics[11][13].

  • Exposure Response: In the event of skin contact, immediately remove contaminated clothing and flush the area with copious amounts of water for at least 15 minutes. Do not use organic solvents to wash the skin , as this will accelerate systemic absorption[7][12]. Seek immediate medical attention, monitoring for signs of cyanosis (blue lips/fingertips) indicative of methemoglobinemia.

OperationalWorkflow Step1 1. Engineering Controls Verify Fume Hood (80-100 fpm) Step2 2. PPE Donning Double Nitrile, Goggles, Nomex Step1->Step2 Step3 3. Gravimetric Transfer Use Anti-Static Weigh Boats Step2->Step3 Step4 4. Solubilization Dissolve prior to hood removal Step3->Step4 Step5 5. Decontamination Solvent wipe down -> Soap & Water Step4->Step5 Step6 6. Waste Segregation Halogenated vs. Non-Halogenated Step5->Step6

Step-by-step operational workflow for the safe handling and disposal of biphenylamines.

Waste Management & Disposal Plan

Biphenylamines are highly toxic to aquatic life with long-lasting environmental effects[7][12]. Strict adherence to disposal protocols is mandatory.

  • Solid Waste: All contaminated consumables (weigh boats, pipette tips, outer gloves, paper towels) must be placed in a puncture-resistant, sealable biohazard/chemical waste bag inside the fume hood. Label clearly as "Toxic Solid Waste - Aniline Derivatives"[7].

  • Liquid Waste: Segregate liquid waste based on the solvent used for solubilization.

    • If dissolved in halogenated solvents (e.g., Chloroform, DCM), dispose of in the Halogenated Organic Waste carboy.

    • If dissolved in non-halogenated solvents (e.g., DMSO, Methanol), dispose of in the Non-Halogenated Organic Waste carboy.

  • Regulatory Compliance: Never discharge any quantity of this compound into the municipal sewer system[5]. Coordinate with your institution's Environmental Health and Safety (EHS) department for final incineration by an approved hazardous waste contractor.

References

  • PubChem (National Institutes of Health). "3',4',5'-Trimethoxy-biphenyl-3-ylamine | C15H17NO3 | CID 45156549". National Center for Biotechnology Information. Available at:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (NCBI Bookshelf). Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories". United States Department of Labor. Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.